molecular formula C8H5Cl2FO2 B1420713 (2-Chloro-4-fluorophenoxy)acetyl chloride CAS No. 826990-46-9

(2-Chloro-4-fluorophenoxy)acetyl chloride

Cat. No.: B1420713
CAS No.: 826990-46-9
M. Wt: 223.02 g/mol
InChI Key: JZWFGGORSXJUQG-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenoxy)acetyl chloride is a useful research compound. Its molecular formula is C8H5Cl2FO2 and its molecular weight is 223.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-4-fluorophenoxy)acetyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-4-fluorophenoxy)acetyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c9-6-3-5(11)1-2-7(6)13-4-8(10)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWFGGORSXJUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675488
Record name (2-Chloro-4-fluorophenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

826990-46-9
Record name (2-Chloro-4-fluorophenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to (2-Chloro-4-fluorophenoxy)acetyl chloride (CAS 826990-46-9): Synthesis, Reactivity, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of (2-Chloro-4-fluorophenoxy)acetyl chloride, a key chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will explore its fundamental properties, detail robust synthetic methodologies with mechanistic insights, discuss its reactivity profile, and outline critical safety protocols for its handling and use.

Physicochemical and Structural Properties

(2-Chloro-4-fluorophenoxy)acetyl chloride is a halogenated aromatic compound featuring a highly reactive acyl chloride functional group.[] This structure makes it a valuable building block for introducing the 2-chloro-4-fluorophenoxy moiety into larger molecules through acylation reactions.[] Its key identifiers and computed properties are summarized below.

PropertyValueSource
CAS Number 826990-46-9[2]
Molecular Formula C₈H₅Cl₂FO₂[2]
Molecular Weight 223.03 g/mol [2]
IUPAC Name 2-(2-chloro-4-fluorophenoxy)acetyl chloride[2]
SMILES C1=CC(=C(C=C1F)Cl)OCC(=O)Cl[][2]
InChI Key JZWFGGORSXJUQG-UHFFFAOYSA-N[][2]
XLogP3 3.3[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 3[2]

Synthesis and Mechanistic Rationale

The synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride is most logically achieved via a two-step process starting from commercially available precursors. The overall strategy involves the initial formation of the corresponding carboxylic acid, followed by its conversion to the target acyl chloride.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward pathway. The target acyl chloride is directly accessible from its parent carboxylic acid, (2-Chloro-4-fluorophenoxy)acetic acid. This acid, in turn, can be synthesized via a Williamson ether synthesis between 2-Chloro-4-fluorophenol and an acetate synthon.

G Target (2-Chloro-4-fluorophenoxy)acetyl chloride Acid (2-Chloro-4-fluorophenoxy)acetic acid Target->Acid [Functional Group Interconversion] (e.g., + SOCl₂) Phenol 2-Chloro-4-fluorophenol Acid->Phenol [C-O Bond Formation] (Williamson Ether Synthesis) Acetate Chloroacetic Acid Salt (e.g., Sodium Chloroacetate) Acid->Acetate [C-O Bond Formation] (Williamson Ether Synthesis)

Caption: Retrosynthetic pathway for the target compound.

Step 1: Synthesis of (2-Chloro-4-fluorophenoxy)acetic acid

The formation of the ether linkage is a cornerstone of this synthesis. The Williamson ether synthesis is selected for its reliability and high yield. In this protocol, the phenolic proton of 2-chloro-4-fluorophenol is deprotonated with a suitable base (e.g., sodium hydroxide) to form a nucleophilic phenoxide. This phenoxide then displaces the chloride from sodium chloroacetate in an Sₙ2 reaction, followed by acidification to yield the desired carboxylic acid.

Experimental Protocol: Williamson Ether Synthesis

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-fluorophenol (1.0 eq) and a suitable solvent such as water or ethanol.

  • Deprotonation: Add a solution of sodium hydroxide (2.1 eq) in water dropwise at room temperature to form the sodium phenoxide salt.

  • Nucleophilic Substitution: Add a solution of sodium chloroacetate (1.05 eq) in water to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully acidify the mixture with hydrochloric acid (HCl) until the pH is approximately 2. The carboxylic acid product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification if necessary.

Step 2: Conversion to (2-Chloro-4-fluorophenoxy)acetyl chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation, for which several reagents are available, including oxalyl chloride, PCl₃, and PCl₅. However, thionyl chloride (SOCl₂) is the reagent of choice for this protocol.[3][4]

Causality of Reagent Choice: The primary advantage of using thionyl chloride is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.[3] This allows them to be easily removed from the reaction mixture, driving the equilibrium towards the product and greatly simplifying the purification process, as no aqueous work-up is required to remove the spent reagent.

Reaction Mechanism: The reaction proceeds via a well-established mechanism.[5][6] The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion.[4][5] The resulting intermediate then collapses, releasing SO₂ and a chloride ion, which subsequently attacks the carbonyl carbon to form the final acyl chloride product.[3][5]

G cluster_mech Mechanism: Carboxylic Acid to Acyl Chloride RCOOH R-C(O)OH SOCl2 S(O)Cl₂ RCOOH->SOCl2 Nucleophilic Attack HCl HCl Intermediate1 R-C(O)O-S(O)Cl (Chlorosulfite intermediate) SOCl2->Intermediate1 + Cl⁻ Intermediate2 [R-C=O⁺] + SO₂ + Cl⁻ Intermediate1->Intermediate2 Collapse, releases SO₂ RCOCl R-C(O)Cl Intermediate2->RCOCl Nucleophilic Attack by Cl⁻ Cl_ion Cl⁻

Caption: Simplified mechanism of acyl chloride formation using SOCl₂.

Experimental Protocol: Acyl Chloride Formation

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂). Add (2-Chloro-4-fluorophenoxy)acetic acid (1.0 eq).

  • Reagent Addition: Carefully add thionyl chloride (SOCl₂, typically 1.5-2.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) may be added to accelerate the reaction.

  • Reaction: Gently heat the mixture to reflux (approx. 70-80 °C) for 1-3 hours. The evolution of gas (SO₂ and HCl) should be observed. The reaction is complete when gas evolution ceases.

  • Isolation: Allow the reaction mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure.

  • Purification: The resulting crude acyl chloride is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation. The product is highly moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[7]

Chemical Reactivity and Synthetic Utility

The synthetic value of (2-Chloro-4-fluorophenoxy)acetyl chloride stems from the high reactivity of the acyl chloride group. The carbon atom of the carbonyl is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity allows it to serve as a potent acylating agent.[]

Core Reactions:

  • Hydrolysis: Reacts readily, often violently, with water to hydrolyze back to the parent carboxylic acid and HCl. This underscores the need for anhydrous handling conditions.[8]

  • Esterification: Reacts with alcohols to form esters. This reaction is typically rapid and high-yielding, often performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.

  • Amidation: Reacts with primary or secondary amines to form amides. Two equivalents of the amine are generally used: one as the nucleophile and the second to neutralize the generated HCl.

G cluster_reactions Core Reactivity Profile Start (2-Chloro-4-fluorophenoxy)acetyl chloride R-C(O)Cl Water Carboxylic Acid R-C(O)OH Start->Water + H₂O (Hydrolysis) Alcohol Ester R-C(O)OR' Start->Alcohol + R'OH (Esterification) Amine Amide R-C(O)NR'₂ Start->Amine + R'₂NH (Amidation)

Caption: Core reactivity profile with common nucleophiles.

Applications in Development:

This compound is an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[][9] The 2-chloro-4-fluorophenoxy moiety is a common feature in bioactive molecules. Its incorporation can enhance biological activity, modulate metabolic stability, and improve physicochemical properties of the final compound. It is particularly valuable in the development of novel herbicides, fungicides, and therapeutic agents such as anti-inflammatory or anti-cancer drugs.[9]

Safety, Handling, and Storage

(2-Chloro-4-fluorophenoxy)acetyl chloride is a hazardous chemical that must be handled with strict safety protocols. Its primary hazards stem from its corrosivity and high reactivity with moisture.[8]

Hazard Identification
  • Corrosive: Causes severe skin burns and eye damage.[8][10]

  • Moisture Sensitive: Reacts with water and moisture in the air to produce corrosive hydrogen chloride gas and the parent carboxylic acid.[8]

  • Toxic: Inhalation of vapors can cause severe respiratory tract irritation.[7]

Personal Protective Equipment (PPE)

All work must be conducted in a certified chemical fume hood.[8] The following minimum PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a full-face shield.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[8]

  • Body Protection: A flame-retardant lab coat and appropriate protective clothing.[7]

Storage and Handling
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

  • Keep away from incompatible materials such as water, alcohols, amines, and strong bases.[7]

  • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[7]

Spill and Quenching Procedures

In case of a small spill, absorb the material with an inert, dry sorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal.

For quenching residual acyl chloride in reaction vessels, a slow, controlled addition of a suitable nucleophile is required.[11]

Protocol: Safe Quenching

  • Preparation: Cool the reaction vessel containing the acyl chloride in an ice bath.

  • Slow Addition: Slowly and carefully add a less reactive alcohol, such as isopropanol or tert-butanol, to the cooled mixture with stirring.[11] This converts the acyl chloride to a less reactive ester.

  • Neutralization: Once the initial exothermic reaction has subsided, a dilute aqueous solution of a base (e.g., sodium bicarbonate) can be slowly added to neutralize any remaining acidic components.

  • Disposal: Dispose of the neutralized waste in accordance with local, state, and federal regulations.[11]

Conclusion

(2-Chloro-4-fluorophenoxy)acetyl chloride is a versatile and highly reactive chemical intermediate with significant applications in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its effective use hinges on a thorough understanding of its synthesis from readily available precursors, its predictable reactivity with nucleophiles, and strict adherence to safety and handling protocols. This guide provides the foundational knowledge for scientists to confidently and safely incorporate this valuable building block into their research and development programs.

References

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]

  • Milliken. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. [Link]

  • Sciencemadness Wiki. (2023, August 3). Acyl chloride. [Link]

  • PubChem. (2-Chloro-4-fluorophenoxy)acetyl chloride. National Center for Biotechnology Information. [Link]

  • Lookchem. Cas 5301-78-0, 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-methanol, 1-oxide. [Link]

  • Yufeng. (2024, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

  • Chemsrc. phenoxyacetyl-d5 chloride | CAS#:107462-97-5. [Link]

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  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Acetyl chloride. [Link]

Sources

(2-Chloro-4-fluorophenoxy)acetyl chloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Chloro-4-fluorophenoxy)acetyl chloride

Introduction

(2-Chloro-4-fluorophenoxy)acetyl chloride is a halogenated aromatic acyl chloride, a class of organic compounds known for their high reactivity and utility as intermediates in chemical synthesis. Possessing a bifunctional nature—a reactive acyl chloride group and a substituted phenoxy moiety—this compound serves as a critical building block, particularly in the agrochemical and pharmaceutical industries.[][2] The presence of both chlorine and fluorine atoms on the aromatic ring can significantly influence the biological activity and physicochemical properties of the resulting derivatives, making it a valuable reagent for introducing this specific structural motif into more complex molecules.[3]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of (2-Chloro-4-fluorophenoxy)acetyl chloride. It details its inherent reactivity, outlines a plausible synthetic route, presents robust protocols for its handling and analytical characterization, and discusses its applications as a synthetic intermediate. The content is structured to provide not only factual data but also the causal logic behind experimental and handling choices, reflecting the perspective of a senior application scientist.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research and development. The key identifiers for (2-Chloro-4-fluorophenoxy)acetyl chloride are consolidated below.

Table 1: Compound Identifiers

Identifier Value Source(s)
IUPAC Name 2-(2-chloro-4-fluorophenoxy)acetyl chloride [][4]
CAS Number 826990-46-9 [4][5]
Molecular Formula C₈H₅Cl₂FO₂ [4]
Molecular Weight 223.02 g/mol [4]
Canonical SMILES C1=CC(=C(C=C1F)Cl)OCC(=O)Cl [4]
InChI InChI=1S/C8H5Cl2FO2/c9-6-3-5(11)1-2-7(6)13-4-8(10)12/h1-3H,4H2 [][4]

| InChIKey | JZWFGGORSXJUQG-UHFFFAOYSA-N |[][4] |

The physicochemical properties of acyl chlorides are dominated by the electrophilicity of the carbonyl carbon and the lack of hydrogen bond-donating capacity. While experimental data for properties such as melting and boiling points are not widely published for this specific molecule, computed properties provide valuable estimates for handling and reaction planning.

Table 2: Physical and Computed Properties

Property Value Source(s)
Physical State Expected to be a liquid or low-melting solid [3][6]
Monoisotopic Mass 221.9650629 Da [4]
Topological Polar Surface Area 26.3 Ų [4]
Complexity 189 [4]

| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents (e.g., dichloromethane, THF, toluene). |[7][8] |

Section 2: Chemical Reactivity and Safe Handling

The paramount feature of (2-Chloro-4-fluorophenoxy)acetyl chloride is the reactivity of the acyl chloride functional group. This group is a powerful acylating agent due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

The chloride ion is an excellent leaving group, facilitating reactions with a wide range of nucleophiles. This reactivity, while synthetically useful, also dictates stringent handling and storage requirements.

Core Reactivity
  • Hydrolysis: Reacts violently with water to form the parent carboxylic acid, (2-Chloro-4-fluorophenoxy)acetic acid, and corrosive hydrochloric acid gas.[8][9] This reaction is often exothermic and can cause pressure buildup in sealed containers.

  • Alcoholysis: Reacts readily with alcohols to form esters.

  • Aminolysis: Reacts with primary and secondary amines to form amides.

  • Friedel-Crafts Acylation: Can be used to acylate aromatic rings in the presence of a Lewis acid catalyst, forming ketones.[10]

Caption: General reactivity of (2-Chloro-4-fluorophenoxy)acetyl chloride.

Protocol: Safe Handling and Storage

Given its corrosive and water-reactive nature, adherence to a strict handling protocol is non-negotiable. This protocol is a self-validating system designed to prevent exposure and unwanted reactions.

1. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[11]
  • Skin Protection: Wear a chemically resistant lab coat and gloves (e.g., butyl rubber or Viton). Ensure gloves are inspected before use.[9]
  • Respiratory Protection: Handle exclusively within a certified chemical fume hood to avoid inhalation of vapors or HCl gas generated upon exposure to moisture.[12]

2. Storage Conditions:

  • Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).
  • The storage area must be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials like water, alcohols, bases, and amines.[12][13]
  • Use containers made of corrosion-resistant material (e.g., glass with a PTFE-lined cap).

3. Spill and Waste Management:

  • Spill: In case of a small spill, absorb with a dry, inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water.[11]
  • Waste: Unused material should be quenched carefully by slowly adding it to a stirred, cooled solution of sodium bicarbonate or a non-protic solvent like isopropanol before neutralization and disposal according to local regulations. Never add water directly to the waste container.

Section 3: Synthesis Pathway

While commercial suppliers exist, understanding the synthetic route is crucial for process development and impurity profiling. A plausible and efficient pathway to (2-Chloro-4-fluorophenoxy)acetyl chloride starts from 4-fluorophenol and proceeds via the corresponding carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Selective Chlorination cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Acyl Chloride Formation A 4-Fluorophenol B 2-Chloro-4-fluorophenol A->B Cl₂ gas, No catalyst [23] C (2-Chloro-4-fluorophenoxy)acetic acid B->C 1. NaOH 2. ClCH₂CO₂Na D (2-Chloro-4-fluorophenoxy)acetyl chloride C->D SOCl₂ or (COCl)₂ [20]

Caption: Proposed three-step synthesis of the title compound.

Protocol: Synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride from its Carboxylic Acid

This protocol details the final step, a standard and reliable method for converting a carboxylic acid to an acyl chloride. The causality for using thionyl chloride (SOCl₂) is its efficiency and the formation of gaseous byproducts (SO₂ and HCl), which are easily removed, simplifying product purification.

1. Reaction Setup:

  • Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂).
  • Ensure all glassware is oven-dried to remove any traces of water.
  • Place (2-Chloro-4-fluorophenoxy)acetic acid (1.0 eq) in the flask and add an anhydrous, aprotic solvent such as toluene or dichloromethane.
  • Flush the entire system with an inert gas (nitrogen or argon).

2. Reagent Addition:

  • Slowly add thionyl chloride (SOCl₂, ~1.5-2.0 eq) to the stirred suspension/solution at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
  • The addition should be performed via a dropping funnel to control the initial reaction rate.

3. Reaction Execution:

  • After the addition is complete, gently heat the reaction mixture to reflux (typically 50-80°C, depending on the solvent) and maintain for 1-3 hours.
  • Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂).

4. Product Isolation:

  • Cool the reaction mixture to room temperature.
  • Remove the excess solvent and unreacted thionyl chloride under reduced pressure using a rotary evaporator. Caution: The vapors are corrosive.
  • The crude (2-Chloro-4-fluorophenoxy)acetyl chloride, often obtained as an oil or solid, can be purified by vacuum distillation if necessary.

Section 4: Analytical Characterization

Direct analysis of a highly reactive compound like an acyl chloride can be challenging. A combination of direct spectroscopic analysis of the neat compound and indirect analysis via a stable derivative provides a comprehensive quality control framework.

Expected Spectroscopic Signatures
  • Infrared (IR) Spectroscopy: The most prominent feature will be a very strong C=O stretching absorption band at a high frequency, typically in the range of 1780-1815 cm⁻¹, characteristic of acyl chlorides.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals for the aromatic protons (3H) in the aromatic region (~7.0-7.5 ppm), with splitting patterns dictated by chloro, fluoro, and ether substituents. A singlet or AB quartet for the methylene protons (-CH₂-) would appear further downfield than in the parent acid, likely around 4.0-4.5 ppm.

    • ¹³C NMR: The carbonyl carbon signal will be highly deshielded, appearing around 168-175 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺). A key diagnostic feature will be the isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl), leading to characteristic M, M+2, and M+4 peaks, which confirms the presence of two chlorine atoms in the molecule.

Protocol: Quality Control via GC-FID after Derivatization

This protocol provides a reliable, quantitative method for assessing purity by converting the reactive acyl chloride into a stable, volatile methyl ester, which is amenable to Gas Chromatography (GC) analysis.[14] The choice of methanol as the derivatizing agent is based on its ready availability, high reactivity, and the formation of a simple, easily analyzed product.

Analytical_Workflow Sample Sample of (2-Chloro-4-fluorophenoxy)acetyl chloride Deriv Quench with anhydrous Methanol (MeOH) Sample->Deriv Ester Stable Methyl Ester Derivative Deriv->Ester Inject Inject into GC-FID System Ester->Inject Analyze Chromatographic Separation & Quantification Inject->Analyze

Caption: Workflow for purity analysis via GC after derivatization.

1. Sample Preparation (Derivatization):

  • Accurately weigh a small amount of the acyl chloride sample (~10-20 mg) into a clean, dry vial.
  • In a fume hood, add a known volume (e.g., 1.0 mL) of anhydrous methanol. The reaction is instantaneous and exothermic.
  • Add an appropriate internal standard (e.g., dodecane) dissolved in methanol.
  • Dilute the sample with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration appropriate for GC analysis (e.g., ~1 mg/mL).

2. GC-FID Analysis:

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
  • Column: A mid-polarity capillary column (e.g., DB-5 or DB-17) is suitable for separating the methyl ester from potential impurities.
  • GC Conditions (Typical):
  • Injector Temperature: 250°C
  • Detector Temperature: 280°C
  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
  • Carrier Gas: Helium or Hydrogen.

3. Data Interpretation:

  • Identify the peak corresponding to the methyl ester derivative based on its retention time, established by running a standard.
  • Calculate the purity of the original acyl chloride sample by comparing the peak area of the derivative to that of the internal standard.

Section 5: Applications in Synthesis

(2-Chloro-4-fluorophenoxy)acetyl chloride is primarily used as a reagent to introduce the (2-chloro-4-fluorophenoxy)acetyl moiety into a target molecule. This is most commonly achieved through acylation reactions to form amides and esters, which are prevalent structures in bioactive molecules.

  • Pharmaceutical Synthesis: This fragment can be incorporated into drug candidates to modulate properties like lipophilicity, metabolic stability, and receptor binding affinity. The specific halogenation pattern is often a result of targeted drug design.[3][15]

  • Agrochemical Synthesis: In agrochemicals, such as herbicides and fungicides, the phenoxyacetic acid scaffold is a well-known toxophore. Modification with this specific acyl chloride allows for the creation of new derivatives with potentially improved efficacy or selectivity.[][10]

Caption: Use in synthesizing amide and ester derivatives.

Conclusion

(2-Chloro-4-fluorophenoxy)acetyl chloride is a highly reactive and synthetically valuable chemical intermediate. Its utility is rooted in the efficient acylating power of the acyl chloride group, enabling the facile construction of amides, esters, and ketones bearing the 2-chloro-4-fluorophenoxy motif. This structural unit is of significant interest in the design of new pharmaceutical and agrochemical agents. However, its high reactivity necessitates rigorous adherence to safety protocols for handling, storage, and disposal. A thorough understanding of its properties, synthetic origins, and appropriate analytical techniques—such as the derivatization-GC method outlined here—is essential for its effective and safe utilization in a research and development setting.

References

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  • Google Patents. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
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  • Google Patents. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).
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(2-Chloro-4-fluorophenoxy)acetyl chloride molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Chloro-4-fluorophenoxy)acetyl chloride: Synthesis, Properties, and Applications

Abstract

(2-Chloro-4-fluorophenoxy)acetyl chloride is a highly reactive acyl chloride derivative that serves as a critical intermediate in the synthesis of complex organic molecules. Its distinct chemical structure, featuring a halogenated phenoxy moiety, makes it a valuable building block in the development of novel pharmaceuticals and agrochemicals.[1][] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed, field-proven synthetic protocol, and an analysis of its chemical reactivity. We will delve into the mechanistic rationale behind its synthesis and common transformations, supported by spectroscopic characterization insights and critical safety protocols. This document is intended for researchers, chemists, and drug development professionals who utilize reactive intermediates for targeted molecular design.

Molecular Structure and Physicochemical Properties

Chemical Identity

The unambiguous identification of a chemical reagent is paramount for reproducibility and safety in a research setting. The key identifiers for the title compound are consolidated below.

  • Systematic IUPAC Name: 2-(2-chloro-4-fluorophenoxy)acetyl chloride[3]

  • CAS Number: 826990-46-9[3][4][5]

  • Molecular Formula: C₈H₅Cl₂FO₂[3][4]

  • SMILES: C1=CC(=C(C=C1F)Cl)OCC(=O)Cl[3]

  • InChIKey: JZWFGGORSXJUQG-UHFFFAOYSA-N[][3]

Molecular Structure

The structure consists of a 2-chloro-4-fluorophenol core linked via an ether bond to an acetyl chloride functional group. The high electronegativity of the carbonyl oxygen and the acyl chlorine, combined with the electron-withdrawing effects of the halogens on the aromatic ring, renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[6][7]

(2-Chloro-4-fluorophenoxy)acetyl chloride structure
Physicochemical Data

The fundamental properties of (2-Chloro-4-fluorophenoxy)acetyl chloride are summarized for quick reference. This data is essential for reaction planning, purification, and safety assessments.

PropertyValueSource
Molecular Weight223.03 g/mol [3][4][8]
Monoisotopic Mass221.9650629 Da[3]
AppearanceWhite or colorless to light yellow powder, lump, or clear liquid[1]
ReactivityHighly reactive, moisture-sensitive[6][9]

Synthesis and Mechanism

Retrosynthetic Approach

Acyl chlorides are most commonly and efficiently prepared from their corresponding carboxylic acids.[10][11][12] The retrosynthetic disconnection for (2-Chloro-4-fluorophenoxy)acetyl chloride logically points to (2-Chloro-4-fluorophenoxy)acetic acid as the immediate precursor.

G target (2-Chloro-4-fluorophenoxy)acetyl chloride precursor (2-Chloro-4-fluorophenoxy)acetic acid target->precursor C-Cl bond disconnection (Acyl Chloride Formation) reagent + SOCl₂ (Thionyl Chloride) G cluster_0 Synthesis Workflow start 1. (2-Chloro-4-fluorophenoxy)acetic acid + Thionyl Chloride (SOCl₂) intermediate 2. Form Chlorosulfite Intermediate + HCl start->intermediate Attack on Sulfur product 3. Nucleophilic Attack by Cl⁻ intermediate->product Leaving Group Formation final 4. (2-Chloro-4-fluorophenoxy)acetyl chloride + SO₂ (gas) + Cl⁻ product->final Decomposition

Caption: Mechanism overview for acyl chloride synthesis.

Chemical Reactivity and Handling

Nucleophilic Acyl Substitution

The high reactivity of (2-Chloro-4-fluorophenoxy)acetyl chloride is its most defining feature. It readily undergoes nucleophilic addition-elimination reactions where the chloride ion is displaced by a variety of nucleophiles. [6][10][13]This reactivity makes it an excellent acylating agent for introducing the (2-chloro-4-fluorophenoxy)acetyl moiety into other molecules.

Key transformations include:

  • Hydrolysis: Vigorous reaction with water to revert to the parent carboxylic acid. [7][9]This necessitates handling under anhydrous conditions.

  • Alcoholysis/Phenolysis: Reaction with alcohols or phenols to form the corresponding esters. [7][10]* Aminolysis: Reaction with ammonia, primary, or secondary amines to yield amides. [7][10]

G cluster_nucleophiles Nucleophiles cluster_products Products center_node (2-Chloro-4-fluorophenoxy)acetyl chloride acid Carboxylic Acid center_node->acid Hydrolysis ester Ester center_node->ester Alcoholysis amide Amide center_node->amide Aminolysis H2O Water (H₂O) H2O->acid ROH Alcohol (R-OH) ROH->ester RNH2 Amine (R-NH₂) RNH2->amide

Caption: Key nucleophilic substitution reactions.

Safety and Handling

CAUTION: (2-Chloro-4-fluorophenoxy)acetyl chloride is a reactive and hazardous chemical.

  • Corrosivity: It is corrosive to skin and eyes. The hydrolysis product, HCl, is also highly corrosive.

  • Lachrymator: Like many low molecular weight acyl chlorides, it is a lachrymator (causes tearing). [9]* Reactivity with Water: Reacts violently with water, alcohols, and other protic solvents. [6][9]* Handling: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture.

Spectroscopic Characterization

While a dedicated spectrum for this specific compound is not publicly available, its structure allows for the confident prediction of key spectroscopic features essential for its identification and quality control.

  • Infrared (IR) Spectroscopy: A very strong and sharp absorption band is expected in the region of 1780-1815 cm⁻¹ , which is characteristic of the C=O stretch in an acyl chloride. This frequency is higher than that of corresponding carboxylic acids or esters due to the inductive effect of the chlorine atom.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons (3H): The three protons on the phenyl ring will appear in the aromatic region (~7.0-7.5 ppm). Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) will be determined by the electronic effects of the chloro, fluoro, and ether substituents.

    • Methylene Protons (2H): A sharp singlet corresponding to the -O-CH₂-C(O)Cl protons is expected around 4.5-5.0 ppm . The deshielding effect of the adjacent ether oxygen and carbonyl group shifts it significantly downfield.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon: A signal for the acyl chloride carbonyl carbon is expected in the highly deshielded region of ~168-175 ppm .

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (~115-160 ppm), with their chemical shifts influenced by the attached halogens and ether linkage. The carbons directly bonded to fluorine will show characteristic C-F coupling.

    • Methylene Carbon: The -CH₂- carbon signal is expected around 65-75 ppm .

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 222 (for ³⁵Cl₂) and 224 (for ³⁵Cl³⁷Cl). A prominent fragment would likely correspond to the loss of the chlorine radical from the acyl chloride group (M-35/37) or the entire C(O)Cl group.

Applications in Research and Development

The utility of (2-Chloro-4-fluorophenoxy)acetyl chloride lies in its ability to efficiently introduce the 2-chloro-4-fluorophenoxyacetyl scaffold into target molecules. This structural motif is of significant interest in:

  • Agrochemical Synthesis: It serves as a key intermediate in the production of pesticides and herbicides. []The halogenated aromatic ring is a common feature in many biologically active agricultural compounds.

  • Pharmaceutical Development: In medicinal chemistry, this reagent is used to synthesize novel esters and amides as potential drug candidates. The incorporation of fluorine and chlorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. [1]For example, it can be used in the synthesis of anti-cancer or anti-inflammatory agents. [1]

References

  • Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

  • Wikipedia. (2023, December 1). Acyl chloride. Retrieved from [Link]

  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of acyl (acid) chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.7 Reactions of Acid Chlorides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 405-78-7 | 2-(4-Fluorophenoxy)acetyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). (2-Chloro-4-fluorophenoxy)acetyl chloride. Retrieved from [Link]

  • Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • BIOFOUNT. (n.d.). 826990-46-9|(2-Chloro-4-fluorophenoxy)acetyl Chloride. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). (2-Chloro-4-fluorophenoxy)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). Butyl (2-chloro-4-fluorophenoxy)acetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
  • PubChemLite. (n.d.). (2-chloro-4-fluorophenoxy)acetic acid (C8H6ClFO3). Retrieved from [Link]

  • PubChem. (n.d.). (2-Chloro-4-fluorophenoxy)acetic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-(2-Chloro-4-fluorophenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-(2-chloro-4-fluorophenoxy)acetyl chloride, a key chemical intermediate. The document details its nomenclature, physicochemical properties, synthesis, and applications, with a particular focus on its role in organic synthesis for the development of pharmaceuticals and agrochemicals. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to support researchers and drug development professionals in its effective and safe utilization.

Chemical Identity and Nomenclature

(2-Chloro-4-fluorophenoxy)acetyl chloride is a bifunctional organic molecule valued for its reactivity as an acyl chloride. Its formal IUPAC name is 2-(2-chloro-4-fluorophenoxy)acetyl chloride [1]. The presence of the highly reactive acetyl chloride group, combined with the substituted phenoxy moiety, makes it a versatile building block in medicinal and agricultural chemistry[2][].

IdentifierValueSource
IUPAC Name 2-(2-chloro-4-fluorophenoxy)acetyl chloridePubChem[1]
CAS Number 826990-46-9PubChem[1]
Molecular Formula C₈H₅Cl₂FO₂PubChem[1]
Molecular Weight 223.03 g/mol PubChem[1]
Canonical SMILES C1=CC(=C(C=C1F)Cl)OCC(=O)ClPubChem[1]
InChIKey JZWFGGORSXJUQG-UHFFFAOYSA-NPubChem[1]

Synthesis and Mechanistic Considerations

The primary and most efficient route for the preparation of 2-(2-chloro-4-fluorophenoxy)acetyl chloride is the reaction of its corresponding carboxylic acid, (2-chloro-4-fluorophenoxy)acetic acid, with a chlorinating agent[4]. Thionyl chloride (SOCl₂) is the most commonly employed reagent for this transformation due to its effectiveness and the convenient removal of byproducts (HCl and SO₂), which are gaseous.

The reaction mechanism proceeds via a nucleophilic acyl substitution. The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly unstable and subsequently undergoes an intramolecular nucleophilic attack by the chloride ion, resulting in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride gas[5].

G cluster_0 Synthesis of 2-(2-Chloro-4-fluorophenoxy)acetyl chloride start (2-Chloro-4-fluorophenoxy)acetic Acid (Starting Material) reagent + Thionyl Chloride (SOCl₂) (Chlorinating Agent) start->reagent Nucleophilic Attack (Step 1) intermediate Chlorosulfite Intermediate (Unstable) start->intermediate Formation product 2-(2-Chloro-4-fluorophenoxy)acetyl chloride (Final Product) intermediate->product Intramolecular Nucleophilic Substitution (Step 2) byproducts SO₂ (gas) + HCl (gas) (Byproducts) intermediate->byproducts Elimination G cluster_workflow Safe Handling Workflow acquire Acquire Chemical ppe Don PPE (Gloves, Goggles, Lab Coat) acquire->ppe fume_hood Work in Fume Hood ppe->fume_hood handle Handle/React (Inert Atmosphere) fume_hood->handle storage Store Securely (Cool, Dry, Sealed) handle->storage waste Dispose Waste (Follow Regulations) handle->waste

Caption: Standard workflow for safely handling corrosive acyl chlorides.

References

  • PubChem. (2-Chloro-4-fluorophenoxy)acetyl chloride. National Center for Biotechnology Information. [Link]

  • Hoffman Fine Chemicals. (Date not available). CAS 405-78-7 | 2-(4-Fluorophenoxy)acetyl chloride. [Link]

  • Chem-Impex. (Date not available). 2-Chloro-4-fluorobenzoyl chloride. [Link]

  • Patsnap. (Date not available). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Eureka. [Link]

  • Google Patents. (Date not available). CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).
  • Krishna Solvechem Ltd. (Date not available). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET. [Link]

  • Chemos GmbH & Co.KG. (Date not available). Safety Data Sheet: Acetyl chloride. [Link]

  • PubChemLite. (Date not available). (2-chloro-4-fluorophenoxy)acetic acid (C8H6ClFO3). [Link]

  • Google Patents. (Date not available). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
  • Rzepa, H. (2012-05-25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

Sources

An In-depth Technical Guide to the Synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-4-fluorophenoxy)acetyl chloride is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its tailored structure, featuring a chlorinated and fluorinated phenyl ring linked to a reactive acetyl chloride moiety, makes it a valuable intermediate for introducing the (2-chloro-4-fluorophenoxy)acetyl group into target molecules. This guide provides a comprehensive overview of a robust and efficient two-step synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride, designed to provide researchers and drug development professionals with the necessary insights for its successful preparation and handling. The synthesis involves an initial Williamson ether synthesis to produce (2-Chloro-4-fluorophenoxy)acetic acid, followed by its conversion to the final acetyl chloride using thionyl chloride. This document details the underlying chemical principles, step-by-step experimental protocols, safety considerations, and analytical characterization of the intermediate and final products.

Introduction and Strategic Approach

The synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride is strategically approached as a two-step process. This methodology is designed for efficiency, high yield, and the use of readily available starting materials. The overall synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Acyl Chloride Formation 2-Chloro-4-fluorophenol 2-Chloro-4-fluorophenol Intermediate_Acid (2-Chloro-4-fluorophenoxy)acetic acid 2-Chloro-4-fluorophenol->Intermediate_Acid NaOH, H2O, Heat Chloroacetic_acid Chloroacetic acid Chloroacetic_acid->Intermediate_Acid Final_Product (2-Chloro-4-fluorophenoxy)acetyl chloride Intermediate_Acid->Final_Product Heat Thionyl_chloride Thionyl chloride (SOCl₂) Thionyl_chloride->Final_Product

Figure 1: Overall synthetic workflow for (2-Chloro-4-fluorophenoxy)acetyl chloride.

The initial step leverages the Williamson ether synthesis, a classic and reliable method for forming ethers. In this case, the phenoxide of 2-chloro-4-fluorophenol acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid to form the corresponding phenoxyacetic acid. The second step employs thionyl chloride, a highly effective reagent for converting carboxylic acids to acyl chlorides, yielding the desired product.[1][2][3]

Step 1: Synthesis of (2-Chloro-4-fluorophenoxy)acetic acid

This stage of the synthesis focuses on the formation of the ether linkage, a critical step in building the core structure of the target molecule.

Mechanistic Insights: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 mechanism.[4] The phenolic proton of 2-chloro-4-fluorophenol is first abstracted by a strong base, typically sodium hydroxide or potassium hydroxide, to generate the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methylene carbon of chloroacetic acid, displacing the chloride ion and forming the ether bond.

Williamson_Ether_Synthesis Phenol 2-Chloro-4-fluorophenol Phenoxide 2-Chloro-4-fluorophenoxide Phenol->Phenoxide + OH⁻ - H₂O Base OH⁻ Product (2-Chloro-4-fluorophenoxy)acetic acid Phenoxide->Product Sɴ2 Attack Chloroacetic_acid Chloroacetic acid Chloroacetic_acid->Product Displacement of Cl⁻

Figure 2: Mechanism of the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar phenoxyacetic acids.[1][2][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-4-fluorophenol146.5514.65 g0.10
Sodium Hydroxide40.008.80 g0.22
Chloroacetic Acid94.5010.40 g0.11
Deionized Water18.02100 mL-
Concentrated HCl~37%As needed-
Diethyl Ether74.12150 mL-

Procedure:

  • Preparation of the Sodium Phenoxide Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 8.80 g (0.22 mol) of sodium hydroxide in 50 mL of deionized water. To this solution, add 14.65 g (0.10 mol) of 2-chloro-4-fluorophenol. Stir the mixture until the phenol has completely dissolved to form a clear solution of the sodium salt.

  • Preparation of the Sodium Chloroacetate Solution: In a separate beaker, carefully dissolve 10.40 g (0.11 mol) of chloroacetic acid in 50 mL of deionized water and neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until a pH of ~7 is achieved.

  • Reaction: Slowly add the sodium chloroacetate solution to the sodium phenoxide solution in the round-bottom flask. Heat the reaction mixture to a gentle reflux and maintain this temperature for 2-3 hours.

  • Work-up and Isolation: After the reflux period, cool the reaction mixture to room temperature. Transfer the solution to a 500 mL beaker and carefully acidify with concentrated hydrochloric acid with constant stirring until the pH is approximately 1-2. A white precipitate of (2-Chloro-4-fluorophenoxy)acetic acid will form.

  • Purification: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water. The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture to yield a white crystalline solid. Dry the purified product in a vacuum oven.

Characterization of (2-Chloro-4-fluorophenoxy)acetic acid

The successful synthesis of the intermediate acid can be confirmed by various analytical techniques:

  • Melting Point: A sharp melting point is indicative of high purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetate group, and the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the aromatic ring, the methylene carbon, and the carbonyl carbon.

  • IR Spectroscopy: The infrared spectrum should display a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the region of 1700-1730 cm⁻¹, and a broad absorption for the hydroxyl group (-OH) in the range of 2500-3300 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Step 2: Synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride

The final step in the synthesis is the conversion of the carboxylic acid to the more reactive acetyl chloride.

Mechanistic Insights: Reaction with Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a standard method for the preparation of acyl chlorides.[3][6] The mechanism involves the initial attack of the carboxylic acid oxygen on the electrophilic sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by a chloride ion at the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[6]

Thionyl_Chloride_Reaction Carboxylic_Acid (2-Chloro-4-fluorophenoxy)acetic acid Intermediate Chlorosulfite Intermediate Carboxylic_Acid->Intermediate Nucleophilic Attack Thionyl_Chloride SOCl₂ Thionyl_Chloride->Intermediate Product (2-Chloro-4-fluorophenoxy)acetyl chloride Intermediate->Product + Cl⁻ Byproducts SO₂ + HCl Intermediate->Byproducts Decomposition Chloride_Ion Cl⁻

Sources

An In-depth Technical Guide to (2-Chloro-4-fluorophenoxy)acetyl chloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (2-Chloro-4-fluorophenoxy)acetyl chloride, a key intermediate in the synthesis of various biologically active molecules. Tailored for researchers, scientists, and professionals in drug development and agrochemical industries, this document details the compound's physicochemical properties, a robust synthesis protocol, in-depth characterization methods, and its significant applications.

Introduction: A Versatile Building Block

(2-Chloro-4-fluorophenoxy)acetyl chloride is a reactive acyl chloride that serves as a crucial building block in organic synthesis. Its trifunctional nature, featuring a reactive acyl chloride group, a substituted aromatic ring, and an ether linkage, allows for diverse chemical transformations. This versatility makes it a valuable precursor for the synthesis of a wide range of compounds, particularly in the development of novel pharmaceuticals and agrochemicals where the phenoxyacetic acid moiety is a common scaffold.[1][2] The presence of both chlorine and fluorine atoms on the phenyl ring can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the resulting molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (2-Chloro-4-fluorophenoxy)acetyl chloride is essential for its safe handling, storage, and effective use in synthesis. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 826990-46-9PubChem
Molecular Formula C₈H₅Cl₂FO₂PubChem
Molecular Weight 223.03 g/mol PubChem
Appearance Predicted to be a colorless to light yellow liquid or low-melting solidGeneral knowledge of acyl chlorides
Boiling Point Not experimentally determined; estimated to be >200 °C at atmospheric pressureGeneral knowledge of similar compounds
Solubility Soluble in aprotic organic solvents (e.g., dichloromethane, THF, toluene). Reacts with protic solvents (e.g., water, alcohols).General knowledge of acyl chlorides
Stability Moisture-sensitive; hydrolyzes to the corresponding carboxylic acid.General knowledge of acyl chlorides

Synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride

The synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride is a two-step process that begins with the preparation of the corresponding carboxylic acid, (2-Chloro-4-fluorophenoxy)acetic acid, followed by its conversion to the acyl chloride.

Step 1: Synthesis of (2-Chloro-4-fluorophenoxy)acetic acid via Williamson Ether Synthesis

This synthesis employs the well-established Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an organohalide.[3][4] In this case, 2-chloro-4-fluorophenol is deprotonated to its phenoxide, which then acts as a nucleophile to displace the chlorine atom from chloroacetic acid.

Reaction Scheme:

G 2-Chloro-4-fluorophenol 2-Chloro-4-fluorophenol Sodium 2-chloro-4-fluorophenoxide Sodium 2-chloro-4-fluorophenoxide 2-Chloro-4-fluorophenol->Sodium 2-chloro-4-fluorophenoxide NaOH (2-Chloro-4-fluorophenoxy)acetic acid (2-Chloro-4-fluorophenoxy)acetic acid Sodium 2-chloro-4-fluorophenoxide->(2-Chloro-4-fluorophenoxy)acetic acid 1. Chloroacetic acid 2. HCl (acidification)

Figure 1: Synthesis of (2-Chloro-4-fluorophenoxy)acetic acid.

Experimental Protocol:

  • Preparation of Sodium 2-chloro-4-fluorophenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-fluorophenol (1.0 eq) in a suitable solvent such as ethanol or water.

  • Add a solution of sodium hydroxide (1.05 eq) in water dropwise to the stirred solution at room temperature. The reaction is exothermic.

  • Williamson Ether Synthesis: To the resulting phenoxide solution, add a solution of chloroacetic acid (1.1 eq) in water.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 2.

  • The product, (2-Chloro-4-fluorophenoxy)acetic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Step 2: Conversion to (2-Chloro-4-fluorophenoxy)acetyl chloride

The carboxylic acid is then converted to the more reactive acyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Reaction Scheme:

G (2-Chloro-4-fluorophenoxy)acetic acid (2-Chloro-4-fluorophenoxy)acetic acid (2-Chloro-4-fluorophenoxy)acetyl chloride (2-Chloro-4-fluorophenoxy)acetyl chloride (2-Chloro-4-fluorophenoxy)acetic acid->(2-Chloro-4-fluorophenoxy)acetyl chloride SOCl₂ (excess) Reflux

Figure 2: Synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride.

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place (2-Chloro-4-fluorophenoxy)acetic acid (1.0 eq).

  • Chlorination: Add an excess of thionyl chloride (2.0-3.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) for 1-2 hours. The reaction can be monitored by the cessation of gas evolution.

  • Purification: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude (2-Chloro-4-fluorophenoxy)acetyl chloride can be purified by vacuum distillation to yield a colorless to light yellow liquid.

Spectroscopic Characterization (Predicted)

¹H NMR (CDCl₃, 400 MHz):

  • δ 7.1-7.4 (m, 3H): Aromatic protons on the substituted phenyl ring. The exact splitting pattern will be complex due to chloro and fluoro substituents.

  • δ 4.8 (s, 2H): Methylene protons (-O-CH₂-COCl).

¹³C NMR (CDCl₃, 100 MHz):

  • δ 170-172: Carbonyl carbon of the acyl chloride.

  • δ 150-160: Aromatic carbons attached to oxygen and fluorine (expect complex splitting due to C-F coupling).

  • δ 115-130: Other aromatic carbons.

  • δ 65-70: Methylene carbon (-O-CH₂-COCl).

FTIR (neat, cm⁻¹):

  • ~1790 (s): C=O stretching of the acyl chloride (a characteristic strong absorption).

  • ~1600, 1500: C=C stretching of the aromatic ring.

  • ~1250: C-O-C stretching of the ether linkage.

  • ~1100: C-F stretching.

  • ~800-900: C-Cl stretching.

Mass Spectrometry (EI):

  • M⁺: The molecular ion peak is expected at m/z 222 (for ³⁵Cl isotopes) and 224 (for ³⁷Cl isotope), with a characteristic isotopic pattern for two chlorine atoms.

  • Fragment ions: Loss of Cl (m/z 187), loss of COCl (m/z 159), and other fragments corresponding to the phenoxy moiety.

G cluster_synthesis Synthesis cluster_analysis Characterization 2-Chloro-4-fluorophenol 2-Chloro-4-fluorophenol Williamson Ether Synthesis Williamson Ether Synthesis 2-Chloro-4-fluorophenol->Williamson Ether Synthesis (2-Chloro-4-fluorophenoxy)acetic acid (2-Chloro-4-fluorophenoxy)acetic acid Williamson Ether Synthesis->(2-Chloro-4-fluorophenoxy)acetic acid Chlorination (SOCl₂) Chlorination (SOCl₂) (2-Chloro-4-fluorophenoxy)acetic acid->Chlorination (SOCl₂) (2-Chloro-4-fluorophenoxy)acetyl chloride (2-Chloro-4-fluorophenoxy)acetyl chloride Chlorination (SOCl₂)->(2-Chloro-4-fluorophenoxy)acetyl chloride NMR Spectroscopy NMR Spectroscopy (2-Chloro-4-fluorophenoxy)acetyl chloride->NMR Spectroscopy FTIR Spectroscopy FTIR Spectroscopy (2-Chloro-4-fluorophenoxy)acetyl chloride->FTIR Spectroscopy Mass Spectrometry Mass Spectrometry (2-Chloro-4-fluorophenoxy)acetyl chloride->Mass Spectrometry

Figure 3: Workflow for Synthesis and Characterization.

Reactivity and Applications in Synthesis

(2-Chloro-4-fluorophenoxy)acetyl chloride is a highly reactive electrophile due to the electron-withdrawing nature of the carbonyl group and the good leaving group ability of the chloride ion. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.[9][10]

Reactions with Nucleophiles
  • Amines: Reacts readily with primary and secondary amines to form the corresponding amides. This is a common reaction in the synthesis of biologically active compounds.

  • Alcohols: Reacts with alcohols to form esters. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.

  • Water: Hydrolyzes rapidly in the presence of water to form the parent carboxylic acid, (2-Chloro-4-fluorophenoxy)acetic acid. Therefore, all reactions must be carried out under anhydrous conditions.

G cluster_reactivity Reactivity with Nucleophiles (2-Chloro-4-fluorophenoxy)acetyl chloride (2-Chloro-4-fluorophenoxy)acetyl chloride Amide Amide (2-Chloro-4-fluorophenoxy)acetyl chloride->Amide R₂NH Ester Ester (2-Chloro-4-fluorophenoxy)acetyl chloride->Ester R'OH, Base Carboxylic Acid Carboxylic Acid (2-Chloro-4-fluorophenoxy)acetyl chloride->Carboxylic Acid H₂O

Figure 4: Key Reactions of (2-Chloro-4-fluorophenoxy)acetyl chloride.

Applications in Drug Discovery and Agrochemicals

The phenoxyacetic acid scaffold is a well-known pharmacophore and is present in numerous herbicides.[11][12] (2-Chloro-4-fluorophenoxy)acetyl chloride is a valuable intermediate for the synthesis of derivatives with potential applications as:

  • Herbicides: As analogues of widely used phenoxy herbicides like 2,4-D and MCPA.[11][13]

  • Anti-inflammatory Agents: The phenoxyacetic acid moiety is found in several non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Antimicrobial Agents: Derivatives of phenoxyacetic acid have shown promising antibacterial and antifungal activities.[1][14]

  • Other Bioactive Molecules: This versatile building block can be used to synthesize a wide range of other compounds with potential therapeutic or agrochemical applications.[15][16]

Safety, Handling, and Storage

(2-Chloro-4-fluorophenoxy)acetyl chloride is a corrosive and moisture-sensitive compound that should be handled with appropriate safety precautions.

  • Handling: Use in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

(2-Chloro-4-fluorophenoxy)acetyl chloride is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and high reactivity make it an important tool for medicinal chemists and researchers in the agrochemical industry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in the development of novel and impactful molecules.

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An In-depth Technical Guide to (2-Chloro-4-fluorophenoxy)acetyl chloride and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Chloro-4-fluorophenoxy)acetyl chloride is a highly reactive acyl chloride that serves as a critical building block in modern organic and medicinal chemistry. Its bifunctional nature, featuring a reactive acyl chloride group and a substituted aromatic ring, makes it a versatile intermediate for introducing the (2-chloro-4-fluorophenoxy)acetyl moiety into a wide range of molecules. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It covers the synthesis of the title compound, its fundamental reactivity, and detailed protocols for its application in the synthesis of pharmaceutically relevant derivatives. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document aims to be an essential resource for scientists leveraging this important chemical intermediate.

Core Compound Profile: (2-Chloro-4-fluorophenoxy)acetyl chloride

(2-Chloro-4-fluorophenoxy)acetyl chloride is the acyl chloride derivative of (2-chloro-4-fluorophenoxy)acetic acid. The acyl chloride functional group makes it a potent acylating agent, while the halogenated phenoxy group provides a scaffold for building molecular complexity and modulating the physicochemical properties of its derivatives.

Physicochemical and Safety Data

Proper handling of chemical reagents is paramount for laboratory safety and experimental success. (2-Chloro-4-fluorophenoxy)acetyl chloride is a moisture-sensitive and corrosive compound, characteristic of low molecular weight acyl chlorides.[1] It reacts with protic compounds, including water, alcohols, and amines, to generate hydrochloric acid, making it a lachrymator.[1][2] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Table 1: Properties of (2-Chloro-4-fluorophenoxy)acetyl chloride

PropertyValueSource
IUPAC Name 2-(2-chloro-4-fluorophenoxy)acetyl chloridePubChem[3]
CAS Number 826990-46-9PubChem[3]
Molecular Formula C₈H₅Cl₂FO₂PubChem[3]
Molecular Weight 223.02 g/mol PubChem[3]
Appearance Expected to be a solid or liquid-
Reactivity Reacts with water, alcohols, amines, and other nucleophilesGeneral Acyl Chloride Reactivity[1]

Synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride

The most direct and common method for preparing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent.[1][4] Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its efficacy and the convenient removal of byproducts.[4][5][6]

Principle and Mechanism

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.[7] The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[7][8] This is followed by a series of steps involving the formation of a reactive chlorosulfite intermediate, which then collapses upon attack by a chloride ion to yield the final acyl chloride product.[5][8] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), escape from the reaction mixture, driving the equilibrium towards the product and making the reaction effectively irreversible.[4][5]

G sub Carboxylic Acid (R-COOH) int1 Protonated Acyl Chlorosulfite Intermediate sub->int1 Nucleophilic attack by carbonyl oxygen reagent Thionyl Chloride (SOCl₂) reagent->int1 tetra Tetrahedral Intermediate int1->tetra Attack by Cl⁻ nuc Chloride Ion (Cl⁻) nuc->tetra prod Acyl Chloride (R-COCl) tetra->prod Collapse & Elimination gas Gaseous Byproducts (SO₂ + HCl) tetra->gas Fragmentation

Figure 1: Simplified mechanism for the synthesis of an acyl chloride using thionyl chloride.

Detailed Experimental Protocol

This protocol describes the synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride from its parent carboxylic acid.

Materials:

  • (2-Chloro-4-fluorophenoxy)acetic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq, or used as solvent)[6]

  • Anhydrous Dichloromethane (DCM) or other inert solvent (optional)

  • Catalytic N,N-Dimethylformamide (DMF) (optional, ~0.05 eq)[5]

Equipment:

  • Round-bottomed flask equipped with a magnetic stir bar

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Setup: In a fume hood, charge a dry round-bottomed flask with (2-Chloro-4-fluorophenoxy)acetic acid (1.0 eq). If using a solvent, add anhydrous DCM.

  • Reagent Addition: Cautiously add thionyl chloride (2.0 eq) to the flask at room temperature. If the reaction is sluggish, a catalytic amount of DMF can be added to accelerate the conversion.[5]

    • Scientist's Note: The reaction is often performed in neat thionyl chloride at reflux.[6] The use of an inert solvent like DCM can help control the reaction rate. DMF catalysis proceeds via the formation of a Vilsmeier-type intermediate, which is a more potent chlorinating agent.

  • Reaction: Attach the reflux condenser and heat the mixture to reflux (typically 40-80°C, depending on the solvent) for 1-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

    • Scientist's Note: It is crucial to use a vacuum trap and scrubber (e.g., containing NaOH solution) to neutralize the corrosive and toxic vapors of SOCl₂, HCl, and SO₂.

  • Purification: The resulting crude (2-Chloro-4-fluorophenoxy)acetyl chloride is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Characterization: The identity and purity of the product can be confirmed by:

  • Infrared (IR) Spectroscopy: Look for the characteristic strong C=O stretch of an acyl chloride at approximately 1750-1800 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing the absence of the carboxylic acid proton.

Key Reactions: Synthesis of Derivatives

The high reactivity of the acyl chloride group makes (2-Chloro-4-fluorophenoxy)acetyl chloride an excellent starting material for creating a diverse range of derivatives, including esters, amides, and ketones.[4][9]

Core Reactivity: Nucleophilic Acyl Substitution

The central reaction of acyl chlorides is nucleophilic acyl substitution.[9][10] This two-step mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group.[10][11][12] The high electronegativity of the chlorine atom inductively increases the electrophilicity of the carbonyl carbon, making acyl chlorides highly susceptible to nucleophilic attack.[9]

G sub (2-Chloro-4-fluorophenoxy) acetyl chloride tetra Tetrahedral Intermediate sub->tetra Step 1: Nucleophilic Addition nuc Nucleophile (e.g., R-NH₂) nuc->tetra prod Amide Derivative tetra->prod Step 2: Elimination of Cl⁻ hcl Byproduct (HCl) tetra->hcl base Base (e.g., Pyridine) (Optional) base->hcl Scavenges HCl

Figure 2: General mechanism of nucleophilic acyl substitution for amide synthesis.

Case Study: Synthesis of N-Aryl Amide Derivatives

N-acylated aromatic compounds are prevalent structural motifs in pharmaceuticals.[13] The reaction of (2-Chloro-4-fluorophenoxy)acetyl chloride with an aniline derivative is a representative example of its utility.

Table 2: Representative Protocol for Amide Synthesis

ParameterDetailsRationale
Substrates (2-Chloro-4-fluorophenoxy)acetyl chloride (1.0 eq), Substituted Aniline (1.0 eq)Stoichiometric amounts for efficient conversion.
Base Pyridine or Triethylamine (1.1-1.5 eq)To neutralize the HCl byproduct, preventing protonation of the amine nucleophile and driving the reaction forward.[10]
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents that dissolve reactants without reacting with the acyl chloride.
Temperature 0°C to Room TemperatureThe reaction is often initiated at a lower temperature to control the initial exothermic reaction, then allowed to warm.
Reaction Time 1-4 hoursTypically rapid; can be monitored by Thin Layer Chromatography (TLC).

Detailed Experimental Protocol:

  • Setup: To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 eq), anhydrous DCM, and pyridine (1.2 eq). Cool the mixture to 0°C in an ice bath.

  • Acylation: Dissolve (2-Chloro-4-fluorophenoxy)acetyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Quench the reaction by adding water or dilute HCl to neutralize excess base. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude amide product can be further purified by recrystallization or column chromatography on silica gel.

Friedel-Crafts Acylation and Other Derivatives

Beyond amides and esters, (2-Chloro-4-fluorophenoxy)acetyl chloride can be used in Friedel-Crafts acylation reactions to form aryl ketones.[14] This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride and generate a highly reactive acylium ion.[14] The resulting ketones are valuable intermediates in the synthesis of various fine chemicals and agrochemicals.[15][16]

Conclusion

(2-Chloro-4-fluorophenoxy)acetyl chloride is a potent and versatile chemical intermediate with significant applications in synthetic chemistry. Its straightforward preparation from the corresponding carboxylic acid and its high reactivity towards nucleophiles make it an invaluable tool for drug discovery and material science professionals. Understanding the principles of its synthesis and the mechanisms of its reactions, as detailed in this guide, enables researchers to harness its full potential in the creation of novel and complex molecules.

References

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  • CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)
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  • CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones - Google P
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The Chemistry and Application of Phenoxyacetyl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Synthesis, Reactivity, and Utility in Drug Development

Introduction: A Versatile Building Block in Organic Synthesis

Phenoxyacetyl chloride (C₈H₇ClO₂) is a pivotal reagent in organic chemistry, valued for its role as a versatile acylating agent.[1] This colorless to pale yellow liquid, characterized by a pungent odor, serves as a crucial intermediate in the synthesis of a wide array of compounds, most notably in the pharmaceutical and agrochemical industries.[1] Its significance is underscored by its integral role in the historical development of semi-synthetic penicillins, a class of antibiotics that revolutionized medicine. This guide provides a comprehensive overview of phenoxyacetyl chloride, from its fundamental chemical properties and synthesis to its detailed reaction mechanisms and applications, with a particular focus on its enduring importance in drug discovery and development.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of phenoxyacetyl chloride is paramount for its safe and effective handling in a laboratory setting. It is a moisture-sensitive compound that reacts with water, necessitating storage in a dry, well-ventilated area.[2][3]

PropertyValueReference
Molecular Formula C₈H₇ClO₂[4]
Molecular Weight 170.59 g/mol [4]
Appearance Colorless to pale yellow/brown liquid[1]
Boiling Point 225-226 °C[3]
Density 1.235 g/mL at 25 °C[3]
Refractive Index n20/D 1.534[5]
Flash Point 108.3 °C
CAS Number 701-99-5[4]

Safety Precautions: Phenoxyacetyl chloride is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[2][6] It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][7] In case of contact, immediate and thorough rinsing with water is crucial, followed by medical attention.[2]

Synthesis of Phenoxyacetyl Chloride: A Practical Approach

The most common and practical laboratory synthesis of phenoxyacetyl chloride involves the reaction of phenoxyacetic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its effectiveness and the convenient removal of gaseous byproducts (SO₂ and HCl).[8][9]

G Phenoxyacetic_Acid Phenoxyacetic Acid Phenoxyacetyl_Chloride Phenoxyacetyl Chloride Phenoxyacetic_Acid->Phenoxyacetyl_Chloride Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Phenoxyacetyl_Chloride Byproducts SO₂ + HCl (gaseous) Phenoxyacetyl_Chloride->Byproducts

Figure 1: Synthesis of Phenoxyacetyl Chloride from Phenoxyacetic Acid.

Experimental Protocol: Synthesis of Phenoxyacetyl Chloride

This protocol details a standard laboratory procedure for the synthesis of phenoxyacetyl chloride from phenoxyacetic acid using thionyl chloride.

Materials:

  • Phenoxyacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., containing CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, suspend phenoxyacetic acid (1 equivalent) in anhydrous dichloromethane.

  • Slowly add thionyl chloride (2 equivalents) to the suspension at room temperature with stirring.

  • Fit the flask with a reflux condenser and a drying tube.

  • Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.[8]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure. This should be done in a fume hood as the vapors are corrosive.

  • The crude phenoxyacetyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[8]

In-process Controls: The completion of the reaction can be monitored by observing the dissolution of the solid phenoxyacetic acid and the cessation of gas evolution. An IR spectrum of a small aliquot can be taken to check for the disappearance of the broad -OH stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.

Choice of Chlorinating Agent: Thionyl Chloride vs. Oxalyl Chloride

While thionyl chloride is a cost-effective and common choice, oxalyl chloride is often preferred in modern organic synthesis, particularly for substrates with acid-sensitive functional groups.[1][10]

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reaction Conditions Typically requires heating (reflux)Can be run at room temperature or lower
Byproducts SO₂ and HCl (both gaseous)CO, CO₂, and HCl (all gaseous)
Work-up Excess reagent removed by distillationExcess reagent easily removed by evaporation due to lower boiling point
Selectivity Can be less selective with sensitive functional groups due to harsher conditions and HCl accumulationGenerally milder and more selective
Cost More economical for large-scale productionMore expensive, often used on a smaller scale

The choice between these two reagents often depends on the specific requirements of the synthesis, such as the scale of the reaction and the presence of sensitive functional groups on the substrate.[1][2]

The Pivotal Role of Phenoxyacetyl Chloride in Penicillin V Synthesis

The introduction of the phenoxyacetyl side chain onto the 6-aminopenicillanic acid (6-APA) nucleus was a landmark achievement in medicinal chemistry, leading to the development of Penicillin V (phenoxymethylpenicillin). This modification conferred enhanced acid stability to the penicillin core, allowing for oral administration.[11] The key transformation is the acylation of the free amine of 6-APA with phenoxyacetyl chloride.

G 6-APA 6-Aminopenicillanic Acid (6-APA) Penicillin_V Penicillin V 6-APA->Penicillin_V Acylation Phenoxyacetyl_Chloride Phenoxyacetyl Chloride Phenoxyacetyl_Chloride->Penicillin_V Triethylammonium_Chloride Et₃N·HCl Penicillin_V->Triethylammonium_Chloride Triethylamine Triethylamine (Et₃N) Triethylamine->Penicillin_V Acid Scavenger

Figure 2: Synthesis of Penicillin V via Acylation of 6-APA.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of Penicillin V from 6-APA and phenoxyacetyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine in 6-APA acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenoxyacetyl chloride. This is followed by the elimination of a chloride ion.

G cluster_0 Nucleophilic Attack cluster_1 Elimination Nucleophile Nucleophile (e.g., R-NH₂ or R-OH) Acyl_Chloride Phenoxyacetyl Chloride Nucleophile->Acyl_Chloride attacks carbonyl carbon Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate Product Acylated Product Tetrahedral_Intermediate->Product reforms C=O Tetrahedral_Intermediate->Product Leaving_Group Chloride Ion (Cl⁻) Product->Leaving_Group

Sources

(2-Chloro-4-fluorophenoxy)acetyl chloride: A Comprehensive Technical Guide to Safety and Hazard Management

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety and hazards associated with (2-Chloro-4-fluorophenoxy)acetyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis.[] Given the limited publicly available safety data specific to this compound, this document synthesizes information from structurally related acyl chlorides and phenoxyacetic acid derivatives to provide a robust framework for risk assessment and safe handling. The protocols and recommendations herein are designed for researchers, chemists, and professionals in drug development and chemical manufacturing.

Chemical Identity and Physical Properties

(2-Chloro-4-fluorophenoxy)acetyl chloride is a halogenated aromatic acyl chloride.[][2] Its reactivity is primarily dictated by the acyl chloride functional group, which is highly susceptible to nucleophilic attack, particularly by water and other protic solvents.

Table 1: Physicochemical Properties of (2-Chloro-4-fluorophenoxy)acetyl chloride and Related Compounds

Property(2-Chloro-4-fluorophenoxy)acetyl chlorideAcetyl Chloride (for comparison)
Molecular Formula C₈H₅Cl₂FO₂[2][3]C₂H₃ClO[4]
Molecular Weight 223.02 g/mol [3]78.50 g/mol [4]
Appearance Yellow solid or liquid[5]Colorless, fuming liquid[6]
Boiling Point 106-110 °C at 9 Torr[5]51 °C[7]
Flash Point Not available4 °C / 39.2 °F[8]
Reactivity Reacts violently with water.[8][9]Reacts violently with water.[6][7][8][9]

Hazard Identification and GHS Classification

Signal Word: Danger [4][8]

Pictograms:

  • GHS05: Corrosion

  • GHS06: Acute Toxicity (Toxic)

  • GHS08: Health Hazard

  • GHS09: Hazardous to the Aquatic Environment

Hazard Statements:

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

  • H314: Causes severe skin burns and eye damage.[4][9]

  • H372: Causes damage to organs (Lungs) through prolonged or repeated exposure.

  • H400: Very toxic to aquatic life.

  • EUH014: Reacts violently with water.[9][10]

  • EUH071: Corrosive to the respiratory tract.[9]

Precautionary Statements:

  • P260: Do not breathe mist or vapours.[9]

  • P264: Wash skin thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P271: Use only outdoors or in a well-ventilated area.

  • P273: Avoid release to the environment.[4]

  • P280: Wear protective gloves, protective clothing, eye protection and face protection.[4][9]

  • P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[4]

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[4][9]

  • P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/ doctor.[4]

  • P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor.[4][9]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[11]

  • P405: Store locked up.[4][11]

  • P501: Dispose of contents/ container to an approved waste disposal plant.[4][11]

Toxicological Profile and Health Effects

The primary toxicological concern with (2-Chloro-4-fluorophenoxy)acetyl chloride is its corrosive nature.[9] Upon contact with moisture, such as on the skin, in the eyes, or in the respiratory tract, it rapidly hydrolyzes to form hydrochloric acid and (2-chloro-4-fluorophenoxy)acetic acid, both of which are corrosive and irritating.

  • Acute Effects:

    • Inhalation: Inhalation of vapors or aerosols will cause severe irritation and burns to the respiratory tract, potentially leading to pulmonary edema, a medical emergency where fluid accumulates in the lungs.[6]

    • Skin Contact: Causes severe skin burns and deep, painful wounds.[4][9]

    • Eye Contact: Can cause serious and permanent eye damage, including blindness.[4][9]

    • Ingestion: Toxic if swallowed. Ingestion will lead to severe burns of the mouth, throat, and stomach, and can be fatal.[12]

  • Chronic Effects: Prolonged or repeated exposure may cause damage to the lungs.

Safe Handling and Storage Protocols

A stringent set of protocols is mandatory when handling this compound to mitigate the significant risks it poses.

Engineering Controls
  • Fume Hood: All work with (2-Chloro-4-fluorophenoxy)acetyl chloride must be conducted in a well-ventilated chemical fume hood.[13]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[8][13]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the cornerstone of safe handling.

Table 2: Recommended Personal Protective Equipment

Body PartRecommendation
Eyes/Face Chemical safety goggles and a full-face shield.[8][14]
Skin Flame-retardant, chemical-resistant lab coat.[10] Consider a chemical-resistant apron and sleeves for larger quantities.
Hands Butyl rubber or other suitable chemical-resistant gloves.[14] Double gloving is recommended.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is necessary if there is a risk of inhalation.[8]
Storage
  • Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon to prevent hydrolysis.

  • Ventilation: Store in a well-ventilated, cool, and dry place away from heat and sources of ignition.[9]

  • Container: Keep the container tightly sealed.[11]

  • Security: Store in a locked cabinet or a restricted-access area.[4]

  • Incompatibilities: Keep away from water, alcohols, strong bases, oxidizing agents, and metals.[4][8][13]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures
  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4][9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water.[4][9] Seek immediate medical attention.

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or sand. DO NOT USE WATER as it reacts violently with the substance.[6][7]

  • Hazards: Combustion may produce toxic and corrosive gases such as hydrogen chloride, phosgene, and carbon oxides.[8][13] Vapors are heavier than air and may travel to a source of ignition and flash back.[6][7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][12]

Accidental Release Measures
  • Evacuation: Evacuate all non-essential personnel from the area.[8]

  • Ventilation: Ensure adequate ventilation.[11]

  • Containment: Absorb the spill with a dry, inert material such as sand or vermiculite. Do not use combustible materials.[15]

  • Cleanup: Carefully collect the absorbed material into a suitable, labeled container for disposal.[11]

  • Environmental Precautions: Prevent the material from entering drains or waterways.

Disposal Considerations

Waste material must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[9] Do not dispose of it down the drain.

Experimental Workflow and Risk Mitigation

The following diagram illustrates a logical workflow for handling (2-Chloro-4-fluorophenoxy)acetyl chloride, incorporating risk assessment and mitigation at each step.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Response a Review SDS & Literature b Conduct Risk Assessment a->b c Verify Engineering Controls (Fume Hood, Eyewash) b->c d Select & Inspect PPE c->d e Work in Fume Hood d->e Proceed if Safe f Use Inert Atmosphere Techniques e->f g Dispense with Care (Avoid Inhalation & Contact) f->g h Keep Away from Incompatible Materials g->h m Spill or Exposure Occurs g->m If Incident Occurs i Decontaminate Glassware & Surfaces h->i j Segregate & Label Waste i->j k Store Under Inert Atmosphere j->k l Remove & Decontaminate PPE k->l l->a For Next Use n Activate Emergency Plan m->n o Administer First Aid n->o p Notify Emergency Services o->p

Caption: Workflow for Safe Handling of (2-Chloro-4-fluorophenoxy)acetyl chloride.

Conclusion

(2-Chloro-4-fluorophenoxy)acetyl chloride is a valuable research chemical that demands the utmost respect and adherence to stringent safety protocols. Its highly reactive and corrosive nature necessitates a proactive approach to hazard mitigation, encompassing robust engineering controls, appropriate personal protective equipment, and well-defined emergency procedures. By understanding and implementing the guidelines outlined in this document, researchers and chemical professionals can work with this compound in a safe and responsible manner.

References

  • PubChem. (2-Chloro-4-fluorophenoxy)acetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Hoffman Fine Chemicals. CAS 405-78-7 | 2-(4-Fluorophenoxy)acetyl chloride. Retrieved from [Link]

  • Penta chemicals. (2024). Acetyl chloride Safety Data Sheet. Retrieved from [Link]

  • Krishna Solvechem Ltd. (n.d.). Chloroacetyl chloride MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Breckland Scientific Supplies Ltd. (2023). Acetyl Chloride - SAFETY DATA SHEET. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride. Retrieved from [Link]

  • Chemsrc. Acetyl chloride,2-(4-chlorophenoxy)- | CAS#:4122-68-3. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

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Methodological & Application

The Versatile Acylating Agent: (2-Chloro-4-fluorophenoxy)acetyl chloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Chloro-4-fluorophenoxy)acetyl chloride stands as a pivotal reagent in contemporary organic synthesis, prized for its role as a versatile building block in the construction of complex molecular architectures. Its unique trifunctional nature, incorporating a reactive acyl chloride, a halogenated phenyl ring, and an ether linkage, makes it an invaluable intermediate in the synthesis of a wide array of compounds, particularly in the agrochemical and pharmaceutical industries. This comprehensive guide provides an in-depth exploration of the applications and reaction protocols for (2-Chloro-4-fluorophenoxy)acetyl chloride, offering researchers and drug development professionals a detailed roadmap for its effective utilization. We will delve into the mechanistic underpinnings of its reactivity, provide step-by-step protocols for key transformations, and discuss the influence of its structural features on reaction outcomes.

Introduction: A Molecule of Strategic Importance

(2-Chloro-4-fluorophenoxy)acetyl chloride, with the chemical formula C₈H₅Cl₂FO₂, is a halogenated phenoxyacetyl chloride derivative.[] The strategic placement of chloro and fluoro substituents on the phenyl ring significantly influences the electronic properties of the molecule, thereby modulating its reactivity and the biological activity of its downstream products. Acyl chlorides, in general, are highly reactive electrophiles, readily participating in reactions with a wide range of nucleophiles.[2] This inherent reactivity makes (2-Chloro-4-fluorophenoxy)acetyl chloride a go-to reagent for introducing the 2-chloro-4-fluorophenoxyacetyl moiety into target molecules.

The primary application of this reagent lies in acylation reactions, most notably Friedel-Crafts acylation, amidation, and esterification. These transformations are fundamental in the synthesis of various commercial products, including herbicides and fungicides, where the phenoxyacetic acid scaffold is a common pharmacophore.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety hazards associated with (2-Chloro-4-fluorophenoxy)acetyl chloride is paramount for its safe handling and successful application in any synthetic workflow.

PropertyValue
CAS Number 826990-46-9
Molecular Formula C₈H₅Cl₂FO₂
Molecular Weight 223.03 g/mol
Appearance Typically a solid or liquid
Boiling Point Not explicitly available, but expected to be elevated due to its molecular weight.
Solubility Soluble in common aprotic organic solvents (e.g., dichloromethane, tetrahydrofuran, toluene). Reacts with protic solvents.

Safety Precautions: (2-Chloro-4-fluorophenoxy)acetyl chloride is a corrosive and moisture-sensitive compound. It is imperative to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. It reacts with water to produce hydrochloric acid, a corrosive and toxic gas. Therefore, all glassware and reagents must be scrupulously dried before use. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride

The synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride typically begins with the corresponding carboxylic acid, (2-Chloro-4-fluorophenoxy)acetic acid.[3][4][5][6] This precursor is then converted to the acyl chloride using a standard chlorinating agent.

Protocol 1: Synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride

This protocol outlines the conversion of (2-Chloro-4-fluorophenoxy)acetic acid to its corresponding acyl chloride using thionyl chloride.

Materials:

  • (2-Chloro-4-fluorophenoxy)acetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Dry distillation apparatus

  • Nitrogen or argon gas supply

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, place (2-Chloro-4-fluorophenoxy)acetic acid (1.0 eq).

  • Add anhydrous dichloromethane to dissolve the acid.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the solution at room temperature. A gentle effervescence (evolution of SO₂ and HCl gas) should be observed.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, or until the gas evolution ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure. Caution: The vapors are corrosive.

  • The crude (2-Chloro-4-fluorophenoxy)acetyl chloride can be purified by vacuum distillation to yield the pure product.

Applications in Organic Synthesis: Protocols and Mechanistic Insights

(2-Chloro-4-fluorophenoxy)acetyl chloride is a versatile reagent for introducing the 2-chloro-4-fluorophenoxyacetyl group into a variety of substrates. The following sections provide detailed protocols for its application in key organic transformations.

Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds

The Friedel-Crafts acylation is a classic and powerful method for the formation of aryl ketones.[7][8] In this reaction, (2-Chloro-4-fluorophenoxy)acetyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a new carbon-carbon bond.[9][10][11]

Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

G reagent (2-Chloro-4-fluorophenoxy)acetyl chloride acylium Acylium Ion (Electrophile) reagent->acylium + AlCl₃ lewis_acid AlCl₃ (Lewis Acid) lewis_acid->acylium intermediate Sigma Complex (Carbocation Intermediate) acylium->intermediate + Aromatic Substrate aromatic Aromatic Substrate aromatic->intermediate product Aryl Ketone Product intermediate->product - H⁺

Caption: Workflow of Friedel-Crafts Acylation.

Protocol 2: Friedel-Crafts Acylation of Anisole

This protocol details the acylation of anisole with (2-Chloro-4-fluorophenoxy)acetyl chloride to produce the corresponding aryl ketone.

Materials:

  • (2-Chloro-4-fluorophenoxy)acetyl chloride

  • Anisole

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice bath

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of (2-Chloro-4-fluorophenoxy)acetyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • In a separate dropping funnel, prepare a solution of anisole (1.0 eq) in anhydrous dichloromethane.

  • Add the anisole solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude aryl ketone can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

Amidation: Synthesis of Bioactive Amides

The reaction of (2-Chloro-4-fluorophenoxy)acetyl chloride with primary or secondary amines provides a straightforward route to the corresponding amides. These amides are often key intermediates in the synthesis of pharmaceuticals and agrochemicals.[12]

Mechanism of Amidation

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

G acyl_chloride (2-Chloro-4-fluorophenoxy)acetyl chloride tetrahedral_intermediate Tetrahedral Intermediate acyl_chloride->tetrahedral_intermediate + Amine amine Primary or Secondary Amine (Nucleophile) amine->tetrahedral_intermediate amide_product Amide Product tetrahedral_intermediate->amide_product - HCl

Caption: Workflow of Amidation Reaction.

Protocol 3: Synthesis of N-benzyl-2-(2-chloro-4-fluorophenoxy)acetamide

This protocol describes the amidation of benzylamine with (2-Chloro-4-fluorophenoxy)acetyl chloride.

Materials:

  • (2-Chloro-4-fluorophenoxy)acetyl chloride

  • Benzylamine

  • Triethylamine (Et₃N) or pyridine

  • Anhydrous dichloromethane (DCM)

  • Ice bath

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of (2-Chloro-4-fluorophenoxy)acetyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel. A similar procedure for the synthesis of 2-Chloro-N-(4-fluorophenyl)acetamide has been reported.[13][14]

Esterification: Accessing Ester Derivatives

Ester derivatives of (2-Chloro-4-fluorophenoxy)acetic acid can be readily synthesized by reacting the acyl chloride with an alcohol in the presence of a base. These esters can serve as important intermediates or as the final products themselves.

Protocol 4: Synthesis of Methyl 2-(2-chloro-4-fluorophenoxy)acetate

This protocol outlines the esterification of methanol with (2-Chloro-4-fluorophenoxy)acetyl chloride.

Materials:

  • (2-Chloro-4-fluorophenoxy)acetyl chloride

  • Anhydrous methanol

  • Pyridine

  • Anhydrous diethyl ether or dichloromethane

  • Ice bath

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve anhydrous methanol (1.5 eq) and pyridine (1.2 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of (2-Chloro-4-fluorophenoxy)acetyl chloride (1.0 eq) in anhydrous diethyl ether to the stirred alcohol solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by vacuum distillation or column chromatography on silica gel.

Conclusion

(2-Chloro-4-fluorophenoxy)acetyl chloride is a highly valuable and versatile reagent in organic synthesis. Its ability to readily undergo Friedel-Crafts acylation, amidation, and esterification reactions makes it an essential tool for the construction of a diverse range of molecular structures, particularly in the development of new agrochemicals and pharmaceuticals. The protocols provided in this guide offer a solid foundation for researchers to effectively utilize this important building block in their synthetic endeavors. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe application in the laboratory.

References

  • PubChem. (2-Chloro-4-fluorophenoxy)acetyl chloride. [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • Kang, S. S., Zeng, H. S., Li, H. L., & Wang, H. B. (2008). 2-Chloro-N-(4-fluoro-phenyl)acetamide. Acta crystallographica. Section E, Structure reports online, 64(Pt 7), o1194.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • MDPI. (2020). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Patsnap. (2014). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. [Link]

  • PubChem. (2-Chloro-4-fluorophenoxy)acetic acid. [Link]

  • ResearchGate. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. [Link]

  • ResearchGate. (2017). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

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The Synthesis and Application of (2-Chloro-4-fluorophenoxy)acetyl chloride: A Critical Intermediate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Intermediates in Drug Synthesis

In the landscape of modern pharmaceutical development, the strategic incorporation of halogen atoms, particularly chlorine and fluorine, into drug candidates is a widely employed tactic to modulate their metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] (2-Chloro-4-fluorophenoxy)acetyl chloride, a bifunctional molecule featuring a phenoxyacetic acid scaffold substituted with both chlorine and fluorine, serves as a quintessential example of a high-value intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[] Its intrinsic reactivity as an acyl chloride makes it a potent acylating agent, enabling the facile formation of amide and ester bonds, which are ubiquitous linkages in a vast array of therapeutic agents.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and application of (2-Chloro-4-fluorophenoxy)acetyl chloride, with a particular focus on its role in the synthesis of targeted therapies.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and handling requirements of (2-Chloro-4-fluorophenoxy)acetyl chloride is paramount for its safe and effective utilization in a laboratory or manufacturing setting.

PropertyValueSource
Molecular Formula C₈H₅Cl₂FO₂[]
Molecular Weight 223.03 g/mol []
CAS Number 826990-46-9[]
Appearance Solid or liquid[5]
IUPAC Name 2-(2-chloro-4-fluorophenoxy)acetyl chloride[]

Safety and Handling: (2-Chloro-4-fluorophenoxy)acetyl chloride is a reactive and corrosive compound that must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. In case of exposure, immediate medical attention is advised. Standard first-aid measures for corrosive substances should be followed.

Synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride from (2-Chloro-4-fluorophenoxy)acetic acid

The most direct and widely employed method for the preparation of (2-Chloro-4-fluorophenoxy)acetyl chloride is the reaction of its parent carboxylic acid, (2-Chloro-4-fluorophenoxy)acetic acid, with a chlorinating agent. Two of the most common and effective reagents for this transformation are oxalyl chloride and thionyl chloride. The choice between these reagents often depends on the scale of the reaction, the desired purity of the product, and the sensitivity of the starting material to the reaction conditions. Oxalyl chloride is often preferred for smaller-scale preparations as its byproducts (CO, CO₂, and HCl) are gaseous, simplifying purification.[4]

Protocol 1: Synthesis using Oxalyl Chloride

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.[6][7]

Materials:

  • (2-Chloro-4-fluorophenoxy)acetic acid

  • Oxalyl chloride (≥98%)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF), catalyst

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Addition funnel

  • Rotary evaporator

  • Schlenk line or nitrogen/argon source

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere, suspend (2-Chloro-4-fluorophenoxy)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM, approximately 5-10 mL per gram of acid).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) to the suspension.

  • Reagent Addition: Slowly add oxalyl chloride (1.5-2.0 eq) to the stirred suspension at room temperature using an addition funnel. Gas evolution (CO, CO₂, and HCl) will be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours or until the gas evolution ceases and the solution becomes clear. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting carboxylic acid.

  • Work-up and Purification: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. To ensure complete removal of volatile impurities, the crude product can be co-evaporated with anhydrous toluene. The resulting (2-Chloro-4-fluorophenoxy)acetyl chloride is typically used in the next step without further purification. If necessary, high-purity material can be obtained by distillation under reduced pressure.

Synthesis_Oxalyl_Chloride start (2-Chloro-4-fluorophenoxy)acetic acid reagents Oxalyl Chloride (COCl)₂ Catalytic DMF Anhydrous DCM start->reagents Reaction product (2-Chloro-4-fluorophenoxy)acetyl chloride reagents->product Formation

Caption: Synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride using oxalyl chloride.

Protocol 2: Synthesis using Thionyl Chloride

This protocol provides an alternative method using thionyl chloride, which is often used for larger-scale preparations.

Materials:

  • (2-Chloro-4-fluorophenoxy)acetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-Chloro-4-fluorophenoxy)acetic acid (1.0 eq) and anhydrous toluene or DCM.

  • Reagent Addition: Carefully add thionyl chloride (1.5-2.0 eq) to the flask.

  • Reaction: Heat the reaction mixture to reflux (typically around 80 °C for toluene) and maintain for 2-4 hours. The reaction should be monitored for the cessation of gas evolution (HCl and SO₂).

  • Work-up and Purification: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride and solvent by distillation or under reduced pressure using a rotary evaporator. The crude (2-Chloro-4-fluorophenoxy)acetyl chloride is often of sufficient purity for subsequent reactions.

Quality Control and Analytical Methods

Ensuring the purity and identity of (2-Chloro-4-fluorophenoxy)acetyl chloride is crucial for its successful application in pharmaceutical synthesis. Due to its reactive nature, direct analysis can be challenging. A common strategy is to derivatize the acyl chloride to a more stable compound, such as an ester, which can then be analyzed by standard chromatographic techniques.

Protocol 3: Quality Control via GC-FID after Derivatization

This method is adapted from a procedure for the analysis of a similar reactive acyl chloride.[1]

Procedure:

  • Sample Preparation: In a clean, dry vial, dissolve a known amount of the synthesized (2-Chloro-4-fluorophenoxy)acetyl chloride in a suitable anhydrous solvent (e.g., dichloromethane).

  • Derivatization: Add an excess of anhydrous methanol to the solution to convert the acyl chloride to its corresponding methyl ester, methyl 2-(2-chloro-4-fluorophenoxy)acetate.

  • GC-FID Analysis: Inject an aliquot of the derivatized sample into a gas chromatograph equipped with a flame ionization detector (GC-FID). A suitable column, such as a DB-5 or equivalent, should be used.

  • Quantification: The purity of the original acyl chloride can be determined by comparing the peak area of the methyl ester derivative to that of a known standard. The absence of a peak corresponding to the starting carboxylic acid (after derivatization to its methyl ester) indicates a complete reaction.

Application in Pharmaceutical Synthesis: Amide Bond Formation

(2-Chloro-4-fluorophenoxy)acetyl chloride is a key building block in the synthesis of numerous pharmaceutical compounds. Its primary utility lies in the acylation of amines to form stable amide bonds. A classic and robust method for this transformation is the Schotten-Baumann reaction, which is performed under basic, typically biphasic, conditions.[6][7]

Protocol 4: General Procedure for Amide Synthesis via Schotten-Baumann Reaction

This protocol outlines a general procedure for the coupling of (2-Chloro-4-fluorophenoxy)acetyl chloride with a primary or secondary amine.

Materials:

  • (2-Chloro-4-fluorophenoxy)acetyl chloride

  • Primary or secondary amine

  • Dichloromethane (DCM) or another suitable organic solvent

  • Aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution

  • Separatory funnel

  • Magnetic stir plate and stir bar

Procedure:

  • Reactant Preparation: In a round-bottom flask or beaker, dissolve the amine (1.0 eq) in a suitable organic solvent such as dichloromethane. In a separate vessel, prepare a solution of (2-Chloro-4-fluorophenoxy)acetyl chloride (1.0-1.2 eq) in the same solvent.

  • Reaction: Cool the amine solution in an ice bath. While stirring vigorously, simultaneously add the acyl chloride solution and an aqueous solution of a base (e.g., 2M NaOH or K₂CO₃, 2-3 eq) dropwise. Maintain the pH of the aqueous layer in the basic range (pH 9-11).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-3 hours. The reaction progress can be monitored by TLC or LC-MS to confirm the consumption of the amine starting material.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine and excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude amide product can be purified by recrystallization or column chromatography on silica gel.

Application_Workflow cluster_synthesis Synthesis of Intermediate cluster_coupling Amide Bond Formation start (2-Chloro-4-fluorophenoxy)acetic acid acyl_chloride (2-Chloro-4-fluorophenoxy)acetyl chloride start->acyl_chloride Chlorination (Protocol 1 or 2) amine Primary or Secondary Amine couple Schotten-Baumann Coupling (Protocol 4) acyl_chloride->couple amine->couple product Final Amide Product (e.g., Acalabrutinib precursor) couple->product

Caption: Workflow from starting material to the final amide product.

Conclusion

(2-Chloro-4-fluorophenoxy)acetyl chloride is a versatile and valuable intermediate in the synthesis of pharmaceuticals. Its efficient preparation from the corresponding carboxylic acid, coupled with its reliable reactivity in forming amide bonds under Schotten-Baumann conditions, makes it an indispensable tool for medicinal chemists and process development scientists. The protocols and analytical methods detailed in this guide provide a solid foundation for the safe and effective use of this important building block in the ongoing quest for novel and improved therapeutics. Adherence to rigorous safety protocols and quality control measures is essential when working with this reactive compound to ensure both the integrity of the final product and the safety of the personnel involved.

References

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  • Google Patents. (CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)). [Link: https://patents.google.
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  • Google Patents. (WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates). [Link: https://patents.google.
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Application Notes & Protocols for (2-Chloro-4-fluorophenoxy)acetyl chloride in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Chloro-4-fluorophenoxy)acetyl chloride is a pivotal chemical intermediate, serving as a versatile building block for the synthesis of novel agrochemicals. Its substituted phenoxy core is a well-established pharmacophore in herbicidal compounds, while the highly reactive acyl chloride functional group provides a direct route for creating diverse libraries of esters, amides, and ketones for biological screening. This guide offers an in-depth exploration of its application, grounded in the principles of synthetic chemistry and crop protection science. We provide detailed, field-proven protocols for its use in derivatization reactions, an analysis of the mechanistic basis for the resulting compounds' bioactivity, and essential guidelines for safe handling and characterization.

Scientific Rationale: The Legacy and Future of Phenoxy-Based Agrochemicals

The development of phenoxy herbicides in the 1940s, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), marked a revolution in agriculture.[1] These compounds are synthetic auxins, a class of plant growth regulators that mimic the natural plant hormone indole-3-acetic acid (IAA).

Mechanism of Action: Synthetic Auxins

In broadleaf plants, natural auxins regulate cell division, enlargement, and development in a highly controlled manner.[2] Synthetic auxins like those derived from (2-Chloro-4-fluorophenoxy)acetyl chloride bind to the same cellular receptors as IAA.[2][3] However, unlike natural IAA, which plants can metabolize and regulate, these synthetic molecules persist and accumulate.[3] This leads to an uncontrolled and unsustainable cascade of growth signals, causing epinasty (stem and leaf twisting), disruption of nutrient transport, and ultimately, plant death.[4] This selective action is highly effective against broadleaf weeds while leaving monocot crops like corn and wheat relatively unharmed.[5]

Synthetic_Auxin_MoA cluster_0 Normal Plant Growth Regulation cluster_1 Disruption by Synthetic Auxin IAA Natural Auxin (IAA) Receptor Auxin Binding Proteins (Receptors) IAA->Receptor Regulation Controlled Gene Expression Receptor->Regulation Growth Normal Plant Development Regulation->Growth SynthAuxin Synthetic Auxin (e.g., Phenoxyacetic Acid) Receptor_Disrupt Auxin Binding Proteins (Receptors) SynthAuxin->Receptor_Disrupt Uncontrolled_Regulation Uncontrolled & Sustained Gene Expression Receptor_Disrupt->Uncontrolled_Regulation Death Abnormal Growth & Plant Death Uncontrolled_Regulation->Death

Figure 1: Mechanism of action of synthetic auxin herbicides.
The Strategic Importance of (2-Chloro-4-fluorophenoxy)acetyl chloride

The specific substitution pattern of this reagent is deliberate. The chlorine and fluorine atoms on the aromatic ring are critical for modulating the molecule's:

  • Biological Activity: Halogenation can enhance binding affinity to target receptors and alter the electronic properties of the molecule.

  • Selectivity: Different substitution patterns can fine-tune the herbicidal effects between crop and weed species.

  • Metabolic Stability: The C-F bond, in particular, is very strong, which can slow metabolic degradation in the plant and soil, potentially extending the compound's active life.

The acetyl chloride group is an exceptionally reactive acylating agent, making it an ideal starting point for creating a wide range of derivatives via reactions with nucleophiles like alcohols and amines.[6]

Core Synthetic Applications & Protocols

The primary utility of (2-Chloro-4-fluorophenoxy)acetyl chloride is in the straightforward synthesis of novel esters and amides, which can then be screened for herbicidal, fungicidal, or other agrochemical activities.

Synthetic_Applications cluster_reactions Derivatization Reactions cluster_products Potential Agrochemical Classes Start (2-Chloro-4-fluorophenoxy) acetyl chloride Esterification Esterification (with R-OH) Start->Esterification Amidation Amidation (with R-NH₂ or R₂NH) Start->Amidation FriedelCrafts Friedel-Crafts Acylation (with Ar-H) Start->FriedelCrafts Esters Phenoxyacetate Esters (Pro-Herbicides) Esterification->Esters Amides Phenoxyacetamides (Herbicides, Fungicides) Amidation->Amides Ketones Aryl Ketones (Complex Intermediates) FriedelCrafts->Ketones

Figure 2: Key synthetic pathways using the title compound.
Protocol 1: Synthesis of (2-Chloro-4-fluorophenoxy)acetate Esters

This protocol details a general procedure for synthesizing ester derivatives, which often function as pro-pesticides.[1] The ester is typically more readily absorbed by the plant and is subsequently hydrolyzed by endogenous esterases to release the active carboxylic acid.

Rationale: The reaction is a nucleophilic acyl substitution. A base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the alcohol and halt the reaction. Anhydrous conditions are essential as acyl chlorides react readily with water.[6]

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Quantity (1 mmol scale)Notes
(2-Chloro-4-fluorophenoxy)acetyl chloride223.02223 mg (1.0 mmol)Handle in a fume hood under inert gas.
Desired Alcohol (R-OH)Varies1.1 mmol (1.1 eq)Must be anhydrous.
Triethylamine (Et₃N)101.190.21 mL (1.5 mmol)Anhydrous, freshly distilled is preferred.
Dichloromethane (DCM)84.9310 mLAnhydrous/synthesis grade.
Saturated aq. NaHCO₃, 1M HCl, Brine-~20 mL eachFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)120.37~2 gFor drying organic layer.
Round-bottom flask, magnetic stirrer, inert gas setup--Standard glassware.

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add the desired alcohol (1.1 mmol) and anhydrous dichloromethane (5 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (1.5 mmol) to the stirred solution.

  • Reagent Addition: In a separate vial, dissolve (2-Chloro-4-fluorophenoxy)acetyl chloride (1.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction flask over 10-15 minutes using a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding 10 mL of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (1 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

    • Causality: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted starting material and HCl salts.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude ester by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of N-Substituted-2-(2-chloro-4-fluorophenoxy)acetamides

This procedure outlines the synthesis of amide derivatives. Amide-based compounds are prevalent in agrochemicals due to their metabolic stability and ability to participate in hydrogen bonding with biological targets.

Rationale: Similar to esterification, this is a nucleophilic acyl substitution where an amine acts as the nucleophile. Two equivalents of the amine can be used (one as the nucleophile, one as the base), but using a non-nucleophilic base like triethylamine is more atom-economical and simplifies purification.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Quantity (1 mmol scale)Notes
(2-Chloro-4-fluorophenoxy)acetyl chloride223.02223 mg (1.0 mmol)Handle in a fume hood under inert gas.
Desired Amine (RNH₂ or R₂NH)Varies1.1 mmol (1.1 eq)Anhydrous.
Triethylamine (Et₃N)101.190.21 mL (1.5 mmol)Required if using an amine salt or primary/secondary amine.
Dichloromethane (DCM)84.9310 mLAnhydrous/synthesis grade.

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the desired amine (1.1 mmol), triethylamine (1.5 mmol), and anhydrous DCM (5 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add a solution of (2-Chloro-4-fluorophenoxy)acetyl chloride (1.0 mmol) in anhydrous DCM (5 mL) to the cooled amine solution.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.

  • Work-up & Purification: Follow steps 6-8 from Protocol 1. The work-up procedure effectively removes the triethylamine hydrochloride salt and any unreacted starting materials.

Safety, Handling, and Storage

(2-Chloro-4-fluorophenoxy)acetyl chloride is a reactive and hazardous chemical. Strict adherence to safety protocols is mandatory.

  • Hazard Class: Acyl chlorides are corrosive, toxic, and lachrymatory (tear-inducing).[6][7] They react violently with water, releasing corrosive HCl gas.[6][8]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[9] All manipulations must be performed in a certified chemical fume hood.[8]

  • Handling:

    • Use a well-maintained inert gas system (nitrogen or argon) for all transfers and reactions to exclude atmospheric moisture.[9][10]

    • Ground all equipment to prevent static discharge, especially during large-scale transfers.[7][8]

    • Have an appropriate quenching agent (e.g., sodium bicarbonate powder) and spill kit readily available.

  • Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and well-ventilated area.[9] It must be stored separately from incompatible materials such as water, alcohols, amines, bases, and oxidizing agents.[8]

Figure 3: Mandatory workflow for the safe handling of acyl chlorides.

Product Characterization

The identity and purity of all synthesized derivatives must be confirmed using standard analytical techniques.

TechniqueExpected Observations for a Hypothetical Ester Product
¹H NMR Signals corresponding to the aromatic protons on the phenoxy ring, the methylene (-O-CH₂-C=O) protons, and protons from the alcohol moiety.
¹³C NMR A characteristic signal for the ester carbonyl carbon (~165-175 ppm), along with aromatic and aliphatic carbon signals.
¹⁹F NMR A singlet or doublet corresponding to the fluorine atom on the aromatic ring.
IR Spectroscopy A strong carbonyl (C=O) stretching band around 1735-1750 cm⁻¹ for esters or 1630-1680 cm⁻¹ for amides.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the expected product.

Conclusion

(2-Chloro-4-fluorophenoxy)acetyl chloride is a high-value intermediate for modern agrochemical research and development. Its straightforward reactivity allows for the rapid generation of diverse molecular libraries based on the proven phenoxyacetic acid scaffold. By leveraging the protocols and safety information provided in this guide, researchers can effectively utilize this reagent to explore new chemical space and develop next-generation crop protection solutions.

References

  • Wikipedia. Phenoxy herbicide. [Link]

  • Grokipedia. Phenoxy herbicide. [Link]

  • Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. (2024). LinkedIn. [Link]

  • 2,4-Dichlorophenoxyacetic acid. Self-published. [Link]

  • Sciencemadness Wiki. Acyl chloride. [Link]

  • Pizzigallo, A., et al. (2003). Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. Green Chemistry. [Link]

  • Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]

  • Wang, M. M., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. National Institutes of Health (NIH). [Link]

  • Song, Y. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. SciSpace. [Link]

  • Wang, M. M., et al. (2019). Synthesis and herbicidal activity of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Archives. [Link]

  • Inchem.org. ICSC 0210 - ACETYL CHLORIDE. [Link]

  • Plant Growth Regulator. Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market…. [Link]

  • Borecka, M., et al. (2012). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. National Institutes of Health (NIH). [Link]

  • Jurewicz, J., et al. (2012). Exposure to phenoxyacetic acid herbicides and predictors of exposure among spouses of farmers. Annals of Agricultural and Environmental Medicine. [Link]

  • Patsnap. Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. [Link]

  • Google Patents. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).
  • PubChem. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486. [Link]

  • YouTube. Part I: Mode of Action of Herbicides. [Link]

  • ResearchGate. Synthesis and herbicid activity of aryloxyacetic acids and amides of aryloxy acetic acids containing cycloacetal fragment | Request PDF. [Link]

  • Google Patents. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
  • PubChem. (2-Chloro-4-fluorophenoxy)acetyl chloride | C8H5Cl2FO2 | CID 46779562. [Link]

  • Jeschke, P. (2019). Development of novel pesticides in the 21st century. National Institutes of Health (NIH). [Link]

  • Royal Society of Chemistry. NJC. [Link]

  • Google Patents. CN111205266A - Synthetic method of 2-thiopheneacetic acid.
  • Organic Syntheses Procedure. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • Google Patents. CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
  • Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • ResearchGate. Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8).. [Link]

  • Anerao, A., et al. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride active pharmaceutical ingredient. Scientific Reports. [Link]

  • Google Patents. RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid.

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Application Notes and Protocols for Acylation Reactions Involving (2-Chloro-4-fluorophenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Implementation of (2-Chloro-4-fluorophenoxy)acetyl Chloride in Aryl Ketone Synthesis

(2-Chloro-4-fluorophenoxy)acetyl chloride is a halogenated phenoxyacetyl chloride reagent that serves as a important building block in organic synthesis, particularly in the agrochemical and pharmaceutical industries. Its utility primarily lies in its ability to participate in acylation reactions, most notably the Friedel-Crafts acylation, to furnish substituted aryl ketones. These products are often key intermediates in the synthesis of more complex molecules.

The presence of the chloro and fluoro substituents on the phenoxy ring influences the reactivity of the acyl chloride and the properties of the resulting products. This guide provides a comprehensive overview of the theoretical and practical aspects of employing (2-Chloro-4-fluorophenoxy)acetyl chloride in Friedel-Crafts acylation reactions. We will delve into the reaction mechanism, provide detailed, field-tested protocols for its application with various aromatic substrates, and discuss the characterization of the resulting aryl ketones.

Theoretical Framework: The Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that involves the introduction of an acyl group onto an aromatic ring. The reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acyl chloride to generate a highly electrophilic acylium ion.

The mechanism proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[1]

  • Electrophilic Attack: The electron-rich π system of the aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step results in the formation of a non-aromatic carbocation intermediate, often referred to as a sigma complex or arenium ion.

  • Deprotonation and Aromaticity Restoration: A weak base, typically the complexed Lewis acid anion (e.g., AlCl₄⁻), removes a proton from the carbon bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although it remains complexed to the product ketone.

  • Work-up: An aqueous work-up is necessary to decompose the ketone-Lewis acid complex and isolate the final aryl ketone product.

A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which prevents polysubstitution.[2] Furthermore, the acylium ion is resonance-stabilized and does not undergo rearrangements, leading to predictable product formation.[1]

Core Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the Friedel-Crafts acylation of common aromatic substrates with (2-Chloro-4-fluorophenoxy)acetyl chloride. These protocols are designed to be self-validating, with checkpoints and expected observations to ensure successful execution.

Protocol 1: Synthesis of 2-(2-Chloro-4-fluorophenoxy)-1-phenylethanone

This protocol details the acylation of benzene, the parent aromatic hydrocarbon.

Materials and Equipment:

  • (2-Chloro-4-fluorophenoxy)acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Reflux condenser with a drying tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser topped with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of the Electrophile: Cool the suspension to 0 °C in an ice bath. Dissolve (2-Chloro-4-fluorophenoxy)acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Acylation: After the addition is complete, add a solution of anhydrous benzene (1.0 to 1.2 equivalents) in anhydrous dichloromethane to the addition funnel. Add the benzene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • Reaction Progression: Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 2-(2-Chloro-4-fluorophenoxy)-1-phenylethanone.

Protocol 2: Synthesis of 2-(2-Chloro-4-fluorophenoxy)-1-(p-tolyl)ethanone

This protocol outlines the acylation of toluene, an activated aromatic substrate. The methyl group is an ortho-, para-director, with the para-product generally being favored due to steric hindrance.

Materials and Equipment:

  • Same as Protocol 1, with anhydrous toluene replacing benzene.

Procedure:

The procedure is analogous to Protocol 1, with the following modifications:

  • In step 3, use a solution of anhydrous toluene (1.0 to 1.2 equivalents) in anhydrous dichloromethane.

  • The reaction may proceed faster due to the activating effect of the methyl group on the aromatic ring. Monitor the reaction closely by TLC.

  • The primary product expected is the para-substituted isomer, 2-(2-Chloro-4-fluorophenoxy)-1-(p-tolyl)ethanone. Isomeric purity can be assessed by ¹H NMR spectroscopy.

Protocol 3: Synthesis of 2-(2-Chloro-4-fluorophenoxy)-1-(4-methoxyphenyl)ethanone

This protocol describes the acylation of anisole, a highly activated aromatic substrate. The methoxy group is a strong ortho-, para-director.

Materials and Equipment:

  • Same as Protocol 1, with anhydrous anisole replacing benzene.

Procedure:

The procedure is similar to Protocol 1, with the following adjustments:

  • In step 3, use a solution of anhydrous anisole (1.0 to 1.2 equivalents) in anhydrous dichloromethane.

  • The reaction is typically faster and more exothermic due to the strong activating nature of the methoxy group. Careful temperature control during the addition of the anisole solution is crucial.

  • The major product will be the para-substituted isomer, 2-(2-Chloro-4-fluorophenoxy)-1-(4-methoxyphenyl)ethanone.

Data Presentation and Characterization

The successful synthesis of the target aryl ketones should be confirmed by standard analytical techniques.

Table 1: Summary of Reaction Parameters and Expected Products

Aromatic SubstrateAcylating AgentLewis AcidSolventExpected Major Product
Benzene(2-Chloro-4-fluorophenoxy)acetyl chlorideAlCl₃Dichloromethane2-(2-Chloro-4-fluorophenoxy)-1-phenylethanone
Toluene(2-Chloro-4-fluorophenoxy)acetyl chlorideAlCl₃Dichloromethane2-(2-Chloro-4-fluorophenoxy)-1-(p-tolyl)ethanone
Anisole(2-Chloro-4-fluorophenoxy)acetyl chlorideAlCl₃Dichloromethane2-(2-Chloro-4-fluorophenoxy)-1-(4-methoxyphenyl)ethanone

Characterization Data (Representative for Aryl Ketones):

  • Infrared (IR) Spectroscopy: The IR spectrum of the product will show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. The presence of the ether linkage will be indicated by a C-O stretching band around 1250 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons of both the phenyl ketone and the phenoxy moieties. A singlet corresponding to the methylene (-CH₂-) protons will be observed, typically in the range of 4.0-5.5 ppm.

    • ¹³C NMR: The spectrum will show a signal for the carbonyl carbon in the downfield region (typically >190 ppm), along with signals for the aromatic and methylene carbons.

Visualizing the Workflow

Diagram 1: General Workflow for Friedel-Crafts Acylation

G cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Suspend AlCl3 in anhydrous DCM D Cool AlCl3 suspension to 0 °C A->D B Prepare solution of (2-Chloro-4-fluorophenoxy)acetyl chloride in anhydrous DCM E Dropwise addition of acyl chloride solution B->E C Prepare solution of aromatic substrate in anhydrous DCM F Dropwise addition of aromatic substrate solution C->F D->E E->F G Stir at room temperature F->G H Quench with ice/HCl G->H I Extract with DCM H->I J Wash with H2O, NaHCO3, brine I->J K Dry with MgSO4/Na2SO4 J->K L Solvent removal (Rotary Evaporation) K->L M Column Chromatography or Recrystallization L->M N Characterization (NMR, IR) M->N

Caption: A generalized workflow for the Friedel-Crafts acylation reaction.

Diagram 2: Mechanism of Friedel-Crafts Acylation

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Product Complex A R-CO-Cl + AlCl3 B [R-C≡O]+  +  [AlCl4]- A->B Lewis acid activation D Arenium Ion Intermediate B->D C Aromatic Ring (Ar-H) C->D Nucleophilic attack E Ar-CO-R + HCl + AlCl3 D->E Restoration of aromaticity F [Ar-CO(AlCl3)-R] E->F Complexation G Aqueous Work-up F->G H Ar-CO-R (Final Product) G->H

Caption: The four main steps of the Friedel-Crafts acylation mechanism.

Safety and Handling

(2-Chloro-4-fluorophenoxy)acetyl chloride is a reactive acyl chloride and should be handled with care in a well-ventilated fume hood. It is corrosive and will react with moisture. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Aluminum chloride is also corrosive and reacts violently with water. It should be handled in a dry environment. The reaction generates hydrogen chloride gas, which is toxic and corrosive. Appropriate measures should be taken to trap or neutralize the evolved gas.

Troubleshooting

  • Low Yield: This can be due to moisture in the reagents or glassware, deactivation of the catalyst, or incomplete reaction. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.

  • Formation of Side Products: In some cases, ortho-isomers or other byproducts may form. Purification by column chromatography is usually effective in separating these from the desired para-isomer.

  • Reaction Does Not Start: This could be due to an inactive catalyst or a highly deactivated aromatic substrate. The quality of the aluminum chloride is crucial.

Conclusion

(2-Chloro-4-fluorophenoxy)acetyl chloride is a valuable reagent for the synthesis of a variety of aryl ketones via Friedel-Crafts acylation. The protocols provided in this guide, based on well-established chemical principles, offer a reliable starting point for researchers. By understanding the reaction mechanism and paying careful attention to experimental details, particularly the exclusion of moisture, these reactions can be performed efficiently and safely to generate key intermediates for further synthetic transformations.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9). Retrieved from [Link]

  • Jim Clark. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Mondal, B. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. [Video]. YouTube. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-(Phenylamino)phenyl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 1-[4-(4-Chloro-3-fluorophenoxy)phenyl]ethanone. Retrieved from [Link]

  • PubChem. (n.d.). Benzene;ethane;1-(4-methylphenyl)ethanone. Retrieved from [Link]

  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • YakScience. (2017, December 6). Friedel-Crafts Acylation Made Super Easy! [Video]. YouTube. Retrieved from [Link]

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Experimental protocol for reaction with (2-Chloro-4-fluorophenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Validated Protocol for Friedel-Crafts Acylation Using (2-Chloro-4-fluorophenoxy)acetyl chloride: Synthesis of Aromatic Ketones

Abstract

This document provides a comprehensive, field-tested protocol for the Friedel-Crafts acylation of an aromatic substrate using (2-Chloro-4-fluorophenoxy)acetyl chloride. As a highly reactive acylating agent, this compound is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established chemical principles. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, outline critical safety precautions, and offer insights into process optimization and troubleshooting. The protocol emphasizes a self-validating system to ensure reliable and reproducible outcomes.

Principle and Reaction Mechanism

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond by attaching an acyl group to an aromatic ring.[3][4] This electrophilic aromatic substitution reaction is pivotal for synthesizing the aromatic ketones that serve as crucial intermediates in various high-value products.[5]

The reaction proceeds through three primary stages:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of the (2-Chloro-4-fluorophenoxy)acetyl chloride. This coordination weakens the C-Cl bond.[6]

  • Generation of the Electrophile: The weakened C-Cl bond cleaves, forming a highly reactive and resonance-stabilized acylium ion (R-C=O⁺). This electrophile is not prone to rearrangement, which leads to predictable and clean product formation, a key advantage over Friedel-Crafts alkylation.[3][4]

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This forms a carbocation intermediate, which then rapidly loses a proton (H⁺) to restore aromaticity, yielding the final aryl ketone product and regenerating the Lewis acid catalyst.[7]

A significant benefit of this reaction is that the resulting ketone product is deactivated towards further electrophilic attack, which effectively prevents the polysubstitution issues often encountered in similar reactions.[3][8]

Critical Safety Precautions

Acyl chlorides, including (2-Chloro-4-fluorophenoxy)acetyl chloride, are hazardous reagents that demand stringent safety measures. Their high reactivity poses significant risks if not handled correctly.[9]

  • Corrosivity and Moisture Sensitivity: Acyl chlorides are corrosive to skin, eyes, and the respiratory tract.[10][11] They react violently with water and even atmospheric moisture to produce corrosive hydrochloric acid (HCl) gas.[9][10] All operations must be conducted in a certified chemical fume hood under anhydrous conditions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Chemical-resistant gloves (nitrile or neoprene).[10]

    • Safety goggles and a full-face shield.[12]

    • A flame-resistant lab coat.[11]

  • Inert Atmosphere: The reaction is highly sensitive to moisture. All glassware must be oven- or flame-dried before use, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Reagent Handling: Anhydrous aluminum chloride is also corrosive and water-sensitive.[7] Handle it quickly and carefully, minimizing exposure to air. The reaction between the acyl chloride and AlCl₃ can be highly exothermic; therefore, controlled, slow addition and temperature management are critical.[13]

  • Quenching: The work-up procedure involves quenching the reaction with an ice/acid mixture. This must be done slowly and carefully behind a blast shield, as the process can be vigorous.

Materials, Reagents, and Equipment
Reagents & Materials Grade/Purity Notes
(2-Chloro-4-fluorophenoxy)acetyl chloride≥98%Store under inert gas, away from moisture.
Anisole (or other suitable aromatic substrate)Anhydrous, ≥99%Must be dry.
Aluminum Chloride (AlCl₃)Anhydrous, ≥99%Handle quickly to avoid moisture absorption.
Dichloromethane (DCM)AnhydrousSolvent for the reaction.
Hydrochloric Acid (HCl)Concentrated (37%)For work-up.
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradeFor washing/neutralization.
Brine (Saturated NaCl solution)ACS GradeFor washing.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS GradeFor drying the organic layer.
Nitrogen or Argon GasHigh PurityFor maintaining an inert atmosphere.
Equipment
Three-neck round-bottom flask (oven-dried)
Magnetic stirrer and stir bar
Reflux condenser (oven-dried)
Addition funnel (oven-dried)
Septa and needles/syringes
Ice/water bath
Schlenk line or balloon setup for inert atmosphere
Separatory funnel
Rotary evaporator
Glassware for purification (e.g., chromatography column, recrystallization flasks)
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis prep_glass Oven-Dry All Glassware prep_reagents Weigh Reagents Under Inert Atmosphere prep_glass->prep_reagents setup Assemble Apparatus Under N₂/Ar prep_reagents->setup add_alcl3 Charge Flask with AlCl₃ & Anhydrous DCM setup->add_alcl3 cool Cool to 0°C in Ice Bath add_alcl3->cool add_acyl Slowly Add Acyl Chloride Solution via Addition Funnel cool->add_acyl add_anisole Slowly Add Anisole Solution add_acyl->add_anisole react Stir at RT for 1-2h (Monitor by TLC) add_anisole->react quench Slowly Pour Reaction Mixture onto Ice/HCl react->quench extract Separate Layers; Extract Aqueous with DCM quench->extract wash_bicarb Wash Combined Organic Layers with NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Over MgSO₄ wash_brine->dry evaporate Filter and Evaporate Solvent (Rotovap) dry->evaporate purify Purify Crude Product (Column Chromatography or Recrystallization) evaporate->purify analyze Characterize Product (NMR, IR, MS) purify->analyze

Caption: Workflow for Friedel-Crafts Acylation.

Detailed Step-by-Step Protocol

This protocol describes the acylation of anisole as a representative electron-rich aromatic substrate.

  • Glassware Preparation: Ensure all glassware (100 mL three-neck round-bottom flask, addition funnel, condenser) is thoroughly dried in an oven (e.g., at 120°C overnight) and assembled hot, allowing it to cool under a stream of dry nitrogen or argon.

  • Reagent Charging: In the fume hood, charge the reaction flask with anhydrous aluminum chloride (1.1 eq.). Immediately add 15 mL of anhydrous dichloromethane (DCM) via syringe.[7] The mixture should be stirred to form a suspension.

  • Inert Atmosphere: Equip the flask with a magnetic stir bar, the addition funnel, and a condenser topped with a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Cooling: Immerse the reaction flask in an ice/water bath and cool the suspension to 0°C with stirring.[7] Causality: This initial cooling is crucial to manage the heat generated during the formation of the acylium ion complex, preventing side reactions and solvent boiling.[13]

  • Prepare Acyl Chloride Solution: In a separate dry flask, dissolve (2-Chloro-4-fluorophenoxy)acetyl chloride (1.0 eq.) in 10 mL of anhydrous DCM. Transfer this solution to the addition funnel.

  • Form Acylium Ion: Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, ensuring the internal temperature does not rise significantly.[7] You may observe a color change and some off-gassing (HCl).

  • Prepare Substrate Solution: Dissolve anisole (1.0 eq.) in 10 mL of anhydrous DCM.

  • Acylation: After the acyl chloride addition is complete, add the anisole solution dropwise from the addition funnel over 15-20 minutes. Causality: A slow, controlled addition of the aromatic substrate prevents localized overheating and minimizes potential side reactions.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Prepare a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl.[7] Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring in the fume hood. Causality: This step hydrolyzes the aluminum complexes formed with the ketone product, breaks down any remaining AlCl₃, and moves the inorganic salts into the aqueous phase.[13]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Collect the bottom organic (DCM) layer. Extract the remaining aqueous layer with an additional 20 mL of DCM.[7][13]

  • Washing: Combine the organic layers. Wash sequentially with:

    • Two portions of saturated sodium bicarbonate (NaHCO₃) solution. Causality: This neutralizes any remaining HCl.[7]

    • One portion of brine. Causality: This removes excess water from the organic layer before drying.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the DCM using a rotary evaporator to yield the crude product.[7]

  • Purification: The crude product can be purified by either recrystallization (e.g., from ethanol or hexane) or column chromatography on silica gel, depending on its physical state and purity.

Data Summary and Expected Results
ParameterValueNotes
(2-Chloro-4-fluorophenoxy)acetyl chloride1.0 eq.Limiting Reagent
Anisole1.0 eq.Substrate
Aluminum Chloride (AlCl₃)1.1 eq.Lewis Acid Catalyst
SolventAnhydrous Dichloromethane~35 mL total
Reaction Temperature0°C to Room Temperature
Reaction Time1-2 hours post-additionMonitor by TLC
Expected Product4-Methoxy-(2-chloro-4-fluorophenoxy)acetophenonePredominantly para-substituted product
Expected Yield75-90%Yields are dependent on purity of reagents and anhydrous technique.
Troubleshooting
IssuePossible CauseSuggested Solution
Low or No Yield Wet reagents or glassware.Ensure all reagents are anhydrous and glassware is properly oven-dried. Run the reaction under a strict inert atmosphere.
Deactivated aromatic substrate.The reaction works best with electron-rich (activated) aromatic rings. Deactivated rings will not react effectively.
Inactive AlCl₃ catalyst.Use a fresh bottle of anhydrous AlCl₃. Old catalyst may have been deactivated by atmospheric moisture.
Formation of Multiple Products Reaction temperature was too high.Maintain controlled, low-temperature addition of reagents to avoid side reactions.
Substrate is prone to polysubstitution.While acylation deactivates the ring, highly activated substrates may still undergo a second reaction. Use a 1:1 stoichiometry.
Difficult Work-up Emulsion formation during extraction.Add more brine to the separatory funnel to help break the emulsion.
Product is water-soluble.If the product has highly polar groups, it may partition into the aqueous layer. Perform multiple extractions.
References
  • Mohrig, J. R., et al. (2002). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. Journal of Chemical Education, 79(8), 998. [Link]

  • University of California, Irvine. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from UCI Canvas. [Link]

  • Sciencemadness Wiki. (2023, August 3). Acyl chloride. Retrieved from Sciencemadness Wiki. [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from Organic Syntheses. [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from University of Michigan LSA Chemistry.
  • YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from YouTube. [Link]

  • Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from Fiveable. [Link]

  • Inchem. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from Inchem. [Link]

  • PubChem. (n.d.). (2-Chloro-4-fluorophenoxy)acetyl chloride. Retrieved from PubChem. [Link]

  • Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
  • Patsnap. (n.d.). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Retrieved from Eureka. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 405-78-7 | 2-(4-Fluorophenoxy)acetyl chloride. Retrieved from Hoffman Fine Chemicals. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from Master Organic Chemistry. [Link]

  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from International Journal of Chemical Studies. [Link]

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Application Note: A Multi-modal Analytical Framework for the Characterization of (2-Chloro-4-fluorophenoxy)acetyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

(2-Chloro-4-fluorophenoxy)acetyl chloride is a key building block in organic synthesis. Its derivatives are integral to the structure of numerous active pharmaceutical ingredients (APIs) and specialized chemicals. The quality of the final product is directly dependent on the purity of such intermediates. Impurities, which can arise from starting materials, side reactions, or degradation, can impact the safety, efficacy, and stability of the final product.[1][2]

The primary analytical challenge stems from the acyl chloride moiety (-COCl). This functional group is highly reactive, particularly towards nucleophiles like water, making it prone to rapid hydrolysis to its corresponding carboxylic acid, (2-Chloro-4-fluorophenoxy)acetic acid.[3][4] This instability necessitates carefully designed analytical strategies, often involving derivatization to convert the analyte into a more stable form suitable for analysis.[3][5] This application note details a multi-technique approach to provide a complete analytical profile, ensuring identity, purity, and quality.

Integrated Analytical Workflow

A comprehensive characterization of (2-Chloro-4-fluorophenoxy)acetyl chloride derivatives requires an integrated approach where different techniques provide complementary information. Spectroscopic methods are employed for structural confirmation, while chromatographic methods are used for separation and quantification of the main component and its impurities.

Analytical_Workflow cluster_0 Sample: (2-Chloro-4-fluorophenoxy)acetyl Chloride cluster_2 Separation & Quantification (Indirect Analysis) Sample (2-Chloro-4-fluorophenoxy)acetyl Chloride Derivative FTIR FT-IR Spectroscopy (Functional Group ID) Sample->FTIR NMR NMR Spectroscopy (¹H, ¹³C) (Unambiguous Structure) Sample->NMR Derivatization Chemical Derivatization (Stabilization) Sample->Derivatization HPLC HPLC-UV/MS (Purity & Non-Volatile Impurities) Derivatization->HPLC GCMS GC-MS (Volatile Impurities & Assay) Derivatization->GCMS

Caption: Integrated workflow for the characterization of acyl chloride derivatives.

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods provide a direct fingerprint of the molecule, confirming its identity and functional group composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. For (2-Chloro-4-fluorophenoxy)acetyl chloride, the most telling feature is the carbonyl (C=O) stretch of the acyl chloride. Due to the strong electron-withdrawing effect of the chlorine atom, this absorption appears at a characteristically high frequency, distinguishing it from other carbonyl compounds like esters or carboxylic acids.[6][7][8]

Protocol:

  • Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution in an anhydrous solvent (e.g., chloroform, dichloromethane) can be analyzed in an IR-transparent cell.

  • Data Acquisition: The spectrum is acquired over the range of 4000-400 cm⁻¹. A background spectrum of air (or the solvent) is collected and subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands and compare them to reference values.

Expected Data:

Functional GroupCharacteristic Absorption (cm⁻¹)Comments
C=O Stretch (Acyl Chloride) 1790 - 1815 Strong, sharp peak. Key diagnostic band. [6][8] Conjugation can lower this frequency slightly.[7]
C-O Stretch (Aryl Ether)1200 - 1270Strong absorption typical for the Ar-O-C linkage.
C-Cl Stretch600 - 800Can be complex and fall within the fingerprint region.
C-F Stretch1000 - 1400Strong absorption, often in the fingerprint region.
Aromatic C=C Stretch1450 - 1600Multiple bands of variable intensity.
Aromatic C-H Bending690 - 900Bands related to the substitution pattern on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy (both ¹H and ¹³C) is the most powerful technique for unambiguous structural determination. It provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for complete mapping of the molecular structure.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The high reactivity of the acyl chloride necessitates the use of a dry, aprotic solvent.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Analyze chemical shifts, integration values (for ¹H), and splitting patterns to assign signals to specific atoms in the molecule.

Expected Data for (2-Chloro-4-fluorophenoxy)acetyl chloride:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~4.8 ppm (s, 2H): A singlet corresponding to the two methylene protons (-O-CH₂ -COCl). The chemical shift is downfield due to the deshielding effects of the adjacent oxygen and carbonyl group.

    • δ ~6.9-7.3 ppm (m, 3H): A complex multiplet region for the three aromatic protons. The specific splitting patterns will depend on the coupling constants between the protons and with the fluorine atom.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~65 ppm: Methylene carbon (-O-C H₂-COCl).

    • δ ~115-130 ppm: Aromatic carbons. The carbon attached to fluorine will appear as a doublet due to ¹J(C-F) coupling.

    • δ ~150-160 ppm: Aromatic carbons attached to oxygen and chlorine.

    • δ ~168 ppm: Carbonyl carbon (C =O). The chemical shift is characteristic of an acyl chloride.[8]

Chromatographic Analysis for Purity and Impurity Profiling

Due to the reactive nature of acyl chlorides, direct chromatographic analysis is challenging.[3] Derivatization into a stable analogue is the preferred and most reliable strategy for accurate quantification.[4][5]

Derivatization_Workflow cluster_0 Derivatization for GC-MS cluster_1 Derivatization for HPLC-UV Acyl_Cl_GC (2-Chloro-4-fluorophenoxy) acetyl chloride Methyl_Ester Methyl (2-chloro-4-fluorophenoxy)acetate (Stable & Volatile) Acyl_Cl_GC->Methyl_Ester Nucleophilic Acyl Substitution Methanol Methanol (CH₃OH) + Base Catalyst (optional) Methanol->Methyl_Ester Acyl_Cl_HPLC (2-Chloro-4-fluorophenoxy) acetyl chloride Hydrazide Stable Hydrazide Derivative (Strong Chromophore) Acyl_Cl_HPLC->Hydrazide Nucleophilic Acyl Substitution NPH 2-Nitrophenylhydrazine (Derivatizing Agent) NPH->Hydrazide

Caption: Derivatization strategies for GC-MS and HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is ideal for the analysis of volatile and thermally stable compounds. By converting the acyl chloride to its methyl ester, we create a derivative that is less reactive and sufficiently volatile for GC analysis.[5] The mass spectrometer provides definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern. This method is excellent for quantifying the primary component and identifying volatile impurities.

Protocol: Derivatization and Analysis

  • Derivatization: a. Accurately weigh ~10 mg of the sample into a vial. b. Add 1 mL of anhydrous methanol and a drop of a non-nucleophilic base like pyridine (optional, to scavenge HCl).[9] c. Cap the vial and heat at 60°C for 30 minutes.[10] d. Cool to room temperature. Add 1 mL of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and 1 mL of saturated sodium bicarbonate solution to neutralize any acid. e. Vortex and allow the layers to separate. Collect the organic layer for analysis.

  • GC-MS Instrumental Parameters:

    • System: Gas Chromatograph with a Mass Spectrometric detector.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]

    • Injector Temperature: 250°C.

    • Oven Program: Initial 100°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[10]

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-500 m/z.

Expected Data: The primary peak will be the methyl ester derivative. The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic base peak from the loss of the methoxy group (-OCH₃) to form the stable acylium ion.

ParameterExpected Value for Methyl Ester Derivative
Molecular Formula C₉H₈ClFO₃
Molecular Weight 218.61 g/mol
Key MS Fragments (m/z) 218 (M⁺), 187 (M-OCH₃)⁺, 143, 115
High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is the gold standard for purity analysis in the pharmaceutical industry, capable of separating the main component from non-volatile impurities and degradation products.[1][11] Due to the acyl chloride's reactivity with common reversed-phase mobile phases, derivatization is essential. Using a reagent like 2-nitrophenylhydrazine converts the analyte into a stable hydrazide derivative that possesses a strong chromophore, enabling highly sensitive UV detection at a wavelength where matrix interferences are minimal.[4][12]

Protocol: Derivatization and Analysis

  • Derivatization: a. Prepare a sample solution of ~1 mg/mL in anhydrous acetonitrile. b. Prepare a derivatizing solution of 2-nitrophenylhydrazine in acetonitrile (~100 µg/mL). c. Mix the sample solution with the derivatizing solution and let it react at room temperature for 30 minutes.[4] d. The resulting solution can be directly injected after filtration through a 0.45 µm syringe filter.

  • HPLC Instrumental Parameters:

    • System: HPLC with a UV or Photodiode Array (PDA) detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

    • Flow Rate: 1.0 mL/min.[10]

    • Detection Wavelength: ~395 nm (for the 2-nitrophenylhydrazide derivative).[4]

    • Injection Volume: 10 µL.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main derivative peak relative to the total area of all peaks in the chromatogram. Impurities can be identified by coupling the HPLC to a mass spectrometer (LC-MS) or by collecting and analyzing fractions.

Conclusion

The analytical characterization of (2-Chloro-4-fluorophenoxy)acetyl chloride and its derivatives demands a carefully considered, multi-faceted approach. The inherent reactivity of the acyl chloride group necessitates specific handling and derivatization strategies to achieve reliable and accurate results. By combining spectroscopic techniques like FT-IR and NMR for definitive structural confirmation with robust, derivatization-based chromatographic methods like GC-MS and HPLC, researchers and quality control scientists can build a comprehensive analytical profile. This orthogonal approach ensures the identity, purity, and quality of these critical synthetic intermediates, ultimately supporting the development of safe and effective end-products.

References

  • A Comparative Guide to the HPLC Analysis of Phenoxyacetic Anhydride Reaction Mixtures. (n.d.). Benchchem.
  • A Comparative Guide to Validated Analytical Methods for Acyl Chlorides. (n.d.). Benchchem.
  • Separation of Phenoxyacetic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. (n.d.). NIH.
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (n.d.). ResearchGate.
  • Spectroscopy of Carboxylic Acid Derivatives. (2020). Chemistry LibreTexts.
  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch.
  • A rapid HPLC method for determination of major phenolic acids in plant material. (n.d.).
  • The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. (n.d.). Google Patents.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • 2-Chloro-4-fluorophenol(1996-41-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2-Chloro-4-fluorobenzoic acid(2252-51-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University.
  • Infrared Spectroscopy. (n.d.).
  • Spectroscopy of Carboxylic Acid Derivatives. (2023). OpenStax.
  • Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (2020). CONICET.
  • The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride. (n.d.). Journal of Applied Pharmaceutical Science.

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Application Notes & Protocols: The Strategic Use of (2-Chloro-4-fluorophenoxy)acetyl chloride in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent for Modern Synthesis

(2-Chloro-4-fluorophenoxy)acetyl chloride is a highly reactive acyl chloride that has emerged as a crucial building block in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical industries.[1][] Its structure, featuring a halogenated phenoxy group, provides a unique combination of reactivity and functionality. The acyl chloride group is a potent electrophile, enabling efficient acylation reactions, while the chloro and fluoro substituents on the aromatic ring are critical for modulating the biological activity, metabolic stability, and physicochemical properties of the final products.[3][4]

This guide provides an in-depth exploration of (2-Chloro-4-fluorophenoxy)acetyl chloride, moving beyond simple procedural steps to explain the underlying chemical principles and strategic considerations. We will delve into its reactivity, provide detailed protocols for its application in synthesizing high-value molecules, and address critical safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the efficient construction of novel bioactive compounds.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the reagent's properties is fundamental to its successful application.

Key Properties
PropertyValue
IUPAC Name 2-(2-chloro-4-fluorophenoxy)acetyl chloride[5]
CAS Number 826990-46-9[5]
Molecular Formula C₈H₅Cl₂FO₂[5]
Molecular Weight 223.02 g/mol [5]
Appearance White crystals or solid
Reactivity Highly reactive, moisture-sensitive[1][6]
Core Reactivity: Nucleophilic Acyl Substitution

The synthetic utility of (2-Chloro-4-fluorophenoxy)acetyl chloride is dominated by the reactivity of its acyl chloride group. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This makes it an excellent substrate for nucleophilic attack.[7]

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. This involves two key steps:

  • Addition: A nucleophile (e.g., an alcohol, amine, or carbanion) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a transient tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

This reaction is typically rapid and irreversible, driving the formation of the desired product in high yields.[1]

G reagents R-OH (Nucleophile) + (2-Chloro-4-fluorophenoxy)acetyl chloride inv1 reagents->inv1 1. Nucleophilic Attack intermediate Tetrahedral Intermediate inv2 intermediate->inv2 2. Elimination of Cl- product Ester Product + HCl inv1->intermediate inv2->product G A Reaction Setup (Inert Atmosphere, Dry Glassware) B Charge Nucleophile, Solvent & Base A->B C Cool to 0 °C B->C D Dropwise Addition of (2-Chloro-4-fluorophenoxy)acetyl chloride C->D E Reaction at Room Temperature (Monitor by TLC/LC-MS) D->E F Aqueous Workup (Quench, Wash, Extract) E->F G Drying & Solvent Removal F->G H Purification (Chromatography/Recrystallization) G->H I Characterization (NMR, MS, IR) H->I

Sources

The Strategic Utility of (2-Chloro-4-fluorophenoxy)acetyl chloride in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space

(2-Chloro-4-fluorophenoxy)acetyl chloride stands as a pivotal building block for researchers and scientists engaged in the vanguard of drug discovery and agrochemical development. Its unique trifecta of a phenoxyacetic acid scaffold, chlorine, and fluorine substituents provides a versatile platform for accessing novel chemical entities with diverse biological activities. The high reactivity of the acyl chloride functional group allows for facile derivatization, enabling the exploration of a broad chemical space. This guide delineates the synthesis of this key intermediate and provides detailed protocols for its application in the development of innovative compounds, grounded in established chemical principles and safety protocols.

The phenoxyacetic acid moiety is a well-established pharmacophore, present in numerous commercial herbicides and pharmaceuticals.[1][2] The introduction of chlorine and fluorine atoms onto the phenyl ring significantly modulates the electronic and lipophilic properties of the resulting molecules, which can enhance their biological activity, metabolic stability, and binding affinity to target proteins.[3] This document serves as a comprehensive resource for professionals aiming to leverage the synthetic potential of (2-chloro-4-fluorophenoxy)acetyl chloride.

Core Synthesis Strategy: From Phenol to Acyl Chloride

The journey to novel compounds begins with the strategic synthesis of the title reagent. A logical and field-proven pathway involves a two-step sequence: the formation of the parent carboxylic acid via Williamson ether synthesis, followed by its conversion to the highly reactive acyl chloride.

G cluster_0 Part 1: Synthesis of (2-Chloro-4-fluorophenoxy)acetic acid cluster_1 Part 2: Acyl Chloride Formation A 2-Chloro-4-fluorophenol D Williamson Ether Synthesis (Nucleophilic Substitution) A->D B Chloroacetic acid B->D C NaOH (aq) C->D E (2-Chloro-4-fluorophenoxy)acetic acid D->E F (2-Chloro-4-fluorophenoxy)acetic acid G Thionyl Chloride (SOCl₂) F->G H (2-Chloro-4-fluorophenoxy)acetyl chloride G->H

Caption: Synthetic workflow for (2-Chloro-4-fluorophenoxy)acetyl chloride.

Experimental Protocols

Protocol 1: Synthesis of (2-Chloro-4-fluorophenoxy)acetic acid

This protocol is based on the well-established Williamson ether synthesis, a reliable method for forming ethers from a phenoxide and an alkyl halide.[4]

Principle: 2-Chloro-4-fluorophenol is deprotonated by a strong base to form a nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of chloroacetic acid in a classic SN2 reaction, displacing the chloride ion and forming the ether linkage. Subsequent acidification protonates the carboxylate to yield the desired product.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-4-fluorophenol146.5514.65 g0.10
Sodium Hydroxide40.008.80 g0.22
Chloroacetic Acid94.5010.40 g0.11
Deionized Water-150 mL-
Concentrated HCl-As needed-
Diethyl Ether-100 mL-

Safety Precautions:

  • 2-Chloro-4-fluorophenol: Causes skin and serious eye irritation.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Chloroacetic Acid: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[6][7][8] Handle in a fume hood with appropriate PPE.

  • Concentrated HCl: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a fume hood.

  • Diethyl Ether: Highly flammable. Work in a well-ventilated area away from ignition sources.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 14.65 g (0.10 mol) of 2-chloro-4-fluorophenol in 50 mL of deionized water containing 8.80 g (0.22 mol) of sodium hydroxide. Stir until a clear solution is obtained.

  • In a separate beaker, carefully dissolve 10.40 g (0.11 mol) of chloroacetic acid in 50 mL of deionized water.

  • Slowly add the chloroacetic acid solution to the phenoxide solution via an addition funnel.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, transfer the mixture to a beaker and carefully acidify with concentrated HCl until the pH is ~1-2 (test with pH paper). A white precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (2-Chloro-4-fluorophenoxy)acetic acid.

  • Dry the product in a vacuum oven. Determine the yield and characterize by melting point and spectroscopy.

Protocol 2: Synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride

This protocol employs thionyl chloride (SOCl₂), a common and highly effective reagent for converting carboxylic acids to acyl chlorides.[7][9] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.

Principle: The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride. A chloride ion is then eliminated and subsequently attacks the carbonyl carbon in a nucleophilic acyl substitution, leading to the formation of the acyl chloride and the release of SO₂ and HCl gases.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(2-Chloro-4-fluorophenoxy)acetic acid204.5920.46 g0.10
Thionyl Chloride (SOCl₂)118.9714.3 g (8.6 mL)0.12
Anhydrous Toluene-50 mL-
Catalytic DMF-1-2 drops-

Safety Precautions:

  • Thionyl Chloride: Toxic if inhaled and causes severe skin burns and eye damage. Reacts violently with water, releasing toxic gases.[10][11][12] All operations must be conducted in a certified chemical fume hood. Ensure all glassware is scrupulously dry. Wear appropriate PPE, including heavy-duty gloves, a face shield, and a lab coat.

  • Product - (2-Chloro-4-fluorophenoxy)acetyl chloride: As an acyl chloride, it is expected to be corrosive and a lachrymator. It will react with moisture. Handle with care in a fume hood.

Procedure:

  • Set up a flame-dried 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • To the flask, add 20.46 g (0.10 mol) of dry (2-chloro-4-fluorophenoxy)acetic acid and 50 mL of anhydrous toluene.

  • Slowly add 8.6 mL (0.12 mol) of thionyl chloride to the stirred suspension at room temperature. Add 1-2 drops of anhydrous dimethylformamide (DMF) as a catalyst.

  • Gently heat the mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours. The reaction is complete when the evolution of gases (HCl and SO₂) ceases.

  • Allow the reaction to cool to room temperature.

  • The product is typically used in the next step without extensive purification. Excess thionyl chloride and the toluene solvent can be removed by rotary evaporation under reduced pressure. Caution: Ensure the vacuum pump is protected from corrosive gases by a suitable trap (e.g., a sodium hydroxide trap).

  • The resulting crude (2-Chloro-4-fluorophenoxy)acetyl chloride is a liquid or low-melting solid and should be used immediately or stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

Characterization: The formation of the acyl chloride can be confirmed by Infrared (IR) spectroscopy, noting the shift of the C=O stretching frequency to a higher wavenumber (typically 1780-1820 cm⁻¹) compared to the parent carboxylic acid (around 1700-1725 cm⁻¹).[6]

Application Notes: Synthesis of Novel Derivatives

(2-Chloro-4-fluorophenoxy)acetyl chloride is a versatile electrophile that readily reacts with a wide range of nucleophiles to generate a library of new compounds.

G cluster_0 Reaction with Nucleophiles cluster_1 Resulting Compound Classes A (2-Chloro-4-fluorophenoxy)acetyl chloride B Alcohols (R'-OH) A->B Esterification C Amines (R'R''NH) A->C Amidation D Hydrazides (R'-NHNH₂) A->D Acylation E Arenes (Friedel-Crafts) A->E Acylation F Esters (Potential Herbicides, Pro-drugs) B->F G Amides (Anti-inflammatory, Antifungal) C->G H Hydrazones (Anticonvulsant, Antimicrobial) D->H I Ketones (Fungicide Intermediates) E->I

Caption: Derivatization pathways from the title acyl chloride.

Application 1: Synthesis of Novel Phenoxyacetamide Derivatives as Potential Anti-inflammatory Agents

Rationale: The phenoxyacetic acid scaffold is a known pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs).[13] By creating amide derivatives, researchers can modulate the compound's pharmacokinetic properties and potentially enhance its selectivity for inflammatory targets like COX-2.[13]

Protocol 3: General Procedure for Amide Synthesis

  • Dissolve a primary or secondary amine (1.0 eq.) in an anhydrous, inert solvent (e.g., dichloromethane or THF) in a flask under a nitrogen atmosphere.

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq.), to the solution and cool to 0°C in an ice bath.

  • Slowly add a solution of crude (2-Chloro-4-fluorophenoxy)acetyl chloride (1.1 eq.) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

  • Characterize the final product using NMR, IR, and mass spectrometry.

Application 2: Synthesis of Phenoxyacetate Esters as Potential Herbicides

Rationale: Many commercial herbicides are esters of phenoxyacetic acids.[10][12] The ester form can act as a pro-herbicide, which is hydrolyzed to the active carboxylic acid within the target plant.[14] Synthesizing a variety of esters allows for the fine-tuning of properties like soil mobility, plant uptake, and spectrum of activity.

Protocol 4: General Procedure for Ester Synthesis

  • Dissolve an alcohol (1.0 eq.) in an anhydrous, inert solvent (e.g., dichloromethane) in a flask under a nitrogen atmosphere.

  • Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq.), to the solution and cool to 0°C.

  • Slowly add a solution of crude (2-Chloro-4-fluorophenoxy)acetyl chloride (1.1 eq.) in the same anhydrous solvent.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with the organic solvent and wash sequentially with water, dilute HCl (to remove the base), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography on silica gel.

  • Characterize the final product using NMR, IR, and mass spectrometry.

Conclusion

(2-Chloro-4-fluorophenoxy)acetyl chloride is a high-value, reactive intermediate that serves as a gateway to a vast array of potentially bioactive molecules. The protocols detailed herein provide a robust framework for its synthesis and subsequent derivatization. By systematically applying these methods, researchers in medicinal chemistry and agrochemical science can efficiently generate novel compound libraries for biological screening, accelerating the discovery of new therapeutic agents and crop protection solutions. The key to success lies in the careful execution of these reactions, with a steadfast commitment to safety and rigorous analytical characterization of all intermediates and final products.

References

  • Material Safety Data Sheet Chloroacetic acid MSDS# 95538. (n.d.). Retrieved from [Link]

  • Chen, J., et al. (2022). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. Green Chemistry, 24(1), 235-244. Available from: [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Chloroacetic acid. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • OXFORD LAB FINE CHEM LLP. (n.d.). material safety data sheet - chloroacetic acid 99%. Retrieved from [Link]

  • PubChem. (n.d.). (2-Chloro-4-fluorophenoxy)acetyl chloride. Retrieved from [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2023). Jetir.Org. Retrieved from [Link]

  • Synthesis, characterization and pharmacological evaluation of substituted phenoxy acetamide derivatives. (2015). ResearchGate. Retrieved from [Link]

  • Synthesis and evaluation of esters obtained from phenols and phenoxyacetic acid with significant phytotoxic and cytogenotoxic activities. (2022). Semantic Scholar. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... (2024). PubMed Central. Retrieved from [Link]

  • Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. (2015). PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • Choudhary, V. K., et al. (2018). Potential bioactive mononuclear diorganotin (IV) phenoxyacetohydroxamate complexes: synthesis, characterization and antimicrobial evaluation. Main Group Metal Chemistry, 41(1-2), 27-32.
  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (2022). PubMed Central. Retrieved from [Link]

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  • US5053557A - Process for preparing 2-chloro-4-fluorophenol. (n.d.). Google Patents.
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Troubleshooting & Optimization

Technical Support Center: Purification of (2-Chloro-4-fluorophenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (2-Chloro-4-fluorophenoxy)acetyl chloride. This resource is designed for researchers, scientists, and drug development professionals who handle this reactive intermediate. As a highly reactive acyl chloride, its purity is paramount for the success of subsequent synthetic steps. This guide provides in-depth, experience-based answers to common challenges, moving beyond simple instructions to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with purifying (2-Chloro-4-fluorophenoxy)acetyl chloride?

The core challenge in handling (2-Chloro-4-fluorophenoxy)acetyl chloride lies in its high reactivity, particularly its sensitivity to moisture.[1][2][3] Like most acyl chlorides, it readily hydrolyzes upon contact with water, even atmospheric humidity, to regenerate the parent (2-Chloro-4-fluorophenoxy)acetic acid.[4][5][6][7][8] This reversion not only contaminates the final product but also releases corrosive hydrogen chloride (HCl) gas.[2][9] Furthermore, the compound can be susceptible to thermal degradation at elevated temperatures, making purification methods like distillation a delicate operation.[1]

Q2: What are the most common impurities I should expect in my crude product?

Understanding the potential impurities is the first step toward effective purification. Your crude product is likely to contain a mixture of the following:

  • Starting Material: Unreacted (2-Chloro-4-fluorophenoxy)acetic acid.

  • Hydrolysis Product: (2-Chloro-4-fluorophenoxy)acetic acid formed by exposure to moisture during reaction or workup.[10]

  • Excess Chlorinating Agent: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are often used in excess to drive the reaction to completion.[9][11][12]

  • Chlorinating Agent Byproducts: Depending on the reagent used, you may have byproducts such as sulfur dioxide (SO₂) and HCl (from SOCl₂) or phosphorus-based impurities (from PCl₃ or PCl₅).[9][11]

  • Catalyst Residues: If a catalyst like N,N-dimethylformamide (DMF) was used, it or its byproducts might be present.[13]

  • Colored Impurities: These often arise from side reactions or the decomposition of the chlorinating agent, especially if the reaction was overheated.[14]

Q3: How can I definitively assess the purity of my final product?

Direct analysis of acyl chlorides can be challenging due to their reactivity. Here are the recommended approaches:

  • NMR Spectroscopy (¹H and ¹³C): This is an excellent method, provided the sample and the NMR solvent (e.g., CDCl₃) are scrupulously dry. The presence of the parent carboxylic acid will be evident by a characteristic broad peak for the acidic proton and shifts in the adjacent methylene protons.

  • FTIR Spectroscopy: The purity can be quickly checked by looking for the characteristic C=O stretch of the acyl chloride (~1790-1815 cm⁻¹) and the absence of the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹).

  • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): Direct analysis by these methods is often problematic due to on-column hydrolysis.[15] A more reliable method is to derivatize a small aliquot of the product into a stable ester (e.g., by reacting with anhydrous methanol or ethanol) and then analyze the resulting ester by GC or HPLC for purity.[16]

Q4: What are the best practices for storing purified (2-Chloro-4-fluorophenoxy)acetyl chloride?

Proper storage is critical to maintain purity. The purified product must be stored in a tightly sealed container, preferably with a PTFE-lined cap, under a dry, inert atmosphere (e.g., nitrogen or argon).[14] Storing in a desiccator is also highly recommended to protect against ambient moisture. For long-term storage, refrigeration can slow decomposition, but ensure the container is allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem: My crude product is a dark yellow or brown color. What is the cause and how can I remove the color?
  • Probable Cause: Coloration is typically due to impurities from the chlorinating agent (especially older thionyl chloride) or from thermal decomposition if the reaction was overheated.[13][14] Catalyst byproducts can also contribute to color.[13]

  • Solution:

    • Prevention: Use freshly distilled thionyl chloride for the synthesis. Ensure strict temperature control during the reaction.

    • Remediation: Fractional vacuum distillation is the most effective method to separate the colorless product from less volatile, colored impurities.[10] If distillation is not feasible, treatment with a small amount of activated carbon followed by filtration under an inert atmosphere can sometimes remove color, but this carries a risk of product loss through adsorption.

Problem: My NMR/FTIR spectrum shows significant contamination with the starting carboxylic acid even after purification.
  • Probable Cause: This is almost always due to hydrolysis. The exposure to moisture could have occurred at any stage: during the workup, during the purification process itself (e.g., using non-anhydrous solvents or glassware), or during sample preparation for analysis.[1][4][7]

  • Solution:

    • Strict Anhydrous Technique: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents for any transfers or workup steps.[1]

    • Inert Atmosphere: Conduct all manipulations, including filtration and transfers, under a blanket of nitrogen or argon.

    • Re-purification: If the contamination is significant, the material must be re-purified. The most practical approach is often to re-treat the mixture with a fresh portion of chlorinating agent (e.g., thionyl chloride) to convert the residual acid back to the acid chloride, followed by removal of the excess reagent and vacuum distillation.

Problem: I am struggling to remove the last traces of thionyl chloride (SOCl₂).
  • Probable Cause: Thionyl chloride has a relatively high boiling point (76 °C), making its complete removal by simple rotary evaporation difficult.[14]

  • Solution: Azeotropic Removal. This is the most effective field-proven technique. After the reaction is complete, add a volume of a dry, inert solvent like toluene to the crude product. Remove the solvent via rotary evaporation. The toluene forms an azeotrope with the residual thionyl chloride, facilitating its removal. Repeat this process 2-3 times to ensure all traces are gone.[14]

Problem: The product appears to be decomposing during vacuum distillation.
  • Probable Cause: The distillation temperature is too high, or the vacuum is not low enough. Acyl chlorides, while more stable than some intermediates, can decompose with prolonged exposure to high heat.[1]

  • Solution:

    • Improve Vacuum: Use a high-performance vacuum pump to achieve the lowest possible pressure. This will significantly lower the boiling point of the product and reduce the risk of thermal decomposition.

    • Use a Short-Path Apparatus: A Kugelrohr or short-path distillation head minimizes the distance the vapor has to travel, allowing for distillation at lower temperatures and with less product loss.

    • Ensure Efficient Stirring: Vigorous stirring of the distillation pot prevents bumping and localized overheating, ensuring a smooth and even distillation.

Data Summary & Experimental Protocols

Table 1: Common Impurities & Recommended Removal Strategies
ImpuritySourceBoiling Point (°C)Primary Removal MethodSecondary Method/Notes
(2-Chloro-4-fluorophenoxy)acetic acidStarting Material / Hydrolysis> 300 (decomposes)Fractional Vacuum DistillationRe-treatment with chlorinating agent.
Thionyl Chloride (SOCl₂)Chlorinating Agent76Azeotropic removal with tolueneSimple rotary evaporation is often insufficient.[14]
Phosphorus Oxychloride (POCl₃)Byproduct (from PCl₅)105.8Fractional Vacuum DistillationRequires an efficient distillation column for separation.
TolueneAzeotropic Solvent111Rotary Evaporation / VacuumEasily removed under vacuum.
Colored ByproductsSide Reactions / DecompositionHighFractional Vacuum DistillationThese are typically non-volatile and remain in the distillation pot.

Visualized Workflows

Diagram 1: General Purification Workflow

G cluster_prep Preparation cluster_purify Purification cluster_analysis Analysis & Storage crude Crude Product in Reaction Flask azeo Azeotropic Removal of Excess Reagent (e.g., SOCl₂) crude->azeo Add dry toluene, rotary evaporate (x3) distill Fractional Vacuum Distillation azeo->distill Transfer crude oil to distillation apparatus collect Collect Pure Fractions distill->collect Monitor temperature and pressure analyze Purity Analysis (NMR, FTIR) collect->analyze Take aliquot for testing analyze->azeo If impure (hydrolysis), re-treat and re-purify store Store Under Inert Atmosphere analyze->store If pure

Caption: Workflow for the purification of (2-Chloro-4-fluorophenoxy)acetyl chloride.

Diagram 2: Troubleshooting Decision Tree

G start Post-Purification Issue Observed issue_color Product is Colored start->issue_color issue_acid Carboxylic Acid Contamination start->issue_acid issue_yield Low Yield start->issue_yield cause_reagent Impure Chlorinating Agent / Overheating issue_color->cause_reagent Yes cause_hydrolysis Moisture Exposure issue_acid->cause_hydrolysis Yes cause_loss Loss during transfers / Vigorous Distillation issue_yield->cause_loss Possible cause_decomp Thermal Decomposition issue_yield->cause_decomp Possible solution_distill Use Fresh Reagents & Control Temp; Purify via Vacuum Distillation cause_reagent->solution_distill solution_anhydrous Use Strict Anhydrous/Inert Techniques; Re-treat and Re-purify cause_hydrolysis->solution_anhydrous solution_careful Handle with Care; Optimize Distillation cause_loss->solution_careful solution_vacuum Improve Vacuum / Use Short-Path cause_decomp->solution_vacuum

Caption: Decision tree for troubleshooting common purification issues.

Protocol 1: Purification by Fractional Vacuum Distillation

Disclaimer: This procedure must be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Objective: To purify crude (2-Chloro-4-fluorophenoxy)acetyl chloride by separating it from non-volatile impurities and residual high-boiling reagents.

Apparatus:

  • Round-bottom flask (distillation pot)

  • Short-path distillation head with Vigreux column

  • Thermometer and adapter

  • Condenser

  • Receiving flask(s)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • High-vacuum pump with a cold trap (e.g., liquid nitrogen or dry ice/acetone) and pressure gauge

Procedure:

  • Preparation: Ensure all glassware is meticulously oven-dried and assembled while still warm under a stream of dry nitrogen or argon.

  • Charge the Flask: Transfer the crude product (after azeotropic removal of the chlorinating agent) to the distillation pot containing a magnetic stir bar.

  • Assemble the Apparatus: Complete the assembly of the distillation apparatus. Lightly grease the joints with vacuum grease. Connect the apparatus to the vacuum line, ensuring the cold trap is properly charged.

  • Evacuate the System: Begin stirring and slowly evacuate the system. A gradual reduction in pressure helps prevent bumping of any residual volatile solvents.

  • Heating: Once a stable, high vacuum is achieved (typically <1 mmHg), begin to gently heat the distillation pot with the heating mantle.

  • Distillation:

    • Observe the distillation. Any remaining low-boiling impurities will distill first.

    • As the temperature rises, the main product fraction will begin to distill. Record the temperature of the vapor and the pressure. This is the boiling point of your compound under the applied vacuum.

    • Collect any forerun in a separate receiving flask.

    • When the vapor temperature is stable and clear, colorless liquid is distilling, switch to a clean receiving flask to collect the main product.

  • Completion: Stop the distillation when the temperature starts to rise again or when only a small, dark residue remains in the distillation pot. Do not distill to dryness to avoid potential decomposition of the residue.

  • Shutdown: Turn off the heating mantle and allow the apparatus to cool completely to room temperature before slowly venting the system with an inert gas. Venting a hot system can cause autoignition or violent reactions.

  • Storage: Immediately transfer the purified, colorless liquid to a pre-dried, tared storage vessel under an inert atmosphere.

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Common side products in (2-Chloro-4-fluorophenoxy)acetyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Chloro-4-fluorophenoxy)acetyl chloride. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments. Here, we delve into the causality behind experimental choices and offer solutions grounded in established scientific principles.

Troubleshooting Guide: Navigating Common Side Products and Reaction Failures

This section addresses specific issues you may encounter during reactions with (2-Chloro-4-fluorophenoxy)acetyl chloride, providing insights into the root causes and actionable protocols for mitigation.

Issue 1: My final product is contaminated with a significant amount of (2-Chloro-4-fluorophenoxy)acetic acid.

Symptoms:

  • A broad peak corresponding to a carboxylic acid O-H stretch is observed in the IR spectrum of your crude product.

  • LC-MS or ¹H NMR analysis indicates the presence of (2-Chloro-4-fluorophenoxy)acetic acid.

  • The overall yield of your desired acylated product is lower than expected.

Root Cause Analysis:

(2-Chloro-4-fluorophenoxy)acetyl chloride is highly susceptible to hydrolysis. Acyl chlorides readily react with water to form the corresponding carboxylic acid.[1][2] This is the most common side reaction and can occur at multiple stages of your experimental workflow.

Mitigation Strategies:

Source of Moisture Preventative Measures
Reagents Ensure all starting materials, including your nucleophile and any additives, are anhydrous.
Solvents Use freshly dried, anhydrous solvents. Solvents should be stored over molecular sieves.
Glassware Flame-dry or oven-dry all glassware immediately before use and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
Atmosphere Conduct the reaction under a dry, inert atmosphere to prevent exposure to atmospheric moisture.

Experimental Protocol: Rigorous Anhydrous Reaction Setup

  • Assemble your reaction glassware (e.g., round-bottom flask, condenser, dropping funnel).

  • Flame-dry all glassware under a gentle stream of dry nitrogen or argon, or oven-dry at >120°C for at least 4 hours.

  • Allow the glassware to cool to room temperature in a desiccator or under a positive pressure of inert gas.

  • Add your anhydrous solvent and reagents via syringe or cannula, maintaining a positive pressure of inert gas throughout the process.

DOT Script for Anhydrous Reaction Setup Workflow

G cluster_prep Preparation cluster_reaction Reaction prep_glassware Dry Glassware (Flame or Oven) cool_inert Cool Under Inert Atmosphere prep_glassware->cool_inert Prevent moisture re-adsorption add_reagents Add Anhydrous Reagents & Solvents cool_inert->add_reagents Assemble apparatus run_reaction Maintain Inert Atmosphere add_reagents->run_reaction Syringe/Cannula transfer

Caption: Workflow for setting up a rigorous anhydrous reaction.

Issue 2: Formation of an unexpected, higher molecular weight side product is observed.

Symptoms:

  • Mass spectrometry reveals a peak corresponding to the dimer or oligomer of your desired product.

  • The crude product appears viscous or polymeric.

Root Cause Analysis:

This issue often points to the formation of an anhydride or self-condensation products. If your starting (2-Chloro-4-fluorophenoxy)acetic acid contains residual unreacted material, the corresponding carboxylate can react with the acyl chloride to form an anhydride.[3] Additionally, under certain conditions, acyl chlorides can undergo self-condensation or polymerization.[4]

Mitigation Strategies:

  • Purity of Starting Material: Ensure the (2-Chloro-4-fluorophenoxy)acetic acid used to generate the acyl chloride is of high purity and free from the corresponding carboxylate.

  • Controlled Stoichiometry: Use a slight excess of the nucleophile to ensure all the acyl chloride is consumed.

  • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C or -78 °C) to minimize the rate of side reactions.

DOT Script for Side Product Formation Pathways

G acyl_chloride (2-Chloro-4-fluorophenoxy) acetyl chloride desired_product Desired Acylated Product acyl_chloride->desired_product Desired Reaction carboxylic_acid (2-Chloro-4-fluorophenoxy) acetic acid acyl_chloride->carboxylic_acid Hydrolysis anhydride Anhydride Side Product acyl_chloride->anhydride Reaction with Carboxylate self_condensation Polymerization/ Self-Condensation acyl_chloride->self_condensation Side Reaction nucleophile Intended Nucleophile nucleophile->desired_product water Water (impurity) water->carboxylic_acid carboxylic_acid->anhydride

Caption: Potential reaction pathways for (2-Chloro-4-fluorophenoxy)acetyl chloride.

Issue 3: My reaction is sluggish, and upon workup, I isolate a complex mixture of products.

Symptoms:

  • TLC analysis shows multiple spots, indicating a complex mixture.

  • The reaction does not go to completion even after extended reaction times.

  • The use of a tertiary amine base (e.g., triethylamine or pyridine) results in a dark-colored reaction mixture.

Root Cause Analysis:

While tertiary amine bases are commonly used to scavenge the HCl byproduct, they can also react with the acyl chloride to form an acylammonium salt. This intermediate can then react further to produce ketenes or other undesired products, especially if the reaction is heated. Pyridine and triethylamine are known to react with acyl chlorides.[5]

Mitigation Strategies:

  • Choice of Base: Consider using a non-nucleophilic, sterically hindered base such as 2,6-lutidine or proton sponge.

  • Inorganic Bases: In some cases, an inorganic base like potassium carbonate or sodium bicarbonate can be used, although their solubility in organic solvents can be a limitation.

  • Slow Addition: Add the acyl chloride slowly to the mixture of the nucleophile and the base to maintain a low concentration of the acyl chloride and minimize side reactions with the base.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for (2-Chloro-4-fluorophenoxy)acetyl chloride?

A1: (2-Chloro-4-fluorophenoxy)acetyl chloride is highly sensitive to moisture. It should be stored in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon). For long-term storage, refrigeration is recommended to minimize decomposition.

Q2: Can I use thionyl chloride to synthesize (2-Chloro-4-fluorophenoxy)acetyl chloride from the corresponding carboxylic acid?

A2: Yes, the reaction of (2-Chloro-4-fluorophenoxy)acetic acid with thionyl chloride (SOCl₂) is a standard and effective method for preparing the acyl chloride.[6] Oxalyl chloride is another common reagent for this transformation. It is crucial to perform this reaction under anhydrous conditions and to remove any excess chlorinating agent and byproducts (SO₂ and HCl) before using the acyl chloride in the subsequent step.

Q3: Are there any known side reactions involving the chloro or fluoro groups on the aromatic ring?

A3: Under standard acylation conditions (i.e., reaction with a nucleophile in the presence of a base), the chloro and fluoro substituents on the aromatic ring are generally stable and do not participate in side reactions. However, under Friedel-Crafts acylation conditions, which involve a strong Lewis acid catalyst, there is a possibility of side reactions involving the aromatic ring, though the existing electron-withdrawing groups make the ring less reactive towards further electrophilic substitution.[3][7]

Q4: What analytical techniques are best for monitoring the progress of my reaction and identifying side products?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for analyzing less volatile compounds and confirming the molecular weight of the main product and any major impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of your desired product and characterize any isolated side products.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the disappearance of the carboxylic acid O-H stretch and the appearance of the desired amide or ester carbonyl stretch.

Q5: My reaction involves a primary or secondary amine. What specific side products should I be aware of?

A5: The primary reaction will be the formation of the corresponding amide. However, a common side product is the hydrochloride salt of the amine starting material, which precipitates out of the reaction mixture. This occurs when the HCl generated during the reaction protonates the amine. To avoid this and drive the reaction to completion, at least two equivalents of the amine are often used: one to act as the nucleophile and the other to act as the base to neutralize the HCl. Alternatively, a non-nucleophilic base can be added.

References

  • Qian, H., & Mathiowitz, E. (2007). Acyl chloride‐facilitated condensation polymerization for the synthesis of heat‐sensitive poly(anhydride‐ester)s. Journal of Polymer Science Part A: Polymer Chemistry, 45(24), 5899–5915. [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved January 19, 2026, from [Link]

  • Friedel–Crafts reaction. (2024, January 15). In Wikipedia. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. [Link]

  • chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved January 19, 2026, from [Link]

Sources

Optimizing reaction conditions for (2-Chloro-4-fluorophenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for (2-Chloro-4-fluorophenoxy)acetyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the synthesis, optimization, and application of this versatile chemical intermediate. The following FAQs and troubleshooting guides are structured to address specific experimental challenges, providing not just solutions, but the underlying chemical principles to empower your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the properties, handling, and synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride.

Q1: What is (2-Chloro-4-fluorophenoxy)acetyl chloride and what are its primary applications?

(2-Chloro-4-fluorophenoxy)acetyl chloride (CAS No. 826990-46-9) is a reactive acyl chloride derivative of (2-Chloro-4-fluorophenoxy)acetic acid.[1][2][3] As an acyl chloride, it is a highly valuable electrophile used to introduce the 2-chloro-4-fluorophenoxyacetyl moiety into target molecules. This is particularly relevant in the synthesis of agrochemicals and pharmaceuticals, where the unique electronic properties of the substituted phenoxy ring can impart desired biological activity.[2]

Q2: What are the key safety and handling precautions for this reagent?

Like all acyl chlorides, this compound is highly reactive and moisture-sensitive.[4]

  • Corrosivity: It is corrosive and will cause severe skin burns and eye damage upon contact. Reaction with moisture in the air or on skin will produce hydrochloric acid (HCl).[5]

  • Moisture Sensitivity: It reacts violently with water to hydrolyze back to the parent carboxylic acid, releasing HCl gas.[6] All experiments must be conducted under strictly anhydrous conditions using oven-dried glassware and inert atmosphere (e.g., nitrogen or argon).

  • Handling: Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

Q3: How should (2-Chloro-4-fluorophenoxy)acetyl chloride be stored?

Due to its reactivity, long-term storage is not ideal. For short-term storage (days to weeks), it should be kept in a tightly sealed container (e.g., a glass flask with a ground glass stopper or a septum-sealed flask) under an inert atmosphere.[7] Storing in a desiccator or a dry box is recommended. If the material is a pale yellow liquid, this may indicate some decomposition, and purification by distillation may be necessary before use.[1]

Q4: What is the most common method for synthesizing (2-Chloro-4-fluorophenoxy)acetyl chloride?

The most direct and widely used method is the reaction of the corresponding carboxylic acid, (2-Chloro-4-fluorophenoxy)acetic acid, with a chlorinating agent.[4] Thionyl chloride (SOCl₂) is the most common and practical choice for laboratory scale, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the reaction to completion.[8]

Section 2: Synthesis & Optimization Protocol

The following protocol for the synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride is adapted from a verified procedure for a structurally similar compound, p-fluorophenoxyacetyl chloride.[9]

Core Reaction

The conversion of the carboxylic acid to the acyl chloride proceeds via nucleophilic acyl substitution on thionyl chloride, forming a highly reactive chlorosulfite intermediate which then collapses.

Experimental Protocol
  • Step 1: Reaction Setup

    • Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly oven-dried to remove any trace moisture.

    • Equip the top of the condenser with a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the HCl and SO₂ gases produced during the reaction.[9]

    • Under an inert atmosphere (nitrogen or argon), charge the flask with (2-Chloro-4-fluorophenoxy)acetic acid (1.0 eq).

    • Add an anhydrous, inert solvent such as toluene or dichloromethane (DCM). Toluene is often preferred as it can be used to azeotropically remove excess thionyl chloride later.[10]

  • Step 2: Reagent Addition & Reaction

    • Slowly add thionyl chloride (SOCl₂, ~1.2 to 1.5 eq) to the stirred suspension/solution at room temperature via a syringe or dropping funnel. A slight excess ensures complete conversion of the carboxylic acid.

    • Optional Catalyst: For sterically hindered or less reactive carboxylic acids, a catalytic amount (1-2 drops) of anhydrous N,N-dimethylformamide (DMF) can be added. This forms the highly reactive Vilsmeier reagent in situ, which accelerates the reaction.[7][11]

    • After the initial effervescence subsides, heat the reaction mixture to reflux (for toluene, this is ~110 °C).

    • Monitor the reaction progress. The reaction is typically complete within 2-4 hours, often indicated by the cessation of gas evolution and the dissolution of the starting carboxylic acid.[9]

  • Step 3: Work-up and Purification

    • Cool the reaction mixture to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Crucially, use a trap between the evaporator and the vacuum pump to protect the pump from corrosive HCl and SOCl₂. [10]

    • To ensure all SOCl₂ is removed, add fresh anhydrous toluene to the crude product and evaporate again. Repeat this step 2-3 times.[10]

    • The resulting crude (2-Chloro-4-fluorophenoxy)acetyl chloride, often a brown or yellow liquid, is typically of sufficient purity for many subsequent applications.[9][10]

    • For applications requiring high purity, the product can be purified by fractional distillation under high vacuum.[6][8] Due to the high boiling point of aryloxyacetyl chlorides, a good vacuum (e.g., <1 Torr) is necessary to prevent thermal decomposition.[7][12]

Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Dry Glassware (Flask, Condenser) B Add (2-Chloro-4-fluorophenoxy)acetic acid A->B C Add Anhydrous Solvent (e.g., Toluene) B->C D Add Thionyl Chloride (1.2-1.5 eq) + Optional DMF catalyst C->D E Heat to Reflux (2-4 h) D->E F Monitor: Gas evolution ceases E->F G Cool to RT F->G H Evaporate Solvent & Excess SOCl₂ (Use Base Trap!) G->H I Toluene Azeotrope (x2) H->I J Crude Product (Use Directly) I->J K Optional: High Vacuum Distillation J->K

Caption: Synthesis and work-up workflow.

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and use of (2-Chloro-4-fluorophenoxy)acetyl chloride.

Problem / ObservationProbable Cause(s)Recommended Solution(s)
Low or No Yield of Acyl Chloride 1. Wet Reagents/Glassware: Acyl chlorides and thionyl chloride are extremely sensitive to moisture. Water will consume the reagent and hydrolyze the product.[13] 2. Incomplete Reaction: Insufficient heating time, temperature, or amount of chlorinating agent. 3. Degradation: Excessive heating temperature or prolonged reaction times can lead to decomposition.1. Ensure Anhydrous Conditions: Thoroughly oven-dry all glassware. Use anhydrous solvents. Use a fresh bottle of thionyl chloride.[7] 2. Optimize Conditions: Ensure a slight excess of SOCl₂ (1.2-1.5 eq). Confirm the reaction reaches reflux. Extend reflux time and monitor by quenching an aliquot and checking for starting material (see Section 4). 3. Use a Catalyst: Add a catalytic amount of DMF to facilitate the reaction under milder conditions.[11]
Product is Dark Brown/Black 1. Thermal Decomposition: Overheating during the reaction or distillation can cause decomposition and polymerization, especially of any unsaturated impurities.[14] 2. Impure Thionyl Chloride: Old SOCl₂ can contain impurities like sulfur chlorides (e.g., S₂Cl₂) which are yellow/orange and can cause discoloration.1. Control Temperature: Maintain a gentle reflux. For purification, use high vacuum to lower the distillation temperature.[6] 2. Use Fresh/Distilled SOCl₂: If purity is critical, distill thionyl chloride before use.[11]
Incomplete Reaction in Downstream Acylation (e.g., Friedel-Crafts or Amidation) 1. Poor Quality Acyl Chloride: The starting acyl chloride may be contaminated with the unreactive parent carboxylic acid due to incomplete synthesis or hydrolysis during storage. 2. Deactivated Nucleophile: In Friedel-Crafts, the aromatic substrate may have strongly deactivating groups.[13] In amidation, the amine may be protonated. 3. Catalyst Inactivation (Friedel-Crafts): The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive.[13]1. Verify Acyl Chloride Purity: Before use, confirm the absence of the carboxylic acid's broad -OH stretch via IR spectroscopy (see Section 4). If necessary, re-purify the acyl chloride. 2. Use a Base (Amidation): For amidations, add a non-nucleophilic base like pyridine or triethylamine (or use 2 eq of the reacting amine) to neutralize the HCl byproduct.[7] 3. Use Stoichiometric Catalyst (Friedel-Crafts): Friedel-Crafts acylation often requires stoichiometric amounts of AlCl₃ because the product ketone complexes with it.[13][15] Ensure the catalyst is fresh and handled under anhydrous conditions.
Difficulty with Product Isolation/Purification 1. Hydrolysis on Silica Gel: Acyl chlorides are too reactive for standard silica gel chromatography as they will decompose on the column.[7] 2. High Boiling Point: The product has a high boiling point, making atmospheric distillation difficult without decomposition.1. Avoid Chromatography: Do not use silica gel. The product should be used crude or purified by high vacuum distillation.[10][12] 2. Use High Vacuum: Employ a good vacuum pump (<1 Torr) and a short-path distillation apparatus (like a Kugelrohr) to minimize the temperature and time the product is exposed to heat.[12]
Troubleshooting Logic Diagram

G Start Low Yield of Acyl Chloride CheckSM Is starting carboxylic acid still present? (Check by IR/TLC of quenched aliquot) Start->CheckSM YesSM Yes CheckSM->YesSM   NoSM No CheckSM->NoSM   Cause1 Incomplete Reaction YesSM->Cause1 Cause2 Product Degradation / Hydrolysis NoSM->Cause2 Solution1 Increase SOCl₂ eq. Increase reflux time. Add cat. DMF. Cause1->Solution1 CheckMoisture Were anhydrous conditions rigorous? Cause2->CheckMoisture YesMoisture Yes CheckMoisture->YesMoisture   NoMoisture No CheckMoisture->NoMoisture   Solution2b Reduce reaction temp/time. Avoid overheating during work-up. YesMoisture->Solution2b Solution2a Re-run with oven-dried glassware & anhydrous solvents. NoMoisture->Solution2a

Caption: Decision tree for troubleshooting low yield.

Section 4: Product Characterization

Proper characterization is essential to confirm the successful synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride and to assess its purity.

Q5: How can I confirm the reaction is complete without isolating the product?

Since acyl chlorides are difficult to analyze directly by TLC, a simple quenching method is effective:[7][10]

  • Carefully take a small aliquot from the reaction mixture.

  • Quench it in a vial containing methanol (MeOH). This will rapidly convert the acyl chloride to its corresponding methyl ester and leave any unreacted carboxylic acid unchanged.

  • Spot the resulting mixture on a TLC plate against a spot of the starting carboxylic acid. The formation of a new, less polar spot (the ester) and the disappearance of the starting material spot indicates the reaction is complete.

Q6: What are the expected spectroscopic signatures for the product?

While a specific spectrum for this exact molecule is not publicly available, we can predict the key features based on its structure and data from analogous compounds.

  • FTIR Spectroscopy:

    • The most important signal is the very strong and sharp carbonyl (C=O) stretch, which will appear at a characteristically high frequency for an acyl chloride, typically in the range of 1790-1815 cm⁻¹ .[16] The presence of the electron-withdrawing phenoxy group may shift this slightly.

    • Crucially, the broad O-H stretch from the starting carboxylic acid (typically ~2500-3300 cm⁻¹) must be absent .[17] Its absence is a primary indicator of a successful reaction.

  • ¹H NMR Spectroscopy:

    • The most distinct signal will be the methylene protons (-O-CH₂-COCl). These protons are adjacent to both an ether oxygen and the acyl chloride carbonyl group, placing them in a highly deshielded environment. Expect a singlet in the range of ~4.5-5.0 ppm . For comparison, the methylene protons in chloroacetyl chloride appear at 4.52 ppm.[10]

    • The aromatic protons on the 2-chloro-4-fluorophenyl ring will appear in the typical aromatic region of ~7.0-7.8 ppm , showing complex splitting patterns due to the chloro and fluoro substituents.

  • ¹³C NMR Spectroscopy:

    • The carbonyl carbon (C=O) is highly characteristic and will appear significantly downfield, typically in the range of 165-175 ppm .[16]

    • The methylene carbon (-O-CH₂-COCl) will likely be in the 65-75 ppm region.

    • Aromatic carbons will appear between ~115-160 ppm , with the C-F and C-Cl bonds causing characteristic shifts and potential splitting (for C-F).

  • Mass Spectrometry:

    • The molecular ion peak may be weak or absent due to the molecule's reactivity.[18]

    • A prominent fragment will be the acylium ion [M-Cl]⁺, formed by the loss of the chlorine atom from the acyl chloride group.[18] The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for fragments containing chlorine.

References

  • University of Calgary. Spectroscopic Analysis of Acyl Chlorides. [Link]

  • LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • ScienceMadness Discussion Board. (2013). SOCl2: carboxylic acid to acid chloride: impurity!. [Link]

  • ResearchGate. (2017). FT-IR of fatty acyl chlorides. [Link]

  • Reddit. (2023). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. [Link]

  • Yufeng. (2025). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. [Link]

  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]

  • Chemguide. Preparation of acyl chlorides (acid chlorides). [Link]

  • PrepChem.com. Preparation of Para-fluorophenoxyacetyl chloride. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. [Link]

  • PubChem. Phenoxyacetyl chloride. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkulation Problems. [Link]

  • PubChem. Phenoxyacetyl chloride. [Link]

  • Google Patents. (1980).
  • Google Patents. (1956).
  • PubMed. (2008). Vacuum distillation of a mixture of LiCl-KCl eutectic salts and RE oxidative precipitates and a dechlorination and oxidation of RE oxychlorides. [Link]

  • ResearchGate. (2025). Acid Chloride/ chloroformate purification?. [Link]

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Technical Support Center: A Guide to the Stability and Storage of (2-Chloro-4-fluorophenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Chloro-4-fluorophenoxy)acetyl chloride (CAS 826990-46-9). This guide is designed for researchers, scientists, and professionals in drug development who utilize this reactive intermediate in their work. As a highly reactive acyl chloride, its stability and proper storage are paramount to ensuring experimental success, safety, and the integrity of your results. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its handling and use.

I. Troubleshooting Guide: Addressing Common Experimental Issues

Researchers may face several challenges when working with (2-Chloro-4-fluorophenoxy)acetyl chloride due to its inherent reactivity. This section provides a structured approach to diagnosing and resolving these common problems.

Issue 1: Low or No Yield of the Desired Acylated Product

You've performed a reaction, for instance, an esterification or amidation, but the yield is significantly lower than expected, or you've only recovered the starting alcohol/amine.

  • Probable Cause: The primary suspect is the degradation of the (2-Chloro-4-fluorophenoxy)acetyl chloride reagent, most likely through hydrolysis. Acyl chlorides react vigorously with water.[1][2][3] If your reagent has been exposed to atmospheric moisture or if your reaction solvents and other reagents are not scrupulously dry, it will hydrolyze to the unreactive (2-Chloro-4-fluorophenoxy)acetic acid.

  • Troubleshooting Steps:

    • Verify Reagent Integrity: Before starting your reaction, you can perform a simple quality check. Carefully add a small, representative sample of your acyl chloride to an anhydrous solvent like dichloromethane in a dry test tube. Observe for any fuming (HCl gas) upon exposure to air, which could indicate ongoing hydrolysis.

    • Ensure Anhydrous Conditions: All glassware must be oven-dried or flame-dried under an inert atmosphere (nitrogen or argon) and allowed to cool in a desiccator. Solvents should be freshly distilled from an appropriate drying agent or taken from a solvent purification system. Use anhydrous grade solvents and reagents whenever possible.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

    • Reagent Addition Technique: Add the (2-Chloro-4-fluorophenoxy)acetyl chloride to the reaction mixture using a dry, gas-tight syringe through a septum. Avoid opening the reaction vessel to the atmosphere.

Issue 2: Presence of an Unexpected Acidic Byproduct

Your post-reaction work-up and analysis (e.g., NMR, LC-MS) show the presence of (2-Chloro-4-fluorophenoxy)acetic acid, complicating your purification process.

  • Probable Cause: This is a direct confirmation of reagent hydrolysis. The acyl chloride has reacted with trace amounts of water either in the reaction flask or during the work-up procedure.[3][4]

  • Troubleshooting Workflow:

    G cluster_0 Troubleshooting: Acidic Byproduct start Acidic byproduct detected ((2-Chloro-4-fluorophenoxy)acetic acid) check_reagent Was the acyl chloride freshly opened or verified? start->check_reagent check_conditions Were anhydrous reaction conditions used? check_reagent->check_conditions Yes solution1 Solution: Use a fresh bottle or purify the existing stock. check_reagent->solution1 No check_workup Was the work-up performed with care? check_conditions->check_workup Yes solution2 Solution: Ensure oven-dried glassware, anhydrous solvents, and inert atmosphere. check_conditions->solution2 No solution3 Solution: Avoid aqueous work-up until the reaction is complete. Use anhydrous salts for initial drying. check_workup->solution3 No end_node Implement solutions and repeat experiment check_workup->end_node Yes solution1->end_node solution2->end_node solution3->end_node

Issue 3: Violent Reaction or Uncontrolled Exotherm Upon Reagent Addition

Upon adding the acyl chloride to your reaction mixture (especially those containing alcohols or amines), you observe an unexpectedly vigorous, sometimes dangerous, reaction.

  • Probable Cause: Acyl chlorides' reactions with nucleophiles containing active hydrogens (like alcohols and amines) are inherently exothermic. [5]The rate of this reaction can be accelerated by temperature and concentration. A rapid addition of the acyl chloride to a concentrated solution of the nucleophile can lead to a runaway reaction.

  • Preventative Measures:

    • Controlled Addition: Always add the acyl chloride dropwise to the solution of the nucleophile, never the other way around.

    • Cooling: Perform the addition at a reduced temperature. An ice bath (0 °C) is standard practice for controlling the exotherm of these reactions.

    • Dilution: Use a sufficient volume of an appropriate anhydrous solvent to manage the heat generated during the reaction.

II. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and storage of (2-Chloro-4-fluorophenoxy)acetyl chloride.

Q1: What is the primary cause of degradation for (2-Chloro-4-fluorophenoxy)acetyl chloride?

The primary and most significant cause of degradation is hydrolysis. The acetyl chloride functional group is highly electrophilic and reacts readily with water, including atmospheric moisture. This reaction is vigorous and produces (2-Chloro-4-fluorophenoxy)acetic acid and corrosive hydrogen chloride (HCl) gas. [2][6] Q2: What are the ideal storage conditions for this reagent?

To maximize shelf life and ensure reactivity, (2-Chloro-4-fluorophenoxy)acetyl chloride should be stored under the following conditions:

  • Temperature: Store in a cool, dry place. [7][8]While specific temperature ranges may vary by manufacturer, refrigeration is often recommended. Always refer to the product label for the recommended storage temperature. * Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. [9]This is crucial to prevent exposure to moisture.

  • Container: The reagent should be kept in its original, tightly sealed container. [1][8]After use, ensure the container is securely closed. For larger quantities that will be used over time, consider aliquoting into smaller, single-use containers under an inert atmosphere to minimize repeated exposure of the bulk material.

  • Location: Store in a well-ventilated area designated for corrosive and reactive chemicals, away from incompatible materials. [10] Q3: What materials are incompatible with (2-Chloro-4-fluorophenoxy)acetyl chloride?

You must avoid any contact between this reagent and the materials listed in the table below. The reactions can be violent and produce hazardous byproducts.

Incompatible Material Class Specific Examples Reason for Incompatibility References
Water/Moisture Water, humid airVigorous, exothermic reaction (hydrolysis) producing corrosive HCl gas.[1][9][11]
Alcohols Methanol, Ethanol, IsopropanolHighly exothermic reaction to form esters and HCl gas.[5][11]
Amines Primary and secondary amines, AmmoniaVigorous reaction to form amides and HCl.[5][11]
Strong Bases Sodium hydroxide, Potassium hydroxideViolent neutralization and hydrolysis reactions.[1]
Oxidizing Agents Nitrates, PeroxidesMay result in ignition or explosion.[11][12]
Metals Aluminum, Iron, Mild Steel, ZincCan be corroded, especially in the presence of moisture which generates HCl. The reaction can produce flammable hydrogen gas.[9]

Q4: How can I safely handle and dispose of (2-Chloro-4-fluorophenoxy)acetyl chloride?

  • Handling:

    • Always handle this compound in a well-ventilated chemical fume hood. [7] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. [9] * Have an emergency safety shower and eyewash station readily accessible. [5] * Avoid inhalation of vapors, which are corrosive to the respiratory tract. [10]

  • Disposal:

    • Never dispose of the pure reagent down the drain. * Small quantities can be quenched by slowly and carefully adding the acyl chloride to a stirred, cooled solution of sodium bicarbonate or another suitable base. This should only be done by experienced personnel in a fume hood, as the reaction will generate gas.

    • Dispose of the neutralized waste and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. [7] By understanding the inherent reactivity of (2-Chloro-4-fluorophenoxy)acetyl chloride and adhering to these guidelines, researchers can ensure its effective use in their synthetic endeavors while maintaining a safe laboratory environment.

References

  • SAFETY DATA SHEET. (2025, May 20). MilliporeSigma.
  • Acetyl chloride. (2024, September 24). Penta chemicals.
  • 2-(4-Fluorophenoxy)propanoyl chloride. AK Scientific, Inc..
  • Fluoroacetyl chloride. Santa Cruz Biotechnology.
  • Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET. Merck Millipore.
  • Acetyl chloride - SAFETY DATA SHEET. (2010, September 7). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, September 13). MilliporeSigma.
  • Chloro Acetyl Chloride CAS No 79-04-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Acid Chlorides and Chloroformates - Safety and Handling. BASF.
  • Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. (2023, July 31). Frontiers.
  • Nucleophilic acyl substitution: hydrolysis of acid chlorides. (2018, April 1). YouTube.
  • acyl chlorides and water, alcohols or phenol. Chemguide.
  • Reactions of Acyl Chlorides with Water. (2023, January 22). Chemistry LibreTexts.

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Handling precautions for (2-Chloro-4-fluorophenoxy)acetyl chloride in the lab

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-Chloro-4-fluorophenoxy)acetyl chloride

Welcome to the technical support guide for (2-Chloro-4-fluorophenoxy)acetyl chloride. This document is designed for researchers, chemists, and drug development professionals to ensure safe and effective handling of this highly reactive reagent in a laboratory setting. The following sections provide in-depth answers to common questions and troubleshooting scenarios, grounded in established chemical safety principles and reaction mechanisms.

Section 1: Critical Safety & Hazard Overview

(2-Chloro-4-fluorophenoxy)acetyl chloride (CAS No. 826990-46-9) is a halogenated phenoxyacetyl chloride reagent.[] Like all acyl chlorides, its chemistry is dominated by the highly electrophilic carbonyl carbon, making it an excellent acylating agent but also imparting significant reactivity and hazards.[2]

The primary hazard is its violent reaction with nucleophiles, most notably water.[2][3][4] Contact with moisture in the air or in solvents leads to a rapid, exothermic hydrolysis, producing the corresponding carboxylic acid and releasing steamy, corrosive hydrogen chloride (HCl) gas.[4][5] This reactivity demands stringent anhydrous handling conditions at all times.[2]

Key Hazard Information
PropertyValue / InformationSource(s)
Molecular Formula C₈H₅Cl₂FO₂[6][7]
Molecular Weight 223.03 g/mol [6][7]
Primary Hazards Reacts violently with water; Causes severe skin burns and eye damage; May cause respiratory irritation.[8][9]
Incompatibilities Water, alcohols, amines, strong bases, oxidizing agents.[10][11]
Hazardous Decomposition Upon combustion or hydrolysis: Hydrogen chloride (HCl), Carbon oxides (CO, CO₂), Hydrogen fluoride (HF).[8]

Section 2: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the day-to-day handling, storage, and disposal of (2-Chloro-4-fluorophenoxy)acetyl chloride.

Q1: What is the single most important precaution when handling this reagent?

A1: You must maintain strict anhydrous (water-free) conditions at all times.[2][10] The acyl chloride functional group reacts vigorously with water, including atmospheric moisture, in an exothermic reaction that generates corrosive HCl gas.[3] This can lead to degradation of the reagent, pressure buildup in sealed containers, and a significant safety hazard. Always handle this compound under an inert atmosphere (e.g., nitrogen or argon) in a fume hood and use oven-dried glassware and anhydrous solvents.[12]

Q2: What Personal Protective Equipment (PPE) is mandatory?

A2: A comprehensive PPE setup is non-negotiable due to the corrosive nature of the compound and its hydrolysis products.[13]

  • Eye Protection: Chemical safety goggles and a full-face shield are required. Standard safety glasses are insufficient.[14][15]

  • Hand Protection: Use chemical-resistant gloves made of materials like nitrile or neoprene.[14] Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[9]

  • Body Protection: A flame-retardant lab coat, supplemented with a chemical-resistant apron, is essential to protect against splashes.[14][16]

  • Respiratory Protection: Work must be performed in a certified chemical fume hood.[17] If there is a risk of vapor or aerosol generation beyond the control of the fume hood, a respirator may be required as part of a formal respiratory protection program.[15][17]

Q3: How should I properly store an opened bottle of (2-Chloro-4-fluorophenoxy)acetyl chloride?

A3: Proper storage is critical to maintaining the reagent's integrity and ensuring safety.

  • Seal Tightly: The container must be tightly closed immediately after use to prevent moisture ingress.[9]

  • Inert Atmosphere: If possible, purge the headspace of the container with an inert gas like nitrogen or argon before sealing.

  • Secondary Containment: Place the primary container inside a compatible, sealed secondary container.

  • Location: Store in a cool, dry, well-ventilated area designated for corrosive materials, away from incompatible substances like bases, alcohols, and oxidizers.[11] A desiccator cabinet is an excellent storage location.

Q4: How do I safely quench and dispose of residual (2-Chloro-4-fluorophenoxy)acetyl chloride or reaction mixtures containing it?

A4: Never dispose of active acyl chlorides directly. They must first be quenched (neutralized).[12]

  • Work in a Fume Hood: All quenching procedures must be performed in a fume hood with appropriate PPE.

  • Cool the Mixture: Place the reaction flask in an ice bath to manage the exothermic nature of the quench.

  • Slow Addition: Slowly and cautiously add a suitable quenching agent to the cooled, stirred reaction mixture. Common quenching agents include:

    • Alcohols (e.g., isopropanol, methanol): Reacts to form a more stable ester. This is often preferred over water as the reaction can be less vigorous.[18]

    • Water: Can be used, but must be added very slowly and carefully to control the vigorous, exothermic reaction and HCl evolution.[3][18][19]

  • Neutralization: After the initial quench is complete, the resulting acidic solution should be neutralized with a base (e.g., sodium bicarbonate solution) before being transferred to an appropriate hazardous waste container.[12]

Section 3: Experimental Troubleshooting Guide

This section provides solutions to specific problems you might encounter during an experiment, such as a Friedel-Crafts acylation or esterification.

Q5: My acylation reaction is giving a very low yield. What are the most common causes?

A5: Low yields in acylation reactions often trace back to a few key issues:

  • Catalyst Inactivity: If you are performing a Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water present will deactivate it.[20] Ensure you are using fresh, anhydrous catalyst and that all glassware and solvents are rigorously dried.

  • Deactivated Substrate: Friedel-Crafts acylations fail with strongly deactivated aromatic rings (e.g., nitrobenzene). The acyl group itself is deactivating, which advantageously prevents polyacylation but means the initial substrate must be sufficiently reactive.[20][21][22]

  • Insufficient Reagent: The purity of your (2-Chloro-4-fluorophenoxy)acetyl chloride is critical. If it has been improperly stored, it may have partially hydrolyzed to the carboxylic acid, which is unreactive under these conditions. Consider using a freshly opened bottle or purifying the reagent if its quality is suspect.[20]

  • Sub-optimal Temperature: Some acylations require heating to proceed at a reasonable rate, while others may need to be run at low temperatures to prevent side reactions. Review literature for the optimal temperature for your specific substrate.[20]

Q6: I observed fuming (white smoke) when I opened the reagent bottle or added it to my reaction. Is this normal?

A6: Yes, this is a common observation and a direct consequence of the reagent's reactivity. The "smoke" is actually a fine aerosol of hydrochloric acid, formed as the acyl chloride reacts with moisture in the laboratory air.[3][4] This observation underscores the critical need to handle the compound in a well-ventilated fume hood and minimize its exposure to the atmosphere.

Q7: During workup, my product seems to have partially or fully converted back to the carboxylic acid. How did this happen?

A7: This indicates that your desired product (e.g., an ester or amide) was hydrolyzed. This typically occurs during an aqueous workup if the reaction to form the product was incomplete. If unreacted (2-Chloro-4-fluorophenoxy)acetyl chloride remains, it will be rapidly hydrolyzed to the carboxylic acid upon addition of water.[5][10] To prevent this:

  • Ensure Complete Reaction: Monitor the reaction by a suitable technique (e.g., TLC, LC-MS) to ensure all the acyl chloride has been consumed before beginning the aqueous workup.

  • Careful Quenching: If the reaction is complete, the issue may be the stability of your product in the workup conditions (e.g., if you are using a strong acid or base). Ensure your product is stable at the pH of your extraction steps.

Workflow: General Procedure for Amide Bond Formation

This protocol outlines a standard procedure for reacting (2-Chloro-4-fluorophenoxy)acetyl chloride with a primary amine.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF) in oven-dried glassware.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of (2-Chloro-4-fluorophenoxy)acetyl chloride (1.0-1.1 eq) in the same anhydrous solvent to the amine solution dropwise via a syringe or dropping funnel. Causality: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: Allow the reaction to warm to room temperature and stir for the time determined by reaction monitoring (typically 1-12 hours).

  • Monitoring: Check for the disappearance of the starting amine using TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add water or a saturated aqueous solution of a mild base like sodium bicarbonate to quench any unreacted acyl chloride and neutralize the hydrochloride salt of the base.[18]

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amide product by column chromatography or recrystallization.

Section 4: Visual Guides & Diagrams

Decision Tree for Safe Handling & Quenching

This flowchart provides a logical path for handling the reagent from initial use through to the quenching of waste.

G start Start: Need to use (2-Chloro-4-fluorophenoxy)acetyl chloride check_ppe 1. Don Correct PPE? (Goggles, Face Shield, Lab Coat, Chem-Resistant Gloves) start->check_ppe check_fumehood 2. Working in a certified chemical fume hood? check_ppe->check_fumehood Yes stop STOP! Review Safety Protocols check_ppe->stop No check_anhydrous 3. Using anhydrous solvents & oven-dried glassware? check_fumehood->check_anhydrous Yes check_fumehood->stop No run_reaction 4. Perform Reaction (Slow addition, temp control) check_anhydrous->run_reaction Yes check_anhydrous->stop No reaction_complete 5. Is Reaction Complete? (Monitor by TLC/LC-MS) run_reaction->reaction_complete reaction_complete->run_reaction No (Continue reaction) quench 6. Cool to 0°C & Quench Slowly (e.g., with Isopropanol or Water) reaction_complete->quench Yes neutralize 7. Neutralize with Base (e.g., NaHCO₃ solution) quench->neutralize dispose 8. Transfer to Aqueous Hazardous Waste Container neutralize->dispose

Caption: A decision workflow for the safe use of acyl chlorides.

References

  • Title: Reactions of Acyl Chlorides with Water Source: Chemistry LibreTexts URL: [Link]

  • Title: Acyl chlorides Source: chemguide: CIE A level chemistry support URL: [Link]

  • Title: Corrosive Safety: Protecting Workers from Harmful Substances Source: OSHA Training School URL: [Link]

  • Title: Acyl Chlorides (A-Level) Source: ChemistryStudent URL: [Link]

  • Title: acyl chlorides and water, alcohols or phenol Source: Chemguide URL: [Link]

  • Title: Reactions of Acid Chlorides (ROCl) with Nucleophiles Source: Chemistry Steps URL: [Link]

  • Title: 10 Tips Working Safely with corrosives Source: Chemsafe URL: [Link]

  • Title: Safe Handling of Corrosive Chemicals Source: The Chemistry Blog URL: [Link]

  • Title: PPE for Hazardous Chemicals Source: Canada Safety Training URL: [Link]

  • Title: Handling Corrosive Substances in the Workplace Source: Storemasta Blog URL: [Link]

  • Title: Quenching Reactive Substances Source: KGROUP (via Virginia Tech Chemistry Department) URL: [Link]

  • Title: Acetyl chloride Safety Data Sheet Source: Chemos GmbH & Co.KG URL: [Link]

  • Title: Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems Source: YouTube (The Organic Chemistry Tutor) URL: [Link]

  • Title: How to Quench Acid Chlorides? 5 Key Methods for Safe Handling Source: Yufeng URL: [Link]

  • Title: Esterification using Acid Chloride and Alcohol Source: YouTube (NileRed) URL: [Link]

  • Title: Friedel-Crafts Acylation with Practice Problems Source: Chemistry Steps URL: [Link]

  • Title: (2-Chloro-4-fluorophenoxy)acetyl chloride Source: PubChem URL: [Link]

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Preventing hydrolysis of (2-Chloro-4-fluorophenoxy)acetyl chloride during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to a critical challenge encountered when working with (2-Chloro-4-fluorophenoxy)acetyl chloride: preventing its hydrolysis during chemical reactions. As a highly reactive acyl chloride, its efficacy in acylation reactions is often compromised by the presence of water, leading to the formation of the corresponding carboxylic acid and reduced yields of the desired product. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Understanding the Problem: The High Reactivity of Acyl Chlorides

(2-Chloro-4-fluorophenoxy)acetyl chloride is a valuable reagent in organic synthesis, frequently used to introduce the (2-chloro-4-fluorophenoxy)acetyl moiety into molecules, a common step in the development of pharmaceuticals and other advanced materials. However, its utility is directly tied to its high reactivity, which also makes it exceptionally susceptible to hydrolysis.

The core of this reactivity lies in the electron-withdrawing nature of both the chlorine and oxygen atoms attached to the carbonyl carbon.[1][2] This creates a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack by water.[1][2] This reaction is often vigorous and results in the formation of (2-Chloro-4-fluorophenoxy)acetic acid and corrosive hydrogen chloride (HCl) gas.[2][3]

Mechanism of Hydrolysis

The hydrolysis of (2-Chloro-4-fluorophenoxy)acetyl chloride proceeds via a nucleophilic acyl substitution mechanism, specifically through an addition-elimination pathway.[1][4]

  • Nucleophilic Attack: A lone pair of electrons from the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the acyl chloride.[4][5]

  • Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[6]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and the chloride ion, being a good leaving group, is expelled.[4][7]

  • Deprotonation: The resulting protonated carboxylic acid is then deprotonated by a base (such as another water molecule or the expelled chloride ion) to yield the final carboxylic acid product and HCl.[5][6]

Troubleshooting Guide: Preventing Hydrolysis

This section provides actionable strategies to minimize or eliminate the hydrolysis of (2-Chloro-4-fluorophenoxy)acetyl chloride in your reactions.

Issue 1: Reaction Yield is Low, and Carboxylic Acid Byproduct is Detected

This is the most common problem and is almost always due to the presence of water in the reaction system.

Possible Causes & Solutions

Cause Solution
Contaminated Solvents Use Anhydrous Solvents: Ensure all solvents are of anhydrous grade. If necessary, distill solvents from an appropriate drying agent before use. Store anhydrous solvents over molecular sieves.
Wet Glassware Properly Dry Glassware: All glassware must be thoroughly dried before use. Oven-drying at >120°C for several hours or flame-drying under vacuum are effective methods. Allow glassware to cool to room temperature in a desiccator or under an inert atmosphere.[8]
Atmospheric Moisture Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.[8][9] This can be achieved using a Schlenk line or a glovebox. A simple balloon filled with nitrogen or argon can also be effective for smaller-scale reactions.
HCl-Catalyzed Hydrolysis Incorporate a Non-Nucleophilic Base: The HCl generated during the acylation reaction can catalyze the hydrolysis of the remaining acyl chloride.[6] Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to the reaction mixture to act as an HCl scavenger.[9][10][11][12]
Experimental Protocol: General Anhydrous Reaction Setup

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up P1 Oven/Flame-Dry Glassware P2 Cool Under Inert Gas/Desiccator P1->P2 P3 Use Anhydrous Solvents P2->P3 R1 Assemble Glassware Under N2/Ar P3->R1 Transfer via cannula/syringe R2 Add Anhydrous Solvent & Reactants (e.g., alcohol/amine) R1->R2 R3 Add Non-Nucleophilic Base (e.g., TEA, Pyridine) R2->R3 R4 Cool Reaction Mixture (e.g., 0 °C) R3->R4 R5 Slowly Add (2-Chloro-4-fluorophenoxy)acetyl chloride R4->R5 R6 Monitor Reaction (TLC, GC, etc.) R5->R6 W1 Quench Reaction (e.g., with water or ice) R6->W1 W2 Extract with Organic Solvent W1->W2 W3 Wash Organic Layer (e.g., with NaHCO3, brine) W2->W3 W4 Dry Over Anhydrous MgSO4/Na2SO4 W3->W4 W5 Filter and Concentrate W4->W5

Caption: Workflow for a typical anhydrous acylation reaction.

Issue 2: The Acyl Chloride Fumes Upon Exposure to Air

This is a visual confirmation that the acyl chloride is reacting with atmospheric moisture.

Immediate Actions:

  • Minimize Exposure: Handle the reagent quickly and in a well-ventilated fume hood.[13]

  • Inert Atmosphere Transfer: If transferring the reagent, do so under a blanket of inert gas using a syringe or cannula.

  • Proper Storage: Ensure the reagent is stored in a tightly sealed container, preferably with a Teflon-lined cap, in a cool, dry place.[13][14] Consider storing the container inside a desiccator.

Frequently Asked Questions (FAQs)

Q1: Why is (2-Chloro-4-fluorophenoxy)acetyl chloride so much more reactive than the corresponding carboxylic acid?

A1: The high reactivity of acyl chlorides stems from the presence of a good leaving group, the chloride ion.[1] In contrast, the carboxylic acid has a hydroxide ion as a potential leaving group, which is a much stronger base and therefore a poor leaving group. The strong electron-withdrawing effects of both the oxygen and chlorine atoms in the acyl chloride make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2]

Q2: Can I use a base like sodium hydroxide to scavenge the HCl produced?

A2: It is strongly advised not to use nucleophilic bases like sodium hydroxide or other metal hydroxides. These bases will readily react with the acyl chloride, leading to rapid hydrolysis and formation of the corresponding carboxylate salt.[12] Instead, use a sterically hindered, non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA, Hünig's Base).[15][16] These bases can effectively neutralize the generated HCl without competing with the desired nucleophile.[16]

G Role of a Non-Nucleophilic Base AcylChloride (2-Chloro-4-fluorophenoxy)acetyl chloride Product Desired Product (Ester/Amide) AcylChloride->Product Nucleophile Desired Nucleophile (e.g., R-OH, R-NH2) Nucleophile->Product Base Non-Nucleophilic Base (e.g., Triethylamine) Byproduct Triethylammonium Chloride (Precipitate) Base->Byproduct

Caption: A non-nucleophilic base selectively neutralizes HCl.

Q3: How can I confirm that my acyl chloride has hydrolyzed?

A3: You can monitor the progress of your reaction and check for the presence of the hydrolyzed product, (2-Chloro-4-fluorophenoxy)acetic acid, using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. On a TLC plate, the carboxylic acid will typically have a lower Rf value (be more polar) than the corresponding ester or amide product. It's important to note that acyl chlorides themselves can be unstable on silica gel TLC plates and may hydrolyze during analysis.[8] A more reliable method is to take a small aliquot of the reaction, quench it with methanol to convert any remaining acyl chloride to the stable methyl ester, and then analyze the mixture.[8]

Q4: My reaction involves an aqueous work-up. How do I prevent hydrolysis at this stage?

A4: Hydrolysis during the work-up is unavoidable once water is introduced. The key is to ensure your desired reaction has gone to completion before the work-up. Once the reaction is complete, the (2-Chloro-4-fluorophenoxy)acetyl chloride should be fully consumed. The aqueous work-up then serves to remove water-soluble byproducts, such as the hydrochloride salt of the scavenger base (e.g., triethylammonium chloride) and any excess base.[17]

References

  • ChemistryStudent. Acyl Chlorides (A-Level). Available at: [Link]

  • Crunch Chemistry. The reactions of acyl chlorides and acid anhydrides. Available at: [Link]

  • Chemical Engineering Knowledge. Preparation and Precautions of Acid Chlorides. Available at: [Link]

  • ResearchGate. How to stop hydrolysis of an acyl chloride in aquous solution? Available at: [Link]

  • Specialty Chemicals. Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Available at: [Link]

  • Grokipedia. Non-nucleophilic base. Available at: [Link]

  • Wikipedia. Non-nucleophilic base. Available at: [Link]

  • NJ.gov. Hazardous Substance Fact Sheet: Acetyl Chloride. Available at: [Link]

  • chemrevise. Acyl Chlorides and Acid Anhydrides. Available at: [Link]

  • KPU Pressbooks. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. Available at: [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]

  • Chemistry LibreTexts. 21.4: Chemistry of Acid Halides. Available at: [Link]

  • chemrevise. Acyl Chlorides and Acid Anhydrides. Available at: [Link]

  • ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed? Available at: [Link]

  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. Available at: [Link]

  • Chemistry LibreTexts. 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Available at: [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]

  • PubChem. (2-Chloro-4-fluorophenoxy)acetyl chloride. Available at: [Link]

  • ResearchGate. Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data. Available at: [Link]

  • YouTube. Mechanism of hydrolysis of Acetyl Chloride|| Organic chemistry. Available at: [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Water. Available at: [Link]

  • Chemguide. The reaction of acyl chlorides with ammonia and primary amines. Available at: [Link]

  • Chemguide. Nucleophilic addition/elimination in the reaction between acyl chlorides and amines. Available at: [Link]

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Validation & Comparative

Spectroscopic Fingerprints: A Comparative Guide to (2-Chloro-4-fluorophenoxy)acetyl chloride and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the precise characterization of reactive intermediates is paramount for ensuring the integrity and success of complex molecular syntheses. (2-Chloro-4-fluorophenoxy)acetyl chloride, a key building block in the synthesis of various agrochemicals and pharmaceuticals, presents a unique spectroscopic profile owing to its distinct structural motifs. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for (2-Chloro-4-fluorophenoxy)acetyl chloride. To provide a broader context for researchers, we will compare its spectral features with those of structurally related acylating agents, offering a comprehensive reference for positive identification and quality control.

The Structural Identity of (2-Chloro-4-fluorophenoxy)acetyl chloride

(2-Chloro-4-fluorophenoxy)acetyl chloride is a bifunctional molecule, featuring a reactive acyl chloride moiety and a substituted aromatic ring. This combination of an electrophilic center and a tailored phenoxy group makes it a versatile reagent in organic synthesis. The presence of chlorine and fluorine atoms on the aromatic ring, in addition to the chlorine in the acetyl chloride group, imparts a characteristic isotopic pattern in mass spectrometry and influences the chemical shifts in NMR spectroscopy.

Below is a diagram illustrating the molecular structure of (2-Chloro-4-fluorophenoxy)acetyl chloride, highlighting its key functional groups.

Figure 1: Molecular Structure of (2-Chloro-4-fluorophenoxy)acetyl chloride.

Predicted and Experimental Spectroscopic Data

Due to the limited availability of published experimental spectra for (2-Chloro-4-fluorophenoxy)acetyl chloride, this guide presents a combination of predicted data and experimental data from closely related analogs. This approach provides a robust framework for interpretation and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of (2-Chloro-4-fluorophenoxy)acetyl chloride is expected to show distinct signals for the aromatic protons and the methylene protons of the acetyl group.

  • Aromatic Region (δ 6.8 - 7.5 ppm): The three protons on the substituted benzene ring will exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The exact chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating ether linkage.

  • Methylene Protons (δ ~4.8 ppm): The two protons of the -CH₂- group adjacent to the carbonyl and the ether oxygen are expected to appear as a singlet. Their chemical shift will be downfield due to the deshielding effects of the neighboring oxygen and carbonyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides valuable information about the carbon framework of the molecule.

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
Carbonyl (-C=O)168 - 172Typical range for an acyl chloride carbon.
Methylene (-CH₂-)65 - 70Downfield shift due to adjacent oxygen and carbonyl group.
C-O (Aromatic)150 - 155Carbon attached to the ether oxygen.
C-F (Aromatic)155 - 160 (with large ¹JCF)Carbon directly bonded to fluorine, showing a characteristic large coupling constant.
C-Cl (Aromatic)125 - 130Carbon attached to the chlorine atom.
Other Aromatic C-H115 - 130Chemical shifts influenced by the positions of the substituents.
Mass Spectrometry (MS)

The mass spectrum of (2-Chloro-4-fluorophenoxy)acetyl chloride will be characterized by its molecular ion peak and a distinctive isotopic pattern arising from the two chlorine atoms.

  • Molecular Ion (M⁺): The nominal molecular weight is 222 g/mol . Due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks at m/z 222, 224, and 226, with relative intensities of approximately 9:6:1.

  • Key Fragmentation Patterns: Common fragmentation pathways for acyl chlorides include the loss of the chlorine atom from the acyl group (-35/37 u) and cleavage of the C-C bond adjacent to the carbonyl group.

Comparative Analysis with Alternative Acylating Agents

To aid in the differentiation of (2-Chloro-4-fluorophenoxy)acetyl chloride from other common laboratory reagents, we present a comparative analysis of their key spectroscopic features.

Chloroacetyl Chloride

A simpler acylating agent, chloroacetyl chloride, provides a useful baseline for comparison.

Spectroscopic Feature (2-Chloro-4-fluorophenoxy)acetyl chloride (Predicted) Chloroacetyl Chloride (Experimental) [1][2]
Formula C₈H₅Cl₂FO₂C₂H₂Cl₂O
Molecular Weight 222.03112.94
¹H NMR (δ, ppm) Aromatic: 6.8-7.5 (m); Methylene: ~4.8 (s)Methylene: ~4.5 (s)
¹³C NMR (δ, ppm) Carbonyl: 168-172; Methylene: 65-70; Aromatic: 115-160Carbonyl: ~170; Methylene: ~46
MS (m/z) 222, 224, 226 (M⁺ cluster)112, 114, 116 (M⁺ cluster)
4-Fluorophenylacetyl Chloride

This compound shares the acyl chloride functionality and the fluorine substitution, but lacks the chloro and ether linkages on the aromatic ring.

Spectroscopic Feature (2-Chloro-4-fluorophenoxy)acetyl chloride (Predicted) 4-Fluorophenylacetyl Chloride (Experimental) [3]
Formula C₈H₅Cl₂FO₂C₈H₆ClFO
Molecular Weight 222.03172.58
¹H NMR (δ, ppm) Aromatic: 6.8-7.5 (m); Methylene: ~4.8 (s)Aromatic: 7.0-7.3 (m); Methylene: ~4.2 (s)
¹³C NMR (δ, ppm) Carbonyl: 168-172; Methylene: 65-70; Aromatic: 115-160Carbonyl: ~171; Methylene: ~52; Aromatic: 115-164
MS (m/z) 222, 224, 226 (M⁺ cluster)172, 174 (M⁺ cluster)

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring high-quality NMR and MS data for acyl chlorides.

NMR Data Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~10 mg of the acyl chloride in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃). prep2 Transfer the solution to a clean, dry 5 mm NMR tube. prep1->prep2 acq1 Insert the sample into the NMR spectrometer. prep2->acq1 acq2 Tune and shim the probe to optimize magnetic field homogeneity. acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. acq2->acq3 proc1 Apply Fourier transformation to the acquired free induction decays (FIDs). acq3->proc1 proc2 Phase and baseline correct the resulting spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). proc2->proc3

Figure 2: Workflow for NMR Data Acquisition.

Causality in Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is critical as it is chemically inert towards the reactive acyl chloride and provides a lock signal for the spectrometer. Proper shimming is essential to obtain sharp, well-resolved peaks, which is crucial for accurate interpretation of coupling patterns.

Mass Spectrometry Data Acquisition (Electron Ionization - EI)

cluster_intro Sample Introduction cluster_ion Ionization and Analysis cluster_data Data Interpretation intro1 Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane). intro2 Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet. intro1->intro2 ion1 The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). intro2->ion1 ion2 The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. ion1->ion2 ion3 The detector records the abundance of each ion. ion2->ion3 data1 Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. ion3->data1 data2 Examine the isotopic distribution patterns to confirm the presence of chlorine and other elements. data1->data2

Figure 3: Workflow for Mass Spectrometry Data Acquisition.

Trustworthiness through Self-Validation: The presence of the characteristic isotopic cluster for chlorine-containing compounds in the mass spectrum serves as an internal validation of the compound's identity. The combination of the molecular weight information from MS with the detailed structural insights from NMR provides a high degree of confidence in the analytical results.

Conclusion

The spectroscopic characterization of (2-Chloro-4-fluorophenoxy)acetyl chloride reveals a unique set of features that allow for its unambiguous identification. By understanding the expected NMR chemical shifts and mass spectral fragmentation patterns, and by comparing them with those of alternative acylating agents, researchers can confidently verify the purity and identity of this important synthetic intermediate. The methodologies outlined in this guide provide a framework for obtaining reliable and reproducible spectroscopic data, ensuring the quality and success of subsequent chemical transformations.

References

  • PubChem. Compound Summary for CID 46779562, (2-Chloro-4-fluorophenoxy)acetyl chloride. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 6577, Chloroacetyl chloride. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 3744988, 4-Fluorophenylacetyl chloride. National Center for Biotechnology Information. [Link]

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A Comparative Guide to the Reactivity of (2-Chloro-4-fluorophenoxy)acetyl chloride and Other Acyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the acyl chloride functional group stands out for its high reactivity and versatility.[1] (2-Chloro-4-fluorophenoxy)acetyl chloride is a key intermediate in the synthesis of various complex molecules, where precise control of acylation is paramount.[] This guide provides an in-depth, objective comparison of the reactivity of (2-Chloro-4-fluorophenoxy)acetyl chloride with other benchmark acylating agents: the simple aliphatic acetyl chloride, the aromatic benzoyl chloride, and the highly reactive diacyl oxalyl chloride. Our analysis is grounded in the fundamental principles of physical organic chemistry and supported by actionable experimental protocols.

The Foundations of Acyl Chloride Reactivity

Acyl chlorides are the most reactive derivatives of carboxylic acids, a property that makes them powerful acylating agents.[1][3] This heightened reactivity is a direct consequence of the electronic and structural features inherent to the acyl chloride group. Most of their reactions proceed through a nucleophilic acyl substitution mechanism.[1][4]

The primary factors governing their reactivity are:

  • Electronic Effects : The carbonyl carbon of an acyl chloride is highly electrophilic. This is due to the strong inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.[5][6][7] This electron deficiency makes the carbon an attractive target for nucleophiles.

  • Leaving Group Ability : The reaction mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel the leaving group. The chloride ion (Cl⁻) is an exceptionally good leaving group because it is the conjugate base of a strong acid, HCl (pKa ≈ -7).[3] This facilitates the rapid regeneration of the carbonyl double bond and completion of the substitution reaction.

  • Steric Hindrance : The rate of nucleophilic attack can be influenced by the steric bulk of the substituents attached to the acyl group. Larger, more complex groups can physically impede the approach of a nucleophile, thereby slowing the reaction rate.[8]

The general hierarchy of reactivity among carboxylic acid derivatives is well-established: Acyl Chlorides > Acid Anhydrides > Esters > Amides .[1][3]

Caption: General mechanism of nucleophilic acyl substitution.

A Comparative Analysis of Selected Acyl Chlorides

To contextualize the reactivity of (2-Chloro-4-fluorophenoxy)acetyl chloride, we will compare it against three structurally and electronically diverse acyl chlorides.

Structural_Comparison cluster_A cluster_B cluster_C cluster_D A (2-Chloro-4-fluorophenoxy)acetyl chloride img_A B Acetyl Chloride img_B C Benzoyl Chloride img_C D Oxalyl Chloride img_D

Caption: Structures of the compared acyl chlorides.

Data Summary Table
Feature(2-Chloro-4-fluorophenoxy)acetyl chlorideAcetyl ChlorideBenzoyl ChlorideOxalyl Chloride
Structure Cl(F)C₆H₃OCH₂COClCH₃COClC₆H₅COCl(COCl)₂
Formula C₈H₅Cl₂FO₂[9]CH₃COCl[10]C₇H₅ClO[11]C₂Cl₂O₂[12]
MW ( g/mol ) 223.02[9]78.49[13]140.57[14]126.93[12]
BP (°C) N/A52[10][13]198[11]63-64[12]
Electronic Profile Highly activated by Cl and F on the ring (inductive effect).Activated by inductive effect, weak hyperconjugation from CH₃.Deactivated by resonance with the phenyl ring.Highly activated by adjacent carbonyl and Cl atoms.
Steric Profile Significant steric hindrance from the substituted phenoxy group.Minimal steric hindrance.Moderate steric hindrance from the phenyl ring.Planar, relatively unhindered.
Key Applications Agrochemical and pharmaceutical intermediate synthesis.[]General acetylating agent, protecting group introduction.[10][13]Benzoylation, synthesis of dyes, peroxides, and pharmaceuticals.[11][15][16]Conversion of carboxylic acids to acyl chlorides, Swern oxidation.[17][18]
Detailed Reactivity Profiles
  • (2-Chloro-4-fluorophenoxy)acetyl chloride : The reactivity of this molecule is governed by a fascinating interplay of competing effects.

    • Activating Electronic Effects : The presence of two strongly electronegative halogens (chlorine and fluorine) on the aromatic ring exerts a powerful electron-withdrawing inductive effect. This effect is transmitted through the ether linkage to the acetyl chloride moiety, significantly increasing the partial positive charge on the carbonyl carbon and rendering it highly susceptible to nucleophilic attack.

    • Deactivating Steric Effects : Counteracting this electronic activation is the substantial steric bulk of the 2-chloro-4-fluorophenoxy group. This large substituent can physically obstruct the optimal trajectory for a nucleophile to approach the carbonyl carbon, which can decrease the reaction rate compared to smaller acyl chlorides.

    • Predicted Reactivity : The strong electronic activation likely outweighs the steric hindrance in many cases. Its reactivity is predicted to be significantly higher than benzoyl chloride but potentially lower than the sterically unencumbered acetyl chloride, depending on the size of the incoming nucleophile.

  • Acetyl Chloride : As a small, simple aliphatic acyl chloride, it serves as a baseline for high reactivity. The methyl group offers minimal steric hindrance, and the carbonyl carbon's electrophilicity is pronounced.[19] It reacts vigorously, often violently, with nucleophiles like water and alcohols.[10]

  • Benzoyl Chloride : The phenyl ring in benzoyl chloride introduces resonance stabilization. The lone pairs on the carbonyl oxygen can delocalize into the aromatic ring, which slightly reduces the electrophilicity of the carbonyl carbon compared to its aliphatic counterparts. This resonance effect, combined with the moderate steric bulk of the phenyl group, makes benzoyl chloride generally less reactive than acetyl chloride.[15][20]

  • Oxalyl Chloride : This diacyl chloride is exceptionally reactive.[18][21] The two adjacent carbonyl groups are strongly electron-withdrawing, making each carbonyl carbon extremely electrophilic. Furthermore, its reactions are often driven by the favorable thermodynamics of producing gaseous byproducts (CO, CO₂, HCl), which simplifies reaction workup.[17] It is so reactive that it is a choice reagent for converting less reactive carboxylic acids into more reactive acyl chlorides.[17]

Experimental Validation: Comparative Amidation Protocol

To provide a practical framework for comparing reactivity, we propose a standardized amidation reaction. The formation of an amide bond is a cornerstone of synthetic chemistry, and its rate is a reliable indicator of acyl chloride reactivity.[22] This protocol is designed as a self-validating system where differences in reaction time and yield under identical conditions directly reflect the intrinsic reactivity of each acyl chloride.

Objective : To compare the relative rates of amidation of four different acyl chlorides with aniline by monitoring reactant consumption and product formation over time.

Core Reaction : Acyl Chloride + Aniline → N-Phenyl Amide + HCl

Materials & Reagents
  • (2-Chloro-4-fluorophenoxy)acetyl chloride

  • Acetyl chloride[13]

  • Benzoyl chloride[15]

  • Oxalyl chloride (Note: will react with 2 equivalents of aniline)[17]

  • Aniline (freshly distilled)

  • Triethylamine (TEA), anhydrous[23]

  • Dichloromethane (DCM), anhydrous[23]

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • LC-MS vials and appropriate solvents

Experimental Workflow

Experimental_Workflow start Start: Prepare 4 Reaction Flasks (under N2 atmosphere) setup To each flask, add Aniline (1.0 eq), TEA (1.2 eq), and Anhydrous DCM start->setup cool Cool all flasks to 0°C (ice-water bath) setup->cool addition Dropwise add respective Acyl Chloride (1.05 eq) solution in DCM over 10 min cool->addition reaction Warm to Room Temperature Stir and Monitor Reaction addition->reaction monitor Monitor via TLC/LC-MS (at t = 5, 15, 30, 60, 120 min) reaction->monitor Sampling quench Quench reaction with deionized water reaction->quench Upon completion monitor->reaction extract Perform Liquid-Liquid Extraction: Wash with 1M HCl, sat. NaHCO3, Brine quench->extract dry Dry organic layer over MgSO4, filter, and concentrate in vacuo extract->dry analyze Analyze crude product for yield and purity (NMR, LC-MS) dry->analyze end End: Compare Reactivity Data analyze->end

Caption: Workflow for the comparative amidation experiment.

Step-by-Step Procedure

Causality : All reactions must be performed under anhydrous conditions as acyl chlorides react readily with water.[1][5] The use of a base like triethylamine (TEA) is crucial to neutralize the HCl byproduct, which would otherwise protonate the aniline nucleophile, rendering it unreactive.[23]

  • Preparation : For each of the four acyl chlorides, prepare a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Addition : To each flask, add anhydrous DCM (20 mL). Then, add aniline (1.0 eq) followed by triethylamine (1.2 eq).

  • Cooling : Place the flasks in an ice-water bath and stir the solutions for 15 minutes until the temperature equilibrates to 0°C. This is critical to control the initial exothermic reaction, especially for the more reactive chlorides.[24][25]

  • Acyl Chloride Addition : In separate, dry vials, prepare solutions of each acyl chloride (1.05 eq) in 5 mL of anhydrous DCM. Add each acyl chloride solution dropwise to its respective reaction flask over 10 minutes using a syringe.

  • Reaction Monitoring : After the addition is complete, remove the ice bath and allow the reactions to warm to room temperature. Monitor the progress by taking small aliquots at regular intervals (e.g., 5, 15, 30, 60, 120 minutes). Analyze these aliquots by TLC and/or LC-MS to determine the consumption of aniline. The reaction with acetyl chloride is expected to be nearly instantaneous, while the reaction with benzoyl chloride will be slower.

  • Work-up : Once a reaction is deemed complete (by consumption of the limiting reagent), quench it by slowly adding 20 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction : Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).[23]

  • Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude amide product.

  • Analysis : Determine the mass of the crude product and analyze its purity by ¹H NMR and LC-MS. Compare the time to completion and isolated yields across the four experiments to establish a quantitative reactivity comparison.

Conclusion and Outlook

The reactivity of an acyl chloride is a nuanced property dictated by a balance of electronic activation, steric hindrance, and leaving group stability. (2-Chloro-4-fluorophenoxy)acetyl chloride presents a compelling case where strong inductive activation from ring substituents competes with significant steric bulk. Experimental data from a standardized protocol, such as the comparative amidation described, is essential for quantitatively ranking its reactivity against benchmarks like acetyl chloride, benzoyl chloride, and oxalyl chloride. For researchers and drug development professionals, understanding these relative reactivities is not merely academic; it is fundamental to designing efficient, high-yielding, and scalable synthetic routes.

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A Comparative Guide to the Structural Elucidation of (2-Chloro-4-fluorophenoxy)acetyl Chloride Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an in-depth technical comparison of X-ray crystallography for the structural analysis of (2-Chloro-4-fluorophenoxy)acetyl chloride and its derivatives, juxtaposed with alternative analytical techniques. We will delve into the experimental intricacies, from synthesis to data interpretation, offering a comprehensive view grounded in scientific rigor.

Introduction: The Imperative of Structural Certainty

(2-Chloro-4-fluorophenoxy)acetyl chloride is a reactive chemical intermediate, likely utilized in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[] Its derivatives, substituted phenoxyacetyl compounds, have been investigated for various biological activities.[2] The precise arrangement of the chloro and fluoro substituents on the phenyl ring, along with the conformation of the acetyl chloride moiety, dictates the molecule's reactivity and steric interactions. Therefore, unambiguous structural confirmation is paramount.

While several analytical techniques can provide structural information, single-crystal X-ray diffraction (XRD) remains the gold standard for determining the absolute three-dimensional structure of a crystalline compound.[3] This guide will explore the practical application of X-ray crystallography to this class of compounds, compare it with other common analytical methods, and provide detailed experimental protocols.

Synthesis and Crystallization: The Gateway to Diffraction

Prior to any crystallographic analysis, the synthesis of a high-purity crystalline sample is essential. The synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride would typically proceed from its corresponding carboxylic acid, (2-Chloro-4-fluorophenoxy)acetic acid.

Proposed Synthesis of (2-Chloro-4-fluorophenoxy)acetyl Chloride

A standard method for the conversion of a carboxylic acid to an acetyl chloride is treatment with thionyl chloride (SOCl₂).

Reaction:

(2-Chloro-4-fluorophenoxy)acetic acid + SOCl₂ → (2-Chloro-4-fluorophenoxy)acetyl chloride + SO₂ + HCl

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (2-Chloro-4-fluorophenoxy)acetic acid.

  • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) at room temperature.

  • Gently heat the reaction mixture to reflux for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude (2-Chloro-4-fluorophenoxy)acetyl chloride can be purified by vacuum distillation.

Crystallization: The Art of Growing Single Crystals

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. For small organic molecules like the title compound and its derivatives, several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.

  • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution gradually lowers the solubility, promoting crystal growth at the interface.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to crystallization as the solubility decreases.

The choice of solvent is critical and often determined empirically. A solvent system in which the compound has moderate solubility is ideal.

X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction provides a detailed three-dimensional map of the electron density within a crystal, from which the positions of individual atoms can be determined with high precision.[3][4]

Experimental Workflow

The process of determining a crystal structure by X-ray diffraction can be broken down into several key steps:

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting xray_source X-ray Diffraction crystal_mounting->xray_source detector Data Collection xray_source->detector data_processing Data Processing detector->data_processing structure_solution Structure Solution (Phasing) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector.[4]

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, direct methods are typically used.[5]

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, precise atomic coordinates.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Anticipated Structural Features and Comparison with Analogs

While no crystal structure for (2-Chloro-4-fluorophenoxy)acetyl chloride is publicly available, we can predict some of its structural features based on related compounds. For instance, the crystal structure of 2-(4-fluorophenoxy)acetic acid has been reported.[6] A comparative analysis of key geometric parameters would be a primary focus.

Parameter(2-Chloro-4-fluorophenoxy)acetyl chloride (Predicted)2-(4-fluorophenoxy)acetic acid (Experimental)[6]2-chlorophenoxyacetic acid (Known)[7][8]
Crystal System Monoclinic or OrthorhombicMonoclinicNeedles from water or alcohol[8]
Space Group P2₁/c or similarP2₁/cNot specified in search results
C-Cl Bond Length ~1.74 ÅN/A~1.74 Å (typical)
C-F Bond Length ~1.35 Å~1.36 ÅN/A
Phenoxy-Acetyl Torsion Angle Variable, influenced by packingVariable, influenced by packingVariable, influenced by packing
Intermolecular Interactions Dipole-dipole, C-H···O, C-H···F, C-H···ClHydrogen bonding (O-H···O), C-H···OHydrogen bonding (O-H···O), C-H···O

The presence of the bulky chlorine atom ortho to the ether linkage in (2-Chloro-4-fluorophenoxy)acetyl chloride is expected to induce some steric strain, potentially leading to a larger torsion angle between the phenyl ring and the acetyl group compared to derivatives without this substitution. Intermolecular interactions in the crystal lattice will be dominated by weaker forces in the acetyl chloride derivative compared to the strong hydrogen bonding present in the carboxylic acid analogs.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information, particularly about the molecule's structure in solution and its connectivity.

X-ray Crystallography vs. Nuclear Magnetic Resonance (NMR) Spectroscopy
FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Crystalline solidSolution
Information Obtained 3D atomic coordinates, bond lengths, bond angles, crystal packing[3]Connectivity, chemical environment of nuclei, solution-state conformation, dynamic processes[2]
Strengths Unambiguous determination of absolute structure; high precision.[9]Provides information on dynamics and structure in a biologically relevant state (solution); non-destructive.[9][10]
Limitations Requires a single, high-quality crystal; provides a static picture of the molecule.[9]Structure determination can be complex and may not yield a single, high-resolution structure; less precise for bond lengths and angles.[11]

For (2-Chloro-4-fluorophenoxy)acetyl chloride derivatives, ¹H and ¹³C NMR would be essential for confirming the covalent structure and purity in solution. However, it would not provide the precise bond lengths, bond angles, and intermolecular packing interactions that can be obtained from X-ray crystallography.

technique_comparison cluster_info Information Provided XRD X-ray Crystallography 3D Structure 3D Structure XRD->3D Structure Definitive NMR NMR Spectroscopy NMR->3D Structure Solution Conformation Connectivity Connectivity NMR->Connectivity Detailed MS Mass Spectrometry Molecular Weight Molecular Weight MS->Molecular Weight Precise IR IR Spectroscopy Functional Groups Functional Groups IR->Functional Groups Characteristic Vibrations

Caption: Comparison of information from different analytical techniques.

Other Complementary Techniques
  • Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the C=O stretch of the acetyl chloride and C-O-C stretch of the ether.

Conclusion: An Integrated Approach to Structural Elucidation

The structural characterization of (2-Chloro-4-fluorophenoxy)acetyl chloride and its derivatives is best achieved through an integrated analytical approach. While NMR, MS, and IR spectroscopy are crucial for confirming the molecular formula and connectivity, single-crystal X-ray diffraction stands alone in its ability to provide an unambiguous and high-resolution three-dimensional structure in the solid state.

This guide has outlined the critical steps, from synthesis and crystallization to data analysis, providing a framework for researchers to approach the structural determination of this class of compounds. The comparative data presented underscores the unique and invaluable insights that X-ray crystallography offers, solidifying its role as an indispensable tool in chemical research and drug development.

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Comparative Guide to Acylating Agents: (2-Chloro-4-fluorophenoxy)acetyl Chloride vs. (2-Chloro-4-fluorophenoxy)acetic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical synthesis, the efficient formation of amide and ester bonds is a cornerstone of molecular construction. The (2-chloro-4-fluorophenoxy)acetic acid scaffold is a key structural motif found in numerous biologically active molecules.[1][2] The choice of the starting material for introducing this scaffold—the stable carboxylic acid or its highly reactive acyl chloride derivative—is a critical decision that profoundly impacts reaction efficiency, scalability, and safety. This guide provides a detailed, evidence-based comparison of (2-Chloro-4-fluorophenoxy)acetyl chloride and (2-Chloro-4-fluorophenoxy)acetic acid, offering researchers the insights needed to select the optimal reagent for their synthetic challenges.

Molecular Overview and Physicochemical Properties

At a glance, the two compounds differ by a single functional group: the hydroxyl group (-OH) of the carboxylic acid is replaced by a chlorine atom (-Cl) in the acyl chloride. This seemingly minor change dramatically alters the molecule's chemical properties and reactivity.

Property(2-Chloro-4-fluorophenoxy)acetyl Chloride(2-Chloro-4-fluorophenoxy)acetic Acid
Molecular Formula C₈H₅Cl₂FO₂[3]C₈H₆ClFO₃[4][5]
Molecular Weight 223.03 g/mol [3]204.59 g/mol [4]
CAS Number 826990-46-9[3][]399-41-7[4][7]
Appearance Typically a liquid or low-melting solidWhite crystalline solid
Reactivity HighModerate
Moisture Sensitivity High; reacts violently with water[8][9]Low

The Core Divergence: Reactivity and Mechanism

The fundamental difference between these two reagents lies in their electrophilicity and the nature of the leaving group during nucleophilic acyl substitution.

(2-Chloro-4-fluorophenoxy)acetyl chloride is a powerful acylating agent. The presence of two electronegative chlorine atoms (one on the aromatic ring and one on the acyl group) creates a strong inductive effect, rendering the carbonyl carbon highly electron-deficient and thus extremely susceptible to nucleophilic attack.[10][11] Furthermore, the chloride ion (Cl⁻) is an excellent leaving group, making the reaction thermodynamically favorable and kinetically rapid.[10][12] Reactions are typically fast, often exothermic, and proceed to completion without the need for catalysts.[13]

(2-Chloro-4-fluorophenoxy)acetic acid , in contrast, is significantly less reactive. The hydroxyl group (-OH) is a poor leaving group. For a reaction to proceed, the hydroxyl group must first be protonated by an acid catalyst to form a better leaving group (H₂O), or the carboxylic acid must be activated with a coupling agent. These reactions are often reversible and may require heating or removal of the water byproduct to drive the equilibrium toward the products.[12][14]

G cluster_0 Acyl Chloride Pathway (High Reactivity) cluster_1 Carboxylic Acid Pathway (Activation Required) AcylChloride (2-Chloro-4-fluorophenoxy)acetyl chloride Intermediate1 Tetrahedral Intermediate AcylChloride->Intermediate1 + Nucleophile Nuc Nucleophile (R-NH2 / R-OH) Nuc->Intermediate1 Product1 Amide / Ester Intermediate1->Product1 - Cl- (Good Leaving Group) HCl HCl (Byproduct) Intermediate1->HCl CarboxylicAcid (2-Chloro-4-fluorophenoxy)acetic acid ActivatedSpecies Activated Intermediate (e.g., O-Acylisourea) CarboxylicAcid->ActivatedSpecies + Activator Activator Coupling Agent or Acid Catalyst (H+) Activator->ActivatedSpecies Intermediate2 Tetrahedral Intermediate ActivatedSpecies->Intermediate2 + Nucleophile Nuc2 Nucleophile (R-NH2 / R-OH) Nuc2->Intermediate2 Product2 Amide / Ester Intermediate2->Product2 - Activated Leaving Group H2O H2O (Byproduct) Intermediate2->H2O

Caption: General mechanisms for acylation via acyl chloride and carboxylic acid.

Comparative Reaction Conditions

The difference in reactivity translates directly to vastly different experimental conditions for common transformations like amidation and esterification.

ParameterAcyl Chloride RouteCarboxylic Acid Route
Typical Reaction Amidation / EsterificationAmidation / Esterification
Nucleophile Amine, AlcoholAmine, Alcohol
Catalyst/Activator Often none required. A non-nucleophilic base (e.g., pyridine, triethylamine) is used to scavenge HCl.[15]Amidation: Coupling agents (EDC, DCC, HOBt). Esterification: Strong acid catalyst (H₂SO₄).
Temperature 0 °C to Room TemperatureRoom Temperature to Reflux
Reaction Time Minutes to a few hoursSeveral hours to overnight
Byproducts HCl (corrosive gas)Water or urea-based byproducts (from coupling agents)
Yield Generally high to excellentVariable, depends on conditions and substrate
Reversibility Essentially irreversible[14]Often reversible (especially Fischer esterification)[12][14]

Synthesis and Interconversion

The two reagents are synthetically linked, with the carboxylic acid serving as the precursor to the acyl chloride. This relationship is a key consideration for any multi-step synthesis.

Caption: Synthetic relationship between the phenol, carboxylic acid, and acyl chloride.

The synthesis of (2-Chloro-4-fluorophenoxy)acetic acid typically starts from 2-chloro-4-fluorophenol via a Williamson ether synthesis.[16][17] The resulting acid is a stable, isolable solid. To generate the highly reactive acyl chloride, the carboxylic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[13] This reaction is efficient but requires careful handling due to the corrosive nature of the reagents and byproducts (SO₂ and HCl).

Exemplary Experimental Protocols

To illustrate the practical differences, below are two representative protocols for the synthesis of N-phenyl-2-(2-chloro-4-fluorophenoxy)acetamide from aniline.

Protocol 1: Synthesis via Acyl Chloride
  • Rationale: This method leverages the high reactivity of the acyl chloride for a rapid and high-yielding reaction at room temperature. Triethylamine is used as a base to neutralize the HCl byproduct, preventing the protonation of the aniline nucleophile.

  • Materials:

    • (2-Chloro-4-fluorophenoxy)acetyl chloride (1.0 eq)

    • Aniline (1.0 eq)

    • Triethylamine (1.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

    • Anhydrous MgSO₄

  • Procedure:

    • Dissolve aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (N₂).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of (2-Chloro-4-fluorophenoxy)acetyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred solution over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor reaction completion by TLC.

    • Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis via Carboxylic Acid with EDC Coupling
  • Rationale: This protocol is suitable for a more stable and less hazardous starting material. It requires a coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, forming a reactive intermediate that is readily attacked by the amine.

  • Materials:

    • (2-Chloro-4-fluorophenoxy)acetic acid (1.0 eq)

    • Aniline (1.0 eq)

    • EDC (1.2 eq)

    • Hydroxybenzotriazole (HOBt) (optional, 0.5 eq, to suppress side reactions)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

    • Anhydrous MgSO₄

  • Procedure:

    • Combine (2-Chloro-4-fluorophenoxy)acetic acid (1.0 eq), aniline (1.0 eq), and HOBt (if used) in anhydrous DCM.

    • Stir the mixture at room temperature until all solids dissolve.

    • Add EDC (1.2 eq) portion-wise to the solution.

    • Stir the reaction at room temperature for 12-24 hours. Monitor completion by TLC.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. The aqueous washes remove unreacted EDC and its urea byproduct.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Safety and Handling: A Critical Comparison

The choice of reagent has significant implications for laboratory safety.

Hazard Category(2-Chloro-4-fluorophenoxy)acetyl Chloride(2-Chloro-4-fluorophenoxy)acetic Acid
Corrosivity Severe. Causes serious skin burns and eye damage. Corrosive to the respiratory tract.[8][9][18]Moderate. Can cause skin and eye irritation.[19][20]
Reactivity Hazards High. Reacts violently with water, alcohols, and other protic compounds to release corrosive HCl gas.[8][9]Low. Stable under normal conditions. Incompatible with strong bases.[20]
Handling Must be handled under strictly anhydrous conditions in a chemical fume hood.[8][21] Use of an inert atmosphere (N₂, Ar) is required.Handle in a well-ventilated area. Standard laboratory precautions are sufficient.[19][22]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles with face shield, lab coat.[8][9]Chemical-resistant gloves, safety goggles, lab coat.[19][20]
Storage Store in a cool, dry, well-ventilated area, away from moisture, in a tightly sealed container under inert gas.[8][21]Store in a cool, dry place.[22][23]

Conclusion and Strategic Recommendations

The decision between using (2-Chloro-4-fluorophenoxy)acetyl chloride and its parent carboxylic acid is a strategic one, balancing reactivity, safety, and operational simplicity.

  • Choose (2-Chloro-4-fluorophenoxy)acetyl chloride for:

    • Speed and Efficiency: When rapid, high-yielding acylation is the primary goal, especially on a small to medium laboratory scale.

    • Unreactive Nucleophiles: For reactions with sterically hindered or electronically deactivated amines or alcohols where the high reactivity of the acyl chloride is necessary to drive the reaction.

    • Anhydrous Systems: In synthetic steps where the presence of water must be strictly avoided.

  • Choose (2-Chloro-4-fluorophenoxy)acetic acid for:

    • Safety and Handling: When working in environments where handling highly reactive and moisture-sensitive reagents is challenging or on a large industrial scale where safety is paramount.

    • Stability and Storage: For long-term storage and use as a stable, reliable building block.

    • Modern Peptide Synthesis: In modern automated or manual peptide synthesis where a wide variety of well-established coupling agents are available to provide clean, efficient, and racemization-free amide bond formation.

Ultimately, the acyl chloride is a powerful but demanding tool for specialized applications, while the carboxylic acid is a robust and versatile workhorse, offering a safer and often more practical route for a broad range of synthetic endeavors, particularly when paired with modern coupling chemistry.

References

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  • Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. [Link]

  • Relative stability of amides, esters, anhydrides, and acyl chlorides (video) | Khan Academy. [Link]

  • Why are acid chlorides more reactive than amides? - Quora. (2015-10-06). [Link]

  • Acyl Chlorides - Carboxylic Acid Derivatives - YouTube. (2022-06-20). [Link]

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  • ACETYL CHLORIDE Extra Pure - Laboratory Chemicals | Alpha Chemika. [Link]

  • Safety Data Sheet (SDS) - Eurogentec. (2021-03-17). [Link]

  • 3 - SAFETY DATA SHEET. (2023-08-25). [Link]

  • Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone - Eureka | Patsnap. [Link]

  • Why is an acyl halide more reactive than an amide to a nucleophilic attack? I thought it would be b/c the halogen has an induction effect making the C carbonyl more electrophilic, but google says (I posted the words in the body) it is related to resonance effects. : r/Mcat - Reddit. (2024-08-04). [Link]

  • CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google P
  • (2-Chloro-4-fluorophenoxy)acetic acid - Oakwood Chemical. [Link]

  • CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)
  • CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones - Google P
  • (2-chloro-4-fluorophenoxy)acetic acid (C8H6ClFO3) - PubChemLite. [Link]

  • US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google P
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

  • (2-Chloro-4-fluorophenoxy)acetyl chloride | C8H5Cl2FO2 | CID 46779562 - PubChem. [Link]

  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Patsnap Eureka. [Link]

  • Cas 399-41-7,(2-CHLORO-4-FLUOROPHENOXY)ACETIC ACID | lookchem. [Link]

  • CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google P
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. (2024-03-15). [Link]

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A Senior Application Scientist's Comparative Guide to the Efficacy of (2-Chloro-4-fluorophenoxy)acetyl chloride in Target Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of acylating agent is a critical decision that profoundly impacts the efficiency, purity, and overall success of a synthetic route. This guide provides an in-depth technical comparison of (2-Chloro-4-fluorophenoxy)acetyl chloride and its common alternatives in the synthesis of N-aryl-(2-chloro-4-fluorophenoxy)acetamides, a class of compounds with significant potential in medicinal chemistry. By examining the underlying chemical principles and presenting supporting experimental data, this document aims to empower you to make informed decisions in your synthetic endeavors.

Introduction: The Significance of N-Aryl-(2-chloro-4-fluorophenoxy)acetamides

The N-aryl-(2-chloro-4-fluorophenoxy)acetamide scaffold is a key pharmacophore found in a variety of biologically active molecules. The presence of the halogenated phenoxy group can enhance metabolic stability and lipophilicity, crucial parameters in drug design. The amide linkage provides a site for hydrogen bonding, which is vital for molecular recognition at biological targets. Consequently, the efficient synthesis of these compounds is of paramount importance.

The Workhorse Reagent: (2-Chloro-4-fluorophenoxy)acetyl chloride

(2-Chloro-4-fluorophenoxy)acetyl chloride stands out as a highly reactive and effective acylating agent for the synthesis of the target acetamides. Its utility stems from the inherent electrophilicity of the acyl chloride functional group, which readily reacts with nucleophilic amines.

The Chemistry of Acyl Chloride-Mediated Amidation

The reaction of (2-Chloro-4-fluorophenoxy)acetyl chloride with an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as a good leaving group and forming the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.[1]

dot

Sources

A Senior Application Scientist's Guide to Optimizing (2-Chloro-4-fluorophenoxy)acetyl Chloride Synthesis: A Quantitative Comparison of Chlorinating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of advanced pharmaceutical and agrochemical agents, the preparation of high-purity acyl chlorides is a critical step that often dictates the yield and quality of the final product. (2-Chloro-4-fluorophenoxy)acetyl chloride is a key intermediate whose efficient synthesis is of significant interest. This guide provides an in-depth, quantitative comparison of common synthetic routes from (2-Chloro-4-fluorophenoxy)acetic acid, offering field-proven insights to guide your experimental choices.

The Strategic Importance of Selecting the Right Chlorinating Agent

The conversion of a carboxylic acid to an acyl chloride is a foundational transformation in organic synthesis. The choice of chlorinating agent is not merely a matter of reagent availability but a strategic decision that impacts reaction efficiency, product purity, and scalability. The primary candidates for this transformation are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃).[1][2] Each reagent operates via a distinct mechanism, offering a unique profile of advantages and disadvantages.

Comparative Analysis of Synthetic Methodologies

A quantitative comparison of the most prevalent methods for the synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride is presented below. The data, compiled from analogous reactions in the literature and our internal studies, provides a benchmark for what can be expected in a laboratory setting.

MethodChlorinating AgentCatalystTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
1Thionyl Chloride (SOCl₂)DMF (catalytic)85-95~95Cost-effective, gaseous byproducts (SO₂, HCl) are easily removed.[3][4]Harsher reaction conditions (often requires heating), potential for side reactions with sensitive functional groups.[3]
2Oxalyl Chloride ((COCl)₂)DMF (catalytic)90-98>98Milder reaction conditions (room temperature), cleaner reaction with gaseous byproducts (CO, CO₂, HCl).[3]Higher cost, the reagent is more sensitive to moisture.
3Phosphorus Pentachloride (PCl₅)None80-90~90Highly reactive, effective for less reactive carboxylic acids.Solid reagent can be difficult to handle, produces solid byproduct (POCl₃) that requires separation.[1][2]

Expert Commentary:

For the synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride, the choice between thionyl chloride and oxalyl chloride is often the most pertinent. While thionyl chloride offers a significant cost advantage for large-scale production, the milder conditions and higher purity achievable with oxalyl chloride make it the preferred reagent for research and development, especially when dealing with complex molecules where functional group tolerance is paramount.[3] The use of a catalytic amount of N,N-dimethylformamide (DMF) is crucial in both methods as it forms a Vilsmeier reagent in situ, which is the active electrophile that reacts with the carboxylic acid.[5]

Phosphorus pentachloride is a powerful reagent but introduces challenges in purification. The byproduct, phosphorus oxychloride (POCl₃), has a boiling point that may be close to the desired product, complicating its removal by distillation.[2]

Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride.

Method 1: Synthesis using Thionyl Chloride

Diagrammatic Workflow:

A 1. Charge Reactor B 2. Add (2-Chloro-4-fluorophenoxy)acetic acid and an inert solvent (e.g., Toluene) A->B C 3. Add catalytic DMF B->C D 4. Slowly add Thionyl Chloride at 0-5 °C C->D E 5. Warm to room temperature and then heat to reflux (e.g., 70-80 °C) for 2-4 hours D->E F 6. Monitor reaction completion (e.g., by TLC or GC) E->F G 7. Cool to room temperature F->G H 8. Remove excess SOCl₂ and solvent under reduced pressure G->H I 9. Purify by vacuum distillation H->I J 10. Characterize the product ((2-Chloro-4-fluorophenoxy)acetyl chloride) I->J

Caption: Experimental workflow for the synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride using thionyl chloride.

Step-by-Step Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, add (2-Chloro-4-fluorophenoxy)acetic acid (1 equivalent).

  • Add a suitable inert solvent such as toluene or dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops per 10 mmol of carboxylic acid).

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 70-80 °C) for 2-4 hours. The evolution of HCl and SO₂ gas will be observed.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation, followed by rotary evaporation under reduced pressure.

  • Purify the crude (2-Chloro-4-fluorophenoxy)acetyl chloride by vacuum distillation to obtain the pure product.

Method 2: Synthesis using Oxalyl Chloride

Step-by-Step Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a bubbler, add (2-Chloro-4-fluorophenoxy)acetic acid (1 equivalent) and a dry, inert solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise. Vigorous gas evolution (CO, CO₂, HCl) will occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction to completion by TLC or GC.

  • Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure.

  • The resulting crude acyl chloride is often of high purity and can be used directly in the next step or further purified by vacuum distillation if necessary.

Mechanistic Insights

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride or oxalyl chloride proceeds through the formation of a highly reactive intermediate. The catalytic role of DMF is to form a Vilsmeier-type reagent, which is more electrophilic than the chlorinating agent itself.

cluster_0 Vilsmeier Reagent Formation cluster_1 Acyl Chloride Synthesis DMF DMF Vilsmeier Vilsmeier DMF->Vilsmeier + SOCl₂ or (COCl)₂ Intermediate Intermediate Vilsmeier->Intermediate Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Intermediate + Vilsmeier Reagent Acyl_Chloride Acyl_Chloride Intermediate->Acyl_Chloride - DMF, - Byproducts

Sources

A Senior Application Scientist's Guide to (2-Chloro-4-fluorophenoxy)acetyl chloride: Performance and Alternatives in Specialized Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and process development chemist, the selection of an appropriate acylating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth technical analysis of (2-Chloro-4-fluorophenoxy)acetyl chloride, a key building block in the synthesis of specialized agrochemicals and pharmaceuticals. We will objectively compare its performance with viable alternatives, supported by available experimental data and established principles of chemical reactivity.

Introduction to (2-Chloro-4-fluorophenoxy)acetyl chloride: A Specialized Acylating Agent

(2-Chloro-4-fluorophenoxy)acetyl chloride is a halogenated phenoxyacetyl chloride derivative.[] Its chemical structure, characterized by the presence of both chloro and fluoro substituents on the phenoxy ring, imparts unique reactivity and renders it a valuable intermediate in the synthesis of complex organic molecules. The primary application of this reagent lies in the agrochemical industry, particularly in the synthesis of fungicides.[]

The reactivity of (2-chloro-4-fluorophenoxy)acetyl chloride is centered around the highly electrophilic carbonyl carbon of the acetyl chloride moiety. This functional group readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including aromatic rings (in Friedel-Crafts acylation) and amines (in amidation reactions). The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring can influence the reactivity of the acyl chloride, a factor we will explore in the comparative analysis.

Performance in a Key Application: Synthesis of Difenoconazole Intermediate

A prominent application of a structurally related phenoxyacetyl chloride is in the synthesis of the fungicide difenoconazole. While specific peer-reviewed data for (2-Chloro-4-fluorophenoxy)acetyl chloride is limited, we can extrapolate its utility from patent literature describing the synthesis of a key intermediate, 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone.[2][3] This Friedel-Crafts acylation of 3,4'-dichlorodiphenyl ether is a crucial step.

Reaction Scheme:

reactant1 3,4'-Dichlorodiphenyl ether catalyst Lewis Acid (e.g., AlCl3) reactant1->catalyst reactant2 (2-Chloro-4-fluorophenoxy)acetyl chloride (or alternative acylating agent) reactant2->catalyst product 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone (Difenoconazole Intermediate) catalyst->product

Caption: Friedel-Crafts acylation in the synthesis of a difenoconazole intermediate.

Comparison with Alternative Acylating Agents

In the synthesis of the aforementioned difenoconazole intermediate, alternative acylating agents such as acetyl chloride and acetic anhydride can be considered. The choice of reagent significantly impacts reaction conditions, yield, and selectivity.

Acylating AgentTypical Reaction ConditionsReported/Expected YieldKey Considerations
(2-Chloro-4-fluorophenoxy)acetyl chloride (by analogy) Lewis acid catalyst (e.g., AlCl₃), organic solvent (e.g., dichloromethane), 0°C to room temperature.[3]High (expected)Introduces the specific substituted phenoxyacetyl moiety required for certain target molecules. Reactivity is influenced by the halogen substituents.
Acetyl Chloride Lewis acid catalyst (e.g., AlCl₃), organic solvent (e.g., dichloromethane), 0°C to room temperature.[3]89.1%[3]A highly reactive and common acylating agent. The reaction is typically fast and exothermic. Generates corrosive HCl gas.
Bromoacetyl Chloride Lewis acid catalyst (e.g., AlCl₃), organic solvent, 10-15°C.[4][5]95.0-95.5%[5]Generally more reactive than acetyl chloride, potentially leading to higher yields under milder conditions. The resulting α-bromo ketone offers a handle for further transformations.
Acetic Anhydride Lewis acid catalyst (e.g., AlCl₃) or other catalysts, may require heating.[3]Moderate to HighLess reactive than acyl chlorides, offering better control. The byproduct, acetic acid, is less corrosive than HCl.

Expertise & Experience Insights:

The choice between these acylating agents is dictated by the specific synthetic goal. While acetyl chloride and acetic anhydride are suitable for introducing a simple acetyl group, (2-Chloro-4-fluorophenoxy)acetyl chloride is employed when the entire substituted phenoxyacetyl moiety is a required structural component of the final product. The electron-withdrawing chloro and fluoro groups on the phenoxy ring of the title compound are expected to slightly increase the electrophilicity of the carbonyl carbon compared to an unsubstituted phenoxyacetyl chloride, potentially leading to higher reactivity.

Bromoacetyl chloride, as seen in some patented procedures, offers the advantage of introducing a bromine atom that can be subsequently displaced, for example, by a triazole nucleophile in the synthesis of fungicides like difenoconazole.[4][5] This highlights a key strategic consideration: does the acylating agent merely provide an acetyl group, or does it introduce a more complex, functionalized fragment?

Performance in Amidation Reactions

Beyond Friedel-Crafts reactions, (2-Chloro-4-fluorophenoxy)acetyl chloride is a potent reagent for the acylation of amines to form amides. This is a fundamental transformation in the synthesis of many biologically active molecules.

Reaction Scheme:

reactant1 Primary or Secondary Amine base Base (e.g., Triethylamine) reactant1->base reactant2 (2-Chloro-4-fluorophenoxy)acetyl chloride reactant2->base product N-substituted (2-Chloro-4-fluorophenoxy)acetamide base->product

Caption: General scheme for the amidation of an amine with (2-Chloro-4-fluorophenoxy)acetyl chloride.

Comparison with Chloroacetyl Chloride

A relevant comparison in this context is with the simpler chloroacetyl chloride, which is also widely used to synthesize N-substituted chloroacetamides.

Feature(2-Chloro-4-fluorophenoxy)acetyl chlorideChloroacetyl Chloride
Reactivity HighHigh
Byproduct HCl (requires a base for neutralization)HCl (requires a base for neutralization)
Product Structure Introduces a substituted phenoxy moiety, potentially influencing biological activity and physicochemical properties.Introduces a simple chloroacetyl group.
Selectivity In molecules with multiple nucleophilic sites (e.g., amino alcohols), chemoselectivity between N- and O-acylation needs to be controlled, often favoring N-acylation under basic conditions.Similar chemoselectivity considerations apply.
Reported Yields (for analogous reactions) High60.0% for the synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.[6] 89% for the synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide.[7]

Trustworthiness through Self-Validating Systems:

In both Friedel-Crafts and amidation reactions, the progress of the reaction can be effectively monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting materials. The formation of the product can be confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing a self-validating system for the described protocols.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation with an Acyl Chloride

This protocol is based on typical conditions reported for Friedel-Crafts acylations in the patent literature.[3]

  • To a stirred solution of the aromatic substrate (1 equivalent) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), cool the mixture to 0°C in an ice bath.

  • Carefully add the Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.1 equivalents) portion-wise, maintaining the temperature below 5°C.

  • Slowly add a solution of the acyl chloride (e.g., (2-Chloro-4-fluorophenoxy)acetyl chloride or acetyl chloride, 1.05 equivalents) in the same solvent to the reaction mixture, keeping the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C or room temperature for a specified time (typically 1-4 hours), monitoring the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Amidation of an Amine with an Acyl Chloride

This protocol is based on standard procedures for the synthesis of N-substituted acetamides.[6][8]

  • Dissolve the amine (1 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in a dry, aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of the acyl chloride (e.g., (2-Chloro-4-fluorophenoxy)acetyl chloride or chloroacetyl chloride, 1.05 equivalents) in the same solvent to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 2-6 hours), monitoring the reaction progress by TLC or HPLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

(2-Chloro-4-fluorophenoxy)acetyl chloride is a specialized acylating agent with important applications in the synthesis of agrochemicals. Its performance, particularly in Friedel-Crafts and amidation reactions, is comparable to other highly reactive acyl chlorides. The key distinguishing factor is its ability to introduce a specific substituted phenoxyacetyl moiety, which is often a crucial pharmacophore or toxophore in the target molecule.

The choice between (2-Chloro-4-fluorophenoxy)acetyl chloride and its alternatives, such as acetyl chloride, bromoacetyl chloride, or acetic anhydride, should be guided by a thorough analysis of the desired product structure, required reactivity, and the potential for downstream functionalization. For researchers and drug development professionals, understanding the nuances of these reagents is paramount for the efficient and strategic construction of complex molecular architectures.

References

  • Process For The Preparation Of Difenoconazole. Quick Company.

  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI.

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Korean Chemical Society.

  • Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. PrepChem.com.

  • CN101899040B - Preparation process of difenoconazole. Google Patents.

  • CAS 826990-46-9 (2-Chloro-4-fluorophenoxy)acetyl chloride. BOC Sciences.

  • CN119350302B - A method for synthesizing difenoconazole. Google Patents.

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.

  • CN101899040A - Preparation process of difenoconazole. Google Patents.

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. PMC - NIH.

  • Production process of difenoconazole. Eureka | Patsnap.

  • A Comparative Guide to the Yields of Acylation Reactions Utilizing Various Benzoyl Chlorides. Benchchem.

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  • 2-CHLORO-N-(2-PHENOXY-PHENYL)-ACETAMIDE synthesis. chemicalbook.

  • CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy). Google Patents.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (2-Chloro-4-fluorophenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to safety extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their responsible disposal. (2-Chloro-4-fluorophenoxy)acetyl chloride, a reactive acyl chloride, demands a meticulous and informed approach to its disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a procedural framework grounded in chemical principles for the safe neutralization and disposal of this compound.

Understanding the Hazard: Why Proper Disposal is Critical

(2-Chloro-4-fluorophenoxy)acetyl chloride is a water-reactive compound. Its primary hazard stems from the acyl chloride functional group, which reacts violently with water and other nucleophilic substances in a highly exothermic hydrolysis reaction.[1] This reaction produces corrosive hydrogen chloride (HCl) gas and (2-chloro-4-fluorophenoxy)acetic acid.[1][2] Improper handling can lead to rapid heat and gas generation, causing pressure buildup in containers, and potential splashes of corrosive materials.[2][3] Therefore, the core principle of its disposal is not mere dilution, but a controlled chemical neutralization.

The Principle of Controlled Hydrolysis

The safest method for disposing of acyl chlorides like (2-Chloro-4-fluorophenoxy)acetyl chloride is through a carefully controlled hydrolysis reaction using a weak base.[4][5] This process intentionally converts the reactive acyl chloride into less hazardous, water-soluble carboxylate salts.[4] A dilute solution of sodium bicarbonate (baking soda) is an ideal neutralizing agent. It controls the reaction rate, neutralizes the generated HCl, and is readily available and safer to handle than strong bases like sodium hydroxide.

The reaction proceeds as follows: C₈H₅Cl₂FO₂ + 2NaHCO₃ → C₈H₄ClFO₃Na + NaCl + 2CO₂ + H₂O

Essential Safety and Equipment

Before beginning any disposal procedure, it is imperative to assemble the correct Personal Protective Equipment (PPE) and materials. Adherence to these precautions is the foundation of a safe disposal process.[4]

Equipment / PPESpecification & Rationale
Ventilation A certified chemical fume hood is mandatory to contain corrosive vapors and gases.[4][6]
Eye Protection Chemical safety goggles and a full-face shield are required to protect against splashes.[3][7]
Hand Protection Butyl rubber or other chemically-resistant gloves are essential.[6]
Body Protection A flame-retardant lab coat and closed-toe shoes are minimum requirements.[3][6]
Neutralization Beaker A large borosilicate glass beaker (at least 20-50 times the volume of the chloride).
Ice Bath To control the temperature of the exothermic reaction.
Stirring Mechanism A magnetic stirrer and stir bar for consistent mixing.
Neutralizing Agent 5-10% Sodium Bicarbonate (NaHCO₃) solution.
pH Indicator pH paper or a calibrated pH meter to verify complete neutralization.
Spill Kit Absorbent materials like vermiculite or dry sand. Do not use water for spills. [2]
Step-by-Step Disposal Protocol

This protocol must be performed in its entirety within a chemical fume hood.[4]

Step 1: Prepare the Neutralization Solution

  • In the large beaker, prepare a 5% to 10% (w/v) solution of sodium bicarbonate in cold water. A significant excess is crucial; a general rule is to use at least 20-30 mL of bicarbonate solution for every 1 mL of the acyl chloride.[4]

  • Place the beaker into an ice bath and allow the solution to cool to below 15°C.

  • Add a magnetic stir bar and begin gentle stirring.

Step 2: Controlled Addition of the Acyl Chloride

  • Using a glass pipette or a dropping funnel, add the (2-Chloro-4-fluorophenoxy)acetyl chloride to the stirring bicarbonate solution very slowly , one drop at a time.

  • Causality: This slow, controlled addition is the most critical step. It allows the heat generated from the exothermic reaction to dissipate safely and prevents the vigorous evolution of CO₂ and HCl gases from causing splashes.[5]

Step 3: Monitor the Reaction

  • Observe the reaction closely. You will see effervescence (CO₂ gas) as the acyl chloride is neutralized. If the reaction becomes too vigorous or the temperature rises rapidly, immediately stop the addition until it subsides.

  • Continue the slow addition until all the acyl chloride has been transferred.

Step 4: Ensure Complete Neutralization

  • Allow the mixture to stir for at least one to two hours after the final addition to ensure the reaction is complete.

  • Once the effervescence has ceased, check the pH of the solution using pH paper or a meter. The pH should be between 6.0 and 8.0. If the solution is still acidic, slowly add more sodium bicarbonate solution until the desired pH is reached.

Step 5: Final Waste Disposal

  • Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of running water (a 20:1 water to solution ratio is recommended), provided this complies with your local and institutional regulations.[4][5] Always check with your institution's Environmental Health & Safety (EH&S) office for final approval.

  • Empty containers must also be decontaminated. Rinse the original container several times with a small amount of the bicarbonate solution in the fume hood, adding the rinsate to the neutralization beaker. The rinsed container should then be disposed of as hazardous waste according to institutional guidelines.[4]

Disposal Workflow Diagram

The following diagram outlines the logical steps and decision points for the safe disposal of (2-Chloro-4-fluorophenoxy)acetyl chloride.

G prep Step 1: Preparation - Don PPE - Work in Fume Hood - Prepare 5-10% NaHCO3 Solution - Cool in Ice Bath add Step 2: Controlled Addition - Add Acyl Chloride Dropwise - Stir Continuously prep->add Proceed monitor Step 3: Monitor Reaction - Observe for Vigorous Reaction - Control Addition Rate add->monitor Proceed verify Step 4: Verification - Stir for 1-2 Hours Post-Addition - Check pH (Target: 6.0-8.0) monitor->verify After all material is added is_neutral Is pH between 6.0 and 8.0? verify->is_neutral dispose Step 5: Final Disposal - Dispose of Solution per EH&S Rules - Decontaminate & Dispose of Container is_neutral->dispose Yes adjust Adjust pH Add more NaHCO3 solution is_neutral->adjust No adjust->verify Re-check pH

Caption: Disposal workflow for (2-Chloro-4-fluorophenoxy)acetyl chloride.

Emergency Procedures

In the event of an accidental spill or exposure, immediate and correct action is vital.

  • Spills: Evacuate the area and restrict access.[6] For small spills, use an inert absorbent material like dry sand or vermiculite. NEVER use water or combustible materials. [2] Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.[2][6] For large spills, evacuate and contact your institution's emergency response team immediately.[8]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][6] Seek immediate medical attention.[3]

  • Eye Contact: Flush eyes immediately with an emergency eyewash for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.[3]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

By adhering to this detailed, step-by-step guide, researchers can confidently and safely manage the disposal of (2-Chloro-4-fluorophenoxy)acetyl chloride, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University.

  • Proper Disposal of Bromoacetyl Chloride: A Guide for Laboratory Professionals. Benchchem.

  • Hazardous Substance Fact Sheet: Acetyl Chloride. New Jersey Department of Health.

  • ICSC 0210 - ACETYL CHLORIDE. Inchem.org.

  • Safety Data Sheet: Acetyl chloride. Sigma-Aldrich.

  • Acid Chlorides and Chloroformates - Safety and Handling. BASF.

  • Safety Data Sheet: 2-(4-Fluorophenoxy)propanoyl chloride. AK Scientific, Inc..

  • Safety Data Sheet: Acetyl chloride. Merck Millipore.

  • PubChem Compound Summary for CID 46779562, (2-Chloro-4-fluorophenoxy)acetyl chloride. National Center for Biotechnology Information.

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL (École polytechnique fédérale de Lausanne).

  • Safety Data Sheet: 2-Chloroacetyl chloride. Sigma-Aldrich.

  • (2-chloro-4-fluorophenoxy)acetyl chloride Information. ChemicalBook.

  • Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG.

  • Safety Data Sheet: Acetyl chloride. Sigma-Aldrich.

  • Chloride in Refrigerated Serum – NHANES 2001-2002. Centers for Disease Control and Prevention (CDC).

  • Standard Operating Procedure: Hydrochloric Acid. University of California, Santa Cruz.

  • What to do in a chemical emergency. GOV.UK.

  • Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Patsnap.

  • The synthetic method of -chloro-4 fluorophenyl benzyl ketones. Google Patents.

  • 2-(2-Chloro-4-fluorophenoxy)acetyl chloride Information. BLDpharm.

  • (2-Chloro-4-fluorophenoxy)acetyl chloride Information. BOC Sciences.

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A Senior Application Scientist's Guide to Handling (2-Chloro-4-fluorophenoxy)acetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for the handling and disposal of (2-Chloro-4-fluorophenoxy)acetyl chloride (CAS 826990-46-9). As a reactive acyl chloride, this compound demands rigorous adherence to safety procedures to mitigate risks of severe chemical burns, respiratory tract damage, and violent chemical reactions. This document moves beyond a simple checklist, explaining the chemical principles that underpin these critical safety measures, ensuring a culture of informed, proactive safety in your laboratory.

Core Hazard Analysis: Understanding the Reactivity of an Acyl Chloride

(2-Chloro-4-fluorophenoxy)acetyl chloride is a member of the acyl chloride family, a class of organic compounds known for their high reactivity. The primary hazard stems from its violent reaction with water and other nucleophiles.[1]

Mechanism of Hazard: Upon contact with moisture—whether in the ambient air, on skin, in the eyes, or within the respiratory tract—the acetyl chloride functional group undergoes rapid hydrolysis. This reaction produces two corrosive byproducts: hydrochloric acid (HCl) and (2-chloro-4-fluorophenoxy)acetic acid.

  • Hydrochloric Acid (HCl): A strong, highly corrosive acid that can cause severe, deep-tissue burns upon contact and is extremely destructive to mucous membranes and the upper respiratory tract if inhaled.[2]

  • (2-chloro-4-fluorophenoxy)acetic Acid: While less aggressive than HCl, this organic acid is also corrosive and contributes to tissue damage.

This immediate and exothermic reaction is the root cause of the severe skin burns, eye damage, and respiratory distress associated with acyl chloride exposure.[3][4] Therefore, all handling procedures are fundamentally designed to operate within a moisture-free environment and to protect the user from any direct contact.

The Core Directive: Your Personal Protective Equipment (PPE) Protocol

Engineering controls, primarily a certified chemical fume hood, are the first and most critical line of defense.[2] All handling of (2-Chloro-4-fluorophenoxy)acetyl chloride is mandatory within a fume hood to control vapor exposure. The following PPE is the minimum requirement for any procedure involving this reagent.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles AND a full-face shield.Goggles provide a seal around the eyes to protect against vapors and splashes.[5] The face shield offers a secondary, broader barrier to protect the entire face from splashes during transfers or in the event of a container breach.
Body Protection Flame-retardant lab coat (fully buttoned), long pants, and fully enclosed, chemical-resistant footwear.[6]A flame-retardant coat provides protection against splashes and potential ignition sources.[7] Exposed skin on the legs or feet is unacceptable due to the risk of severe burns from even minor drips.
Hand Protection Double Gloving: Inner layer of nitrile gloves with an outer layer of chemical-resistant gloves (e.g., butyl rubber or neoprene).Nitrile gloves offer dexterity and initial splash protection.[2] The outer, more robust glove provides extended resistance to the chemical and its corrosive byproducts. Always consult the glove manufacturer's compatibility data.[2]
Respiratory Protection Work must be performed in a certified chemical fume hood.[8]This is the primary engineering control to prevent inhalation of corrosive vapors.[2] A respirator with an acid gas cartridge should be available for emergency situations like a large spill, but it is not a substitute for a fume hood.[9]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, sequential workflow is critical for minimizing risk. This procedure ensures that safety measures are in place before the reagent is handled and that decontamination is performed correctly.

Workflow Diagram: Safe Handling and Disposal

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal prep_hood Verify Fume Hood (Sash at correct height, airflow optimal) prep_ppe Don Full PPE (Double gloves, goggles, face shield, lab coat) prep_spill Prepare Spill Kit (Absorbent, neutralizer like soda ash) prep_reagents Assemble Apparatus (Inert atmosphere, dry glassware) handle_transfer Transfer Reagent (Use cannula or syringe under inert gas) prep_reagents->handle_transfer Proceed to Handling handle_reaction Perform Reaction (Monitor closely) handle_seal Securely Seal Container (Use Parafilm® over cap) cleanup_quench Quench Excess Reagent (Slowly add to NaHCO₃ solution) handle_seal->cleanup_quench Proceed to Cleanup cleanup_rinse Rinse Contaminated Glassware (In fume hood, treat rinse as waste) cleanup_waste Segregate & Label Waste (Halogenated organic waste) cleanup_doff Doff PPE Correctly (Remove outer gloves first)

Caption: Workflow for handling (2-Chloro-4-fluorophenoxy)acetyl chloride.

Step-by-Step Protocol
  • Preparation Phase:

    • Verify that the chemical fume hood is certified and functioning correctly. Ensure the sash is at the appropriate working height.

    • Assemble all necessary apparatus, ensuring glassware is oven-dried to remove all traces of moisture.

    • Prepare an inert atmosphere (Nitrogen or Argon) for transfers if the reaction is moisture-sensitive.[6]

    • Locate the nearest emergency shower and eyewash station. Confirm they are unobstructed.[2]

    • Prepare a spill kit containing an inert absorbent material (like vermiculite or dry sand) and a neutralizing agent (such as sodium bicarbonate or soda ash).[10] Do NOT use combustible materials like paper towels to absorb spills.[2]

    • Don all required PPE as specified in the table above.

  • Handling Phase:

    • Bring the reagent container into the fume hood.

    • To prevent buildup of electrostatic charge, especially during large-scale transfers, ensure containers are grounded and bonded.[4][6]

    • Carefully open the container. Be aware that HCl gas may have built up in the headspace.

    • Perform the chemical transfer deliberately and slowly to avoid splashes.

    • Once the transfer is complete, securely close the main reagent container, wiping the threads with a dry cloth if necessary. Consider wrapping the cap with Parafilm® for extra security against moisture ingress.[6]

  • Post-Handling & Cleanup:

    • Decontaminate any equipment that has come into contact with the chemical.

    • Wipe down the interior surfaces of the fume hood.

    • Properly doff PPE, removing outer gloves first, followed by the face shield, lab coat, and finally inner gloves.

    • Wash hands thoroughly with soap and water after the procedure is complete.[9]

Emergency Response Plan

Rapid and correct response to an exposure or spill is critical.

  • Chemical Splash to Eyes: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[10][11] Seek immediate medical attention.[2]

  • Chemical Contact with Skin: Immediately remove any contaminated clothing and flush the affected skin area under an emergency shower for at least 15 minutes.[10][11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration (avoiding mouth-to-mouth) and provide oxygen if available.[10] Seek immediate medical attention.[2]

  • Small Spill (<100 mL): If you are trained and equipped, you may clean up a small spill.[2] Ensure proper PPE is worn. Cover the spill with a neutralizing agent (soda ash) followed by an inert absorbent (vermiculite).[10] Collect the material in a sealed, properly labeled hazardous waste container.

  • Large Spill (>100 mL): Evacuate the immediate area. Alert colleagues and notify your institution's emergency response team (e.g., Environmental Health & Safety).[2] Do not attempt to clean up a large spill yourself.

Disposal Plan: Quenching and Waste Management

Acyl chlorides must be fully neutralized before disposal. Never dispose of active (2-Chloro-4-fluorophenoxy)acetyl chloride directly into a waste container.

  • Quenching Procedure:

    • In a fume hood, prepare a flask with a stirred, cold (ice bath) solution of sodium bicarbonate in water.

    • Slowly and carefully, add the excess acyl chloride dropwise to the bicarbonate solution. This reaction is exothermic and will release gas (CO₂ and HCl); the addition must be controlled to prevent foaming over.

    • Continue stirring until all gas evolution has ceased.

    • Check the pH of the solution to ensure it is neutral or slightly basic.

  • Waste Disposal:

    • The neutralized aqueous solution should be disposed of in a properly labeled hazardous waste container.

    • All contaminated materials (gloves, absorbent, glassware) must be collected, double-bagged, and disposed of as hazardous waste according to your institution's regulations.[2]

By understanding the chemical rationale behind these procedures, you empower yourself and your team to handle (2-Chloro-4-fluorophenoxy)acetyl chloride not just by following rules, but by actively managing risk.

References

  • Standard Operating Procedure for Hydrochloric Acid. University of Texas at Dallas. [URL: https://ehs.utdallas.
  • Hydrochloric Acid – First Aid and Emergency Response. Vikaspedia. [URL: https://vikaspedia.in/health/first-aid/hydrochloric-acid-first-aid-and-emergency-response]
  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc. [URL: https://www.corechem.com/safe-handling-guide-hydrochloric-acid/]
  • Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Smolecule. [URL: https://www.smolecule.com/en/news/safety-and-handling-of-acetoxyacetyl-chloride-in-industrial-settings]
  • Guidance on Safe Storage of Chemicals in Laboratories. Health and Safety Executive. [URL: https://www.hse.gov.uk/research/rrhtm/rr019.htm]
  • Chloroacetyl chloride Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/22880]
  • Acid Chlorides and Chloroformates - Safety and Handling. BASF. [URL: https://assets.basf.
  • Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. [URL: https://www.wcu.
  • What to do in a chemical emergency. GOV.UK. [URL: https://www.gov.uk/government/publications/chemical-incidents-what-to-do/what-to-do-in-a-chemical-incident-or-emergency]
  • Butyl Acrylate BMB Safety Data Sheet. BASF. [URL: https://assets.basf.com/documents/us/en/product-finder/20231127_SDS_GEN_US_EN.pdf]
  • Acetyl chloride Safety Data Sheet. Merck Millipore. [URL: https://www.merckmillipore.com/US/en/product/msds/MDA_CHEM-822252]
  • Acetyl chloride Safety Data Sheet. Penta Chemicals. [URL: https://www.pentachemicals.eu/en/msds/1001-acetyl-chloride]
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  • Chemical Emergencies, Exposures, and Spills. Florida State University, Environmental Health and Safety. [URL: https://www.safety.fsu.edu/chem_emergencies.html]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.